Product packaging for OPC 14714(Cat. No.:CAS No. 203395-84-0)

OPC 14714

Cat. No.: B024228
CAS No.: 203395-84-0
M. Wt: 458.4 g/mol
InChI Key: BRNJRGYNAGBQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OPC 14714, also known as this compound, is a useful research compound. Its molecular formula is C23H28BrN3O2 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28BrN3O2 B024228 OPC 14714 CAS No. 203395-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJRGYNAGBQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444902
Record name OPC 14714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-84-0
Record name OPC 14714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

OPC 14714 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to OPC-14714: Chemical Structure, Properties, and Analytical Applications

Introduction

OPC-14714 is a heterocyclic organic compound primarily recognized for its role as a key analytical reference standard.[1][2] Structurally related to the atypical antipsychotic drug aripiprazole, OPC-14714 serves as a critical tool for pharmaceutical quality control and bioanalytical method development.[1][3][] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The information presented herein is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Chemical Identity and Physicochemical Properties

OPC-14714, with the CAS number 203395-84-0, is chemically known as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.[2][][5][6] Its structure features a quinolinone system linked to a bromophenylpiperazine moiety through a butoxy chain.[1] This structural similarity to aripiprazole, which contains a dichlorophenyl group, is a defining characteristic.[1]

The key physicochemical properties of OPC-14714 are summarized in the table below. These parameters are essential for its handling, storage, and application in analytical methods.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₈BrN₃O₂[1][3][7][8]
Molecular Weight 458.39 g/mol [1][3][7][8]
CAS Number 203395-84-0[1][3][7][8]
Appearance White to off-white solid[1]
Melting Point 73-76°C[1]
Boiling Point (Predicted) 626.7 ± 55.0°C[1][]
Density (Predicted) 1.32 g/cm³[1][]
Solubility Slightly soluble in DMSO and methanol[1]
pKa (Predicted) 14.42 ± 0.20[1]

Chemical Structure

Caption: 2D Chemical Structure of OPC-14714.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information regarding the specific biological activity or mechanism of action of OPC-14714. Its primary documented use is as an analytical reference material and an internal standard in pharmacokinetic studies.[1] Given its structural similarity to aripiprazole, a dopamine D2 and serotonin 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist, it is plausible that OPC-14714 may interact with these or other receptors. However, without experimental data, its pharmacological profile remains uncharacterized. It is often designated as an "aripiprazole impurity," suggesting it may be a byproduct of the aripiprazole synthesis process.[3][] For research purposes, it should be treated as a compound with unknown biological effects until proven otherwise.

Application in Analytical Chemistry

The principal application of OPC-14714 is as an internal standard in the quantification of structurally similar analytes, such as the metabolites of delamanid (e.g., DM-6705), using LC-MS/MS.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Workflow for Use as an Internal Standard in LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, CSF) spike Spike with OPC-14714 (Internal Standard) sample->spike precip Protein Precipitation (e.g., with Methanol/Formic Acid) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant onto LC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Area Integration (Analyte and IS) detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Analyte Concentration calibration->result

Caption: LC-MS/MS workflow using OPC-14714 as an internal standard.

Detailed Experimental Protocol: Quantification of an Analyte using OPC-14714 as an Internal Standard

This protocol is a generalized example based on the use of OPC-14714 in published methods.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of OPC-14714 in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard solution at a concentration of 100 ng/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Prepare stock and working solutions of the analyte of interest in a similar manner.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Spike a blank biological matrix (e.g., drug-free plasma) with the analyte working solutions to create a series of calibration standards at different concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of the sample (calibrator, QC, or unknown), add 10 µL of the OPC-14714 working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a suitable C18 analytical column.
    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
    • The gradient should be optimized to achieve good separation of the analyte and internal standard from matrix components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    • Use Multiple Reaction Monitoring (MRM) for detection.
    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and OPC-14714.

5. Data Analysis:

  • Integrate the chromatographic peak areas for both the analyte and OPC-14714.

  • Calculate the peak area ratio (analyte peak area / OPC-14714 peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

OPC-14714 is a well-characterized compound with a defined chemical structure and known physicochemical properties. While information on its biological activity is scarce, its value as an analytical tool is firmly established. Its structural relationship to aripiprazole makes it particularly useful as a reference standard for impurity profiling and as an internal standard for the bioanalysis of related compounds. The detailed protocol provided in this guide offers a practical framework for its application in a research setting, ensuring accurate and reliable quantification in complex biological matrices. Further research into the pharmacological properties of OPC-14714 may reveal additional applications for this compound.

References

Synthesis of delamanid analogue OPC 14714

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Delamanid (OPC-67683), an Analogue of OPC-14714

Executive Summary

Delamanid, also known by its development code OPC-67683, is a pivotal therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its complex molecular architecture, featuring a chiral nitroimidazo[2,1-b]oxazole core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides a detailed examination of a convergent synthetic approach to Delamanid, which shares its core structural motifs with related analogues like OPC-14714. We will dissect the retrosynthetic logic, detail the preparation of key intermediates, and elucidate the final coupling and cyclization strategies. The causality behind experimental choices, from catalyst selection in cross-coupling reactions to the imperative of asymmetric synthesis for biological efficacy, is explained from the perspective of a senior application scientist. All protocols are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Challenge of MDR-TB and the Role of Delamanid

Tuberculosis remains a formidable global health threat, exacerbated by the emergence of strains resistant to first-line antibiotics. Delamanid represents a significant advancement, belonging to the nitroimidazole class of compounds. Its mechanism of action involves activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis, leading to the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.[1] The biological activity of Delamanid is critically dependent on the (R)-configuration at the C-2 stereocenter of the imidazooxazole ring system. Consequently, its synthesis demands precise control of stereochemistry. This guide focuses on a convergent synthesis, a strategy that enhances efficiency by preparing complex molecular fragments independently before their final assembly.

Retrosynthetic Analysis of the Delamanid Core

A convergent retrosynthetic strategy for Delamanid (I) identifies three primary synthons. The first disconnection occurs at the two ether linkages attached to the central aromatic ring, revealing a central phenol linker, a chiral epoxide side-chain (Fragment A), and a piperidine-containing side chain (Fragment B). A second disconnection of the imidazo[2,1-b]oxazole ring reveals its precursors: the chiral epoxide and 2-bromo-4-nitroimidazole (Fragment C). This approach allows for parallel synthesis and optimization of each fragment, maximizing overall efficiency.

G cluster_0 Disconnection 1: Ether Linkages Delamanid Delamanid (I) Fragment_A Fragment A Chiral Epoxide Precursor Delamanid->Fragment_A C-O disconnection Fragment_B_Phenol Fragment B + Phenol Linker 4-(4-(4-(trifluoromethoxy)phenoxy) piperidin-1-yl)phenol Delamanid->Fragment_B_Phenol C-O disconnection Fragment_C Fragment C 2-Bromo-4-nitroimidazole Fragment_A->Fragment_C Imidazooxazole Annulation Epoxide_Core Chiral Epoxide Core Fragment_A->Epoxide_Core Fragment_B Fragment B 4-(4-(trifluoromethoxy)phenoxy)piperidine Fragment_B_Phenol->Fragment_B C-N disconnection (Buchwald-Hartwig) Phenol_Linker 4-Bromophenol Fragment_B_Phenol->Phenol_Linker

Caption: Retrosynthetic analysis of Delamanid.

Synthesis of Key Intermediates

Fragment A: The Chiral Epoxide Precursor

The stereochemistry of Delamanid is established through the synthesis of a chiral epoxide. A highly reliable method for achieving this is the Sharpless asymmetric dihydroxylation.[2][3][4]

Workflow for Chiral Epoxide Synthesis:

G start 2-Methylallyl alcohol step1 Protection / Etherification (e.g., with 4-bromophenol) start->step1 step2 Sharpless Asymmetric Dihydroxylation (AD-mix-β) step1->step2 step3 Selective Mesylation of primary -OH step2->step3 step4 Base-mediated Intramolecular Cyclization step3->step4 end (R)-Epoxide (Fragment A) step4->end

Caption: Workflow for the synthesis of the chiral epoxide.

The causality here is paramount. The use of AD-mix-β, containing a chiral ligand, ensures the dihydroxylation of the alkene proceeds with high enantioselectivity, leading to the desired (R)-diol. The subsequent steps convert this diol into the epoxide. First, the primary alcohol is selectively activated, typically as a mesylate. The choice of mesyl chloride is due to its high reactivity with less sterically hindered primary alcohols. Finally, treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the secondary alcohol displaces the mesylate to form the epoxide ring with inversion of configuration, locking in the required stereochemistry.[2][5]

Fragment B: 4-[4-(Trifluoromethoxy)phenoxy]piperidine

This fragment is a crucial side chain that modulates the drug's pharmacokinetic properties. Its synthesis is typically achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis.[6][7][8]

Protocol for Fragment B Synthesis:

  • Activation of Piperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate).[7]

  • Ether Synthesis: The activated piperidine derivative is then reacted with 4-(trifluoromethoxy)phenol in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetra-n-butyl ammonium chloride) to form the ether linkage.[7]

  • Deprotection: The N-carboxylate protecting group is removed via hydrolysis, typically using a strong base like potassium hydroxide in ethanol, to yield the desired secondary amine, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[7]

The choice of an N-protected piperidine in the initial step is critical to prevent undesired N-arylation or other side reactions at the piperidine nitrogen.

Fragment C: 2-Bromo-4-nitroimidazole

This building block provides the core nitroimidazole scaffold required for the drug's mechanism of action. It can be synthesized from commercially available 4-nitroimidazole. The bromination is a key step to enable subsequent coupling reactions for the construction of the full Delamanid structure.[2][3]

Convergent Assembly and Final Synthesis

The final stages of the synthesis involve coupling the previously prepared fragments and constructing the fused imidazo[2,1-b]oxazole ring system.

Assembly of the Core Structure via C-N Cross-Coupling

A highly efficient method for coupling the piperidine fragment (Fragment B) with a phenol linker (e.g., 4-bromophenol) is the Buchwald-Hartwig amination.[1][9][10] This palladium-catalyzed cross-coupling reaction is favored over classical methods due to its mild reaction conditions and high functional group tolerance.[11]

Buchwald-Hartwig Amination Catalytic Cycle:

G Pd0 Pd(0)L_n OA Oxidative Addition PdII_Aryl Ar-Pd(II)(L_n)-X OA->PdII_Aryl LC Ligand/ Amine Coordination PdII_Aryl->LC PdII_Amine Ar-Pd(II)(L_n)-NHR'R'' LC->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Coupled Product) RE->Product ArylHalide Ar-X (4-Bromophenol derivative) ArylHalide->OA Amine H-NR'R'' (Fragment B) Amine->LC Base Base (e.g., NaOt-Bu) Base->LC

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Choices:

  • Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used.[12] These are pre-catalysts that are reduced in situ to the active Pd(0) species.[13]

  • Ligand: Sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[12]

Final Annulation to Form the Imidazo[2,1-b]oxazole Ring

The final key transformation is the reaction of the chiral epoxide intermediate with 2-bromo-4-nitroimidazole (Fragment C), followed by an intramolecular cyclization.[2][3]

Protocol for Final Ring Formation:

  • Epoxide Opening: A mixture of the chiral epoxide, 2-bromo-4-nitroimidazole, and a base such as N,N-Diisopropylethylamine (DIPEA) is heated in a sealed tube.[2] The imidazole nitrogen acts as a nucleophile, opening the epoxide ring to form an amino alcohol intermediate.

  • Intramolecular Cyclization: The resulting intermediate is then treated with a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.[2] This promotes an intramolecular Sɴ2 reaction where the newly formed alkoxide displaces the bromide on the imidazole ring, forming the fused six-membered oxazole ring and completing the synthesis of Delamanid.[2][3]

Quantitative Data and Protocols

Table 1: Representative Reaction Conditions for Key Steps
StepReaction TypeKey ReagentsCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Epoxidation Asymmetric DihydroxylationAllyl ether, NMOAD-mix-βK₂CO₃t-BuOH/H₂O089[5]
C-N Coupling Buchwald-HartwigAryl bromide, AminePd₂(dba)₃ / X-PhosNaOt-BuToluene100~80-95[12]
Final Annulation Epoxide Opening & CyclizationEpoxide, Bromoimidazole-DIPEA, then Cs₂CO₃DMF115, then 5063-70[2][3]
Detailed Protocol: Final Annulation for Delamanid Synthesis[2]

Self-Validation and Safety: This protocol involves heating in a sealed tube and the use of high-boiling point, aprotic solvents. All operations must be conducted in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. Pressure build-up in the sealed tube is possible; use appropriate pressure-rated glassware.

  • Reagents & Setup:

    • Chiral epoxide intermediate (1.0 mmol)

    • 2-bromo-4-nitro-1H-imidazole (1.0 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 mL)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous Dimethylformamide (DMF)

    • Pressure-rated reaction vial with a screw cap

  • Step 1: Epoxide Opening

    • To the pressure-rated vial, add the chiral epoxide intermediate (1.0 mmol), 2-bromo-4-nitro-1H-imidazole (1.0 mmol), and DIPEA (2.0 mL).

    • Seal the vial tightly and place it in a pre-heated oil bath at 115 °C.

    • Heat the mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.

    • After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

    • Causality Check: DIPEA acts as both a base and a high-boiling solvent, facilitating the nucleophilic attack of the imidazole onto the epoxide. The high temperature is necessary to overcome the activation energy for this ring-opening step.

  • Step 2: Intramolecular Cyclization

    • Carefully open the cooled vial. Add anhydrous DMF and cesium carbonate (2.0 mmol) to the reaction mixture.

    • Stir the reaction mixture at 50 °C for 2 hours.

    • Causality Check: Cs₂CO₃ is a strong base that deprotonates the secondary alcohol formed in the previous step. The resulting alkoxide is a potent nucleophile for the intramolecular SɴAr reaction that forms the final imidazooxazole ring. DMF is an excellent solvent for this type of reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to obtain Delamanid as a solid.[2]

Conclusion

The synthesis of Delamanid (OPC-67683) is a testament to the power of modern synthetic organic chemistry. The convergent strategy, which relies on key transformations such as Sharpless asymmetric dihydroxylation and Buchwald-Hartwig amination, allows for the efficient and stereocontrolled construction of this complex and vital anti-tubercular agent. Understanding the rationale behind each step—from the selection of a chiral catalyst to establish stereochemistry to the choice of a specific palladium-ligand system for robust C-N bond formation—is essential for researchers in drug development. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of Delamanid and related nitroimidazooxazole analogues.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Brexpiprazole (OPC-14714)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of Brexpiprazole, an atypical antipsychotic agent also identified as OPC-14714. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from established literature to offer field-proven insights into the molecule's behavior, essential for formulation, analytical development, and regulatory assessment.

Introduction: A Profile of a Serotonin-Dopamine Activity Modulator

Brexpiprazole (OPC-14714) is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] It functions as a serotonin-dopamine activity modulator (SDAM), exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][3] This unique pharmacological profile is designed to balance therapeutic efficacy with an improved tolerability profile compared to earlier antipsychotics.[3]

From a physicochemical standpoint, Brexpiprazole is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability.[1][4] This intrinsic low solubility presents significant challenges in formulation development, necessitating a thorough understanding of its solid-state properties, stability, and solubility behavior in various media. This guide elucidates these critical parameters.

Molecular Structure and Core Properties

A foundational understanding of Brexpiprazole's physicochemical nature begins with its molecular structure and fundamental properties.

Chemical Identity

The chemical structure of Brexpiprazole underpins its pharmacological and physicochemical behavior.

  • Chemical Name: 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[1]

  • Synonyms: OPC-14714, OPC-34712[5]

  • Empirical Formula: C₂₅H₂₇N₃O₂S[2]

  • Molecular Weight: 433.57 g/mol [1]

Caption: Chemical structure of Brexpiprazole (C₂₅H₂₇N₃O₂S).

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of Brexpiprazole.

PropertyValue / ObservationSource(s)
Appearance Crystalline solid[5]
BCS Class Class II[1][4]
Hygroscopicity Non-hygroscopic
UV/Vis. λmax 215 nm[5]
Storage -20°C (long-term)[5]
Stability ≥ 4 years at -20°C[5]

Solubility Profile

As a BCS Class II compound, the solubility of Brexpiprazole is a critical determinant of its oral bioavailability. Its solubility is low in aqueous media and exhibits significant pH-dependency.

Aqueous and pH-Dependent Solubility

Brexpiprazole is practically insoluble in water, a key factor influencing its formulation design.[6] The molecule's basic nature, attributable to the piperazine nitrogen atoms, results in increased solubility at acidic pH. This is a crucial consideration for predicting its dissolution behavior in the gastrointestinal tract.

Solvent / MediumpHSolubilityNotesSource(s)
Water7.00.0063 mg/mLPractically insoluble
Aqueous Buffer2.00.56 mg/mLMaximum solubility observed in acidic pH
Acetate Buffer4.3-Used for dissolution testing of formulations[1][4]
DMF:PBS (1:7)7.2~0.12 mg/mLCo-solvent system[5]
Solubility in Organic Solvents

Brexpiprazole demonstrates enhanced solubility in various organic solvents, which is pertinent for analytical method development and early-stage formulation screening.

SolventSolubilitySource(s)
Ethanol~1 mg/mL[5]
DMSO~25 mg/mL[5]
Dimethyl formamide (DMF)~30 mg/mL[5]
Experimental Protocol: pH-Solubility Profile Determination

The causality behind this protocol is to establish an equilibrium state between the solid drug and the buffered solution at various physiological pH points, thereby determining the saturation solubility. This data is vital for building predictive biopharmaceutical models.

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using standard pharmacopeial recipes.

  • Sample Preparation: Add an excess amount of Brexpiprazole crystalline solid to vials containing a fixed volume of each buffer solution. The excess is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This is a self-validating step; samples can be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of Brexpiprazole using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Solid-State Characteristics: Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its stability, solubility, and manufacturability. Brexpiprazole is known to exhibit polymorphism.

A crystal form screening of Brexpiprazole has identified three unsolvated polymorphic forms (Forms I, II, and III), in addition to two methanol solvates, a toluene hemi-solvate, and a dihydrate.[4]

  • Thermodynamic Stability: Thermal analysis and solvent-mediated conversion experiments have established that Form I is the most thermodynamically stable form at ambient temperature.[4]

  • Polymorphic Relationship: The three unsolvated forms are monotropically related, with Form I being the most stable and Form II being the least stable.[4]

  • Hydration: Like its analogue aripiprazole, Brexpiprazole forms a thermodynamically stable hydrated crystal form when exposed to an aqueous environment, specifically a dihydrate.[4] The formation of a less soluble hydrate in an aqueous medium can have significant implications for dissolution and bioavailability.

G cluster_0 Brexpiprazole Solid Forms Polymorph_I Polymorph I (Stable) Dihydrate Dihydrate (Stable in H2O) Polymorph_I->Dihydrate In aqueous environment Polymorph_II Polymorph II (Metastable) Polymorph_II->Polymorph_I Converts to stable form Polymorph_III Polymorph III (Metastable) Polymorph_III->Polymorph_I Converts to stable form Solvates Solvates (Methanol, Toluene) G cluster_workflow General LC-MS/MS Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Add Internal Standard SPE Solid-Phase Extraction (SPE) Precipitation->SPE Cleanup Separation HPLC Separation (Reversed-Phase) SPE->Separation Inject Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM Mode) Ionization->Detection Quantification Data Quantification Detection->Quantification

References

Navigating the Procurement and Application of OPC-14714: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacological agents. It provides a comprehensive overview of OPC-14714, a structural analog of aripiprazole, focusing on its procurement, quality assessment through a Certificate of Analysis (CoA), and its application in experimental settings. This guide is designed to ensure the integrity and reproducibility of research by emphasizing the importance of sourcing high-purity compounds and understanding their analytical characterization.

Sourcing High-Purity OPC-14714: Identifying Reputable Suppliers

The reliability of any experimental outcome is fundamentally dependent on the quality of the starting materials. For a research chemical like OPC-14714, which is often used in sensitive assays, sourcing from a reputable supplier is paramount. While a comprehensive, universally vetted list of suppliers is dynamic, the following companies are recognized in the research chemical landscape for providing a range of compounds for laboratory use:

  • BOC Sciences: A global supplier of a wide array of chemicals, including pharmaceutical impurities and active pharmaceutical ingredients (APIs). They often provide detailed product information, including CAS number, molecular formula, and weight.

  • BLDpharm: A manufacturer and supplier of research chemicals, offering a catalog of building blocks, intermediates, and other bioactive molecules. They typically provide access to a Certificate of Analysis for their products upon request.

  • A2B Chem: A supplier of building blocks, catalysts, and inhibitors for research and development, with a focus on providing a diverse range of chemical structures.

  • Molport: A chemical marketplace that aggregates and provides access to the catalogs of numerous chemical suppliers, facilitating the search and procurement of specific compounds.

  • Santa Cruz Biotechnology: A well-established provider of a wide range of biochemicals, including small molecules for life science research.

When selecting a supplier, researchers should prioritize those who readily provide a detailed, lot-specific Certificate of Analysis and are transparent about their quality control procedures.

The Certificate of Analysis (CoA): A Researcher's Guarantee of Quality

A Certificate of Analysis is a critical document that accompanies a specific batch of a chemical compound. It provides a detailed summary of the analytical tests performed to confirm its identity, purity, and quality.[1][2][3][4][5][6][7] Understanding how to interpret a CoA is an essential skill for any researcher to ensure the validity of their experimental results.

Key Components of a Certificate of Analysis

A typical CoA for a research compound like OPC-14714 will include the following sections:

Section Description Importance for Researchers
Product Information Includes the product name (OPC-14714), CAS number (203395-84-0), molecular formula (C₂₃H₂₈BrN₃O₂), and molecular weight (458.4 g/mol ).Verifies the fundamental identity of the compound.
Lot/Batch Number A unique identifier for a specific production run of the compound.Essential for traceability and linking experimental results to a specific batch of material.
Date of Analysis The date on which the quality control tests were performed.Provides an indication of the age of the data and the material.
Appearance A physical description of the compound (e.g., white to off-white solid).A basic check for any gross inconsistencies with the expected physical state.
Purity (Assay) The percentage of the desired compound in the sample, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).A critical parameter. For most research applications, a purity of ≥98% is recommended.
Identity Confirmation Data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) that confirm the chemical structure.Provides definitive proof that the compound is what it purports to be.
Analytical Methods A brief description of the analytical techniques and conditions used for testing.Allows for the assessment of the appropriateness and rigor of the quality control testing.
Storage Conditions Recommended temperature and conditions for long-term storage to maintain stability.Crucial for ensuring the integrity of the compound over time.
Signature of Approval Signed by a qualified individual from the quality control/quality assurance department.Indicates that the data has been reviewed and approved.
Interpreting the Data: A Practical Walk-through

When examining a CoA for OPC-14714, a researcher should pay close attention to the purity value. For instance, a reported purity of 99.5% by HPLC indicates a very high-quality sample suitable for most applications. The identity should be confirmed by scrutinizing the NMR and MS data. The ¹H NMR spectrum should show peaks with chemical shifts and integration values consistent with the structure of OPC-14714. The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight. Any significant unassigned peaks in the analytical data could indicate the presence of impurities that might interfere with experimental results.

Mechanism of Action and Signaling Pathways: The Scientific Context of OPC-14714

While specific, in-depth research on OPC-14714 itself is limited in publicly available literature, its structural similarity to aripiprazole suggests a likely pharmacological profile as a modulator of dopaminergic and serotonergic systems. Aripiprazole is a well-characterized atypical antipsychotic that acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist .[1][3][4][8][9]

Dopamine D2 Receptor Partial Agonism

As a partial agonist at the D2 receptor, a compound like OPC-14714 would be expected to exhibit dual functionality. In a state of dopamine hyperactivity (as hypothesized in some psychotic states), it would act as a functional antagonist, competing with dopamine and reducing its effect. Conversely, in a state of dopamine hypoactivity, it would provide a baseline level of D2 receptor stimulation, acting as a functional agonist. This "dopamine stabilization" is a key characteristic of aripiprazole's mechanism of action.

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2R Dopamine D2 Receptor Dopamine_vesicle->D2R Dopamine (Full Agonist) G_protein Gi/o D2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling cAMP->Downstream OPC14714 OPC-14714 (Partial Agonist) OPC14714->D2R

Caption: Simplified signaling pathway of a dopamine D2 receptor partial agonist like OPC-14714.

Serotonin 5-HT1A Receptor Partial Agonism

Partial agonism at the 5-HT1A receptor is another important feature of related compounds.[5][6][7][10][11] This action is thought to contribute to the antidepressant and anxiolytic effects of these drugs. Presynaptic 5-HT1A autoreceptors regulate the firing of serotonin neurons, while postsynaptic 5-HT1A receptors mediate the effects of serotonin in various brain regions.

HT1A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin HT1A_R 5-HT1A Receptor Serotonin_vesicle->HT1A_R Serotonin (Full Agonist) G_protein_1A Gi/o HT1A_R->G_protein_1A Activation AC_1A Adenylate Cyclase G_protein_1A->AC_1A Inhibition cAMP_1A cAMP AC_1A->cAMP_1A Conversion of ATP Downstream_1A Downstream Signaling cAMP_1A->Downstream_1A OPC14714_1A OPC-14714 (Partial Agonist) OPC14714_1A->HT1A_R

Caption: Simplified signaling pathway of a serotonin 5-HT1A receptor partial agonist like OPC-14714.

Experimental Protocols and Applications

Given its likely pharmacological profile, OPC-14714 can be a valuable tool in neuroscience research. It has been utilized as an internal standard in analytical methods due to its structural similarity to other psychoactive compounds.[2][12]

Preparation of Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical. Based on its use in the literature as an internal standard, the following protocol can be adapted.

Protocol for Preparing a 1 mg/mL Stock Solution of OPC-14714:

  • Materials:

    • OPC-14714 powder

    • Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Vortex mixer

    • Amber glass vials for storage

  • Procedure:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh 10 mg of OPC-14714 powder.

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (DMSO or Methanol) to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer to ensure complete dissolution.

    • Once dissolved, add the solvent to the 10 mL mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Note: The choice of solvent will depend on the specific experimental requirements and the solubility of OPC-14714. It is always advisable to perform a small-scale solubility test first.

Application as an Internal Standard in LC-MS/MS

OPC-14714 has been successfully used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of other structurally related drugs.[2][12][13][14]

Workflow for Using OPC-14714 as an Internal Standard:

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS Spike with OPC-14714 (Internal Standard) Sample_Prep->Spike_IS LC_Separation Liquid Chromatography (Separation of Analytes) Spike_IS->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Final_Concentration Determination of Analyte Concentration Data_Analysis->Final_Concentration

Caption: General workflow for utilizing OPC-14714 as an internal standard in an LC-MS/MS assay.

In this application, a known concentration of OPC-14714 is added to all samples (including calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. During LC-MS/MS analysis, the peak area of the target analyte is normalized to the peak area of OPC-14714. This corrects for any variability in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Conclusion

OPC-14714, as a structural analog of aripiprazole, holds potential as a valuable research tool for investigating the complexities of the dopaminergic and serotonergic systems. This guide underscores the foundational importance of meticulous sourcing of high-purity compounds and the critical role of the Certificate of Analysis in ensuring the quality and integrity of the material. By adhering to rigorous standards in procurement and experimental execution, researchers can enhance the reliability and reproducibility of their findings, ultimately contributing to the advancement of neuropharmacological knowledge.

References

Unraveling the Identity of OPC-14714: A Case of Mistaken Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the publicly available scientific and pharmaceutical literature reveals that OPC-14714, a compound developed by Otsuka Pharmaceutical Co., Ltd., does not possess known biological activity or a therapeutic development program. Instead, OPC-14714 consistently serves a critical but non-therapeutic role in the field of analytical chemistry. All available evidence points to its exclusive use as an internal standard, specifically as a structural analogue, for the highly sensitive and accurate quantification of the anti-tuberculosis drug delamanid and its metabolites in biological matrices. This guide will depart from the requested exploration of its non-existent biological activity and will instead provide a comprehensive overview of its documented application, clarifying its function and importance in the context of pharmaceutical analysis.

The True Role of OPC-14714: An Analytical Tool

Contrary to the premise of investigating its biological effects, OPC-14714's significance lies in its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This analytical technique is a cornerstone in drug development, enabling the precise measurement of drug concentrations in biological fluids like plasma and cerebrospinal fluid.

In this context, an internal standard is a compound with a similar chemical structure to the analyte of interest (in this case, delamanid) that is added in a known quantity to samples. By comparing the LC-MS/MS response of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.

Numerous studies detailing the pharmacokinetic analysis of delamanid explicitly mention the use of OPC-14714 for this purpose.[1][2] These studies confirm that Otsuka Pharmaceutical Co., LTD, the originator of delamanid, also provides OPC-14714 for these analytical applications.[1]

Lack of Evidence for Biological Activity

A thorough search of Otsuka Pharmaceutical's publicly disclosed drug development pipelines reveals no mention of OPC-14714 as a compound under investigation for any therapeutic indication.[3][4] The company's pipeline includes a range of compounds in various phases of clinical development for psychiatric, neurological, and other disorders, but OPC-14714 is conspicuously absent.[3][4]

Furthermore, searches of patent databases and chemical biology repositories such as PubChem have not yielded any information suggesting that OPC-14714 has been screened for biological activity, patented for a therapeutic use, or studied in any preclinical or clinical setting as an active pharmaceutical ingredient.

The designation "OPC" is used by Otsuka for a variety of compounds in their research and development portfolio, spanning different therapeutic areas.[3][5] However, the specific compound OPC-14714 appears to have been synthesized and characterized solely for its role in bioanalytical assays.

Methodological Application of OPC-14714 in Delamanid Quantification

To illustrate the practical application of OPC-14714, the following section outlines a generalized workflow for the quantification of delamanid in a biological sample using LC-MS/MS with OPC-14714 as an internal standard.

Experimental Workflow: Quantification of Delamanid using OPC-14714

Caption: Generalized workflow for the bioanalysis of delamanid using OPC-14714 as an internal standard.

Step-by-Step Protocol:
  • Sample Collection and Preparation: Biological samples (e.g., plasma, cerebrospinal fluid) are collected from subjects who have been administered delamanid.

  • Internal Standard Spiking: A precise and known concentration of OPC-14714 is added to each sample, as well as to the calibration standards and quality control samples.

  • Protein Precipitation: A solvent such as methanol or acetonitrile is added to the samples to precipitate proteins, which could interfere with the analysis.

  • Extraction: The samples are vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the drug and internal standard.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatograph, which separates delamanid and OPC-14714 from other components in the sample. The separated compounds then enter a mass spectrometer, which detects and quantifies them based on their specific mass-to-charge ratios.

  • Data Analysis: The peak area ratio of delamanid to OPC-14714 is calculated for each sample. This ratio is then used to determine the concentration of delamanid in the original sample by comparing it to a calibration curve generated from samples with known concentrations of the drug.

Conclusion

References

The Role of OPC-14714 as an Internal Standard: A Technical Guide to Ensuring Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for its sensitivity and selectivity. However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Sample preparation, chromatographic separation, and mass spectrometric detection are all stages where analyte loss or signal fluctuation can occur.[1] To navigate these challenges and ensure the accuracy and reproducibility of quantitative data, the use of an internal standard (IS) is an indispensable practice in modern bioanalytical chemistry.[2][3]

This technical guide provides an in-depth exploration of OPC-14714's mechanism of action as an internal standard, specifically in the context of quantifying the delamanid metabolite, DM-6705. We will dissect the physicochemical and analytical principles that govern its function, present a detailed experimental workflow, and offer insights into the self-validating nature of this methodology.

Part 1: The Core Principle—Mechanism of Action of an Internal Standard

The "mechanism of action" of an internal standard like OPC-14714 is not pharmacological but analytical. It is rooted in the principle of relative response. An ideal internal standard is a compound with physicochemical properties closely resembling the analyte of interest.[4] It is added at a known, constant concentration to all samples—calibrators, quality controls, and unknowns—at the earliest possible stage of the analytical workflow.[5] The fundamental premise is that any physical or chemical variations encountered by the analyte during the analytical process will be mirrored by the internal standard.[1] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize for these variations, leading to a more accurate and precise quantification.

Two primary categories of internal standards are employed in LC-MS/MS analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures they co-elute chromatographically and experience the same ionization efficiency and matrix effects as the analyte.[3]

  • Structural Analogue Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, a structural analogue can be a viable alternative. This is a compound with a chemical structure and physicochemical properties similar to the analyte. OPC-14714 falls into this category when used for the quantification of DM-6705.[6]

The selection of a suitable structural analogue is critical and is guided by similarities in:

  • Molecular Weight and Structure: To ensure comparable behavior during extraction and chromatography.

  • Ionization Properties: To achieve similar response characteristics in the mass spectrometer's ion source.

  • Polarity and Lipophilicity: These properties influence how the compound partitions during extraction and its retention on the chromatographic column.[7][8][9]

The following diagram illustrates the logical relationship in the application of an internal standard.

G cluster_1 Analytical Workflow cluster_2 Data Analysis Analyte Analyte (DM-6705) Extraction Protein Precipitation & SPE Analyte->Extraction IS Internal Standard (OPC-14714) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization ESI Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Analyte_Response Analyte Response Detection->Analyte_Response IS_Response IS Response Detection->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical workflow for internal standard-based quantification.

Part 2: OPC-14714 in Practice—A Self-Validating System for DM-6705 Quantification

A robust analytical method is a self-validating one. The consistent performance of the internal standard across the analytical run provides a real-time diagnostic of the method's integrity. In the context of quantifying DM-6705, a major metabolite of the anti-tuberculosis drug delamanid, OPC-14714 has been successfully employed as a structural analogue internal standard.[6]

Physicochemical Rationale for Selection

While the exact physicochemical properties of OPC-14714 and DM-6705 are not detailed in the provided search results, the successful validation of the analytical method implies that OPC-14714 exhibits extraction recovery, chromatographic retention, and ionization efficiency that are sufficiently similar to DM-6705 to ensure accurate quantification.[6] The choice of a structural analogue necessitates a thorough validation to demonstrate that it reliably tracks the analyte's behavior.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is synthesized from established methodologies for the quantification of DM-6705 using OPC-14714 as an internal standard in human cerebrospinal fluid (CSF).[6]

1. Preparation of Stock and Working Solutions:

  • OPC-14714 Stock Solution: Prepare a stock solution of OPC-14714 at a concentration of 1000 µg/mL in methanol. Store aliquots at approximately -80°C.[6]

  • DM-6705 Stock Solution: Prepare a stock solution of DM-6705 at 200 µg/mL in methanol.[6]

  • Internal Standard Spiking Solution: Prepare a working solution of OPC-14714 by diluting the stock solution. This solution will be added to the protein precipitation solvent. For instance, a concentration of 3 ng/mL in a methanol and formic acid mixture (100:1, v/v) has been used.[6]

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of DM-6705 into a blank biological matrix (e.g., CSF).

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of the CSF sample (calibrator, QC, or unknown) into a polypropylene tube.

  • Add 200 µL of the ice-cold protein precipitating solvent containing the OPC-14714 internal standard.[6]

  • Vortex mix at maximum speed for 30 seconds.

  • Centrifuge at high speed (e.g., 20,238 x g) for 2 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

G Start CSF Sample (100 µL) Add_IS Add 200 µL Ice-Cold Precipitating Solvent with OPC-14714 Start->Add_IS Vortex Vortex Mix (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (20,238 x g, 2 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Sample preparation workflow using protein precipitation.

3. LC-MS/MS Analysis

The following parameters are based on a validated method and serve as a strong starting point for method development.[6]

ParameterSpecification
LC System Agilent 1260 HPLC or equivalent
On-line SPE Column Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm)
Analytical Column Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm)
Mobile Phase Gradient elution (specific gradient to be optimized)
Flow Rate 300 µL/min
MS System AB Sciex 5500 triple quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage 3000 V
Nebulizer Gas Temp. 550°C
Detection Mode Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters (MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DM-6705 To be optimizedTo be optimized
OPC-14714 To be optimizedTo be optimized

Note: The specific MRM transitions for DM-6705 and OPC-14714 need to be determined empirically by infusing the pure compounds into the mass spectrometer.

4. Data Processing and Quantification

  • Integrate the peak areas for both the analyte (DM-6705) and the internal standard (OPC-14714) for each injection.

  • Calculate the response ratio: (Peak Area of DM-6705) / (Peak Area of OPC-14714).

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Determine the concentration of DM-6705 in the unknown samples by interpolating their response ratios from the calibration curve.

Part 3: Trustworthiness and Authoritative Grounding

The reliability of an analytical method employing a structural analogue internal standard hinges on a comprehensive validation process. This includes assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Linearity: Demonstrating a linear relationship between the response ratio and concentration over the intended analytical range.

  • Accuracy and Precision: Evaluating the closeness of measured values to the true values and the degree of scatter in the data, respectively.

  • Matrix Effect: Investigating the potential for suppression or enhancement of ionization by co-eluting matrix components. The internal standard should ideally track and correct for these effects.

  • Extraction Recovery: Ensuring the extraction efficiency is consistent and reproducible for both the analyte and the IS.

The successful application of OPC-14714 as an internal standard for DM-6705 in a published, peer-reviewed study provides a strong authoritative grounding for its use.[6]

Conclusion

OPC-14714 serves as a robust and reliable structural analogue internal standard for the LC-MS/MS quantification of DM-6705. Its mechanism of action is based on the fundamental analytical principle of relative response, where it mimics the behavior of the analyte throughout the analytical workflow to correct for variability. The successful implementation of OPC-14714, as demonstrated in the provided experimental protocol, underscores the importance of selecting an appropriate internal standard and rigorously validating the bioanalytical method. This approach ensures the generation of high-quality, trustworthy data that is essential for advancing drug development and clinical research.

References

The Analytical Imperative: Understanding OPC-14714's Role as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the publicly available scientific literature reveals that while the complete de novo structural elucidation of OPC-14714 is not extensively detailed, its characterization and application, particularly as an internal standard in sophisticated analytical methodologies, are documented. This guide, therefore, focuses on the practical structural and analytical chemistry of OPC-14714 within its established scientific context, providing researchers and drug development professionals with a comprehensive understanding of its properties and use.

In the landscape of quantitative bioanalysis, particularly within drug development and clinical pharmacokinetics, precision and accuracy are paramount. The inherent variability of sample matrices, extraction efficiencies, and instrument response can introduce significant error. To counteract these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known concentration. The IS should ideally be a close structural analog of the analyte and exhibit similar physicochemical properties, but be distinguishable by the analytical instrument.

OPC-14714 has been utilized as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of drug metabolites, such as DM-6705, a major metabolite of the anti-tuberculosis drug delamanid, in complex biological matrices like human cerebrospinal fluid (CSF).[1] Its use in this capacity underscores its stability and suitability for ensuring the robustness and reliability of the analytical method.

Mass Spectrometric Characterization of OPC-14714

The core of OPC-14714's utility in quantitative analysis lies in its predictable and reproducible behavior within a mass spectrometer. The technique of choice for its application is LC-MS/MS, a powerful tool that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

Ionization and Detection

For the analysis of OPC-14714, electrospray ionization (ESI) in the positive ion mode is employed.[1] ESI is a soft ionization technique that is particularly well-suited for the analysis of small molecules, as it typically results in minimal fragmentation in the ion source, producing predominantly protonated molecular ions ([M+H]⁺). This is a critical first step for ensuring that a stable parent ion is available for subsequent fragmentation and detection.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Following ionization, the protonated molecular ion of OPC-14714 is isolated in the first quadrupole of a triple quadrupole mass spectrometer and subjected to collision-induced dissociation (CID) in the second quadrupole (the collision cell). This process fragments the parent ion into smaller, characteristic product ions. The third quadrupole is then set to detect one or more of these specific product ions. This highly selective detection method, known as Multiple Reaction Monitoring (MRM), provides excellent sensitivity and minimizes interference from other components in the sample matrix.

The optimized parameters for the MS/MS detection of OPC-14714 are summarized in the table below.[1]

ParameterValueRationale
Ion Spray Voltage3000 VOptimizes the efficiency of the electrospray ionization process.
Nebulizer Gas Temperature550°CFacilitates the desolvation of the droplets from the HPLC, aiding in the release of gas-phase ions.
Curtain Gas20 (arbitrary units)Prevents solvent droplets and neutral contaminants from entering the mass spectrometer.
Gas 1 (Nebulizer Gas)50 (arbitrary units)Assists in the formation of a fine spray of charged droplets.
Gas 2 (Turbo Gas)65 (arbitrary units)Aids in the evaporation of the solvent from the droplets.
CAD GasMediumThe pressure of the collision gas (typically argon or nitrogen) in the collision cell, which influences the degree of fragmentation.

Table 1: Optimized Mass Spectrometry Parameters for OPC-14714 Detection.[1]

Experimental Protocol: Quantification of a Target Analyte using OPC-14714 as an Internal Standard

The following protocol outlines a typical workflow for the use of OPC-14714 as an internal standard in a bioanalytical LC-MS/MS method. This protocol is based on the methodology described for the analysis of delamanid and its metabolites.[1]

Objective

To accurately and precisely quantify a target analyte in a biological matrix (e.g., human cerebrospinal fluid) by LC-MS/MS, using OPC-14714 as an internal standard to correct for analytical variability.

Materials and Reagents
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an ESI source

  • Analytical column (e.g., Waters Xterra MS C18, 5.0 μm, 100 mm × 2.1 mm)

  • On-line solid-phase extraction (SPE) column (e.g., Phenomenex Gemini-NX C18, 5.0 μm, 50 mm × 2.0 mm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Target analyte reference standard

  • OPC-14714 reference standard

  • Biological matrix (e.g., human cerebrospinal fluid)

  • Microcentrifuge tubes

Step-by-Step Methodology
  • Preparation of Stock Solutions and Working Standards:

    • Prepare individual stock solutions of the target analyte and OPC-14714 in a suitable organic solvent (e.g., methanol).

    • Prepare a working solution of OPC-14714 at a fixed concentration.

    • Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the target analyte.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add the OPC-14714 working solution.

    • Add a protein precipitating agent (e.g., acetonitrile) to each tube.

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared supernatant onto the HPLC system.

      • Employ an on-line SPE column for initial sample clean-up and concentration.

      • Transfer the analytes to the analytical column for chromatographic separation using a gradient elution program with mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • The total run time should be optimized for adequate separation and throughput.

    • Mass Spectrometric Detection:

      • Set the mass spectrometer to operate in positive ESI mode.

      • Use the optimized MS parameters for both the target analyte and OPC-14714 (as detailed in Table 1 for OPC-14714).

      • Monitor the specific MRM transitions for both the target analyte and OPC-14714.

  • Data Processing and Quantification:

    • Integrate the peak areas for the target analyte and OPC-14714 in each chromatogram.

    • Calculate the peak area ratio (analyte peak area / OPC-14714 peak area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • For the unknown samples, calculate the peak area ratio and use the regression equation from the calibration curve to determine the concentration of the target analyte.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the LC-MS/MS workflow incorporating OPC-14714 as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., CSF) add_is Spike with OPC-14714 (IS) sample->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection spe On-line SPE (Cleanup & Concentration) injection->spe hplc HPLC Separation (Analytical Column) spe->hplc ms Mass Spectrometry (ESI+, MRM Detection) hplc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

References

OPC-14714: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

OPC-14714 is a chemical entity primarily recognized for its application in the bioanalytical field, particularly in support of tuberculosis drug development. This guide provides a concise overview of its known properties and applications, addressing the core technical information relevant to its use in a research and development setting. While OPC-14714 is structurally related to the anti-tuberculosis agent delamanid, it is crucial to note that its primary documented role is that of an analytical standard rather than a pharmacologically active agent.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for its appropriate handling, storage, and application in experimental workflows. The key identifiers and properties of OPC-14714 are summarized below.

PropertyValueSource
CAS Number 203395-84-0[1]
Molecular Weight 458.39 g/mol [1]
Molecular Formula C₂₃H₂₈BrN₃O₂[1]

Application in Bioanalytical Methodologies

The predominant application of OPC-14714 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3][4] Its structural similarity to the anti-tuberculosis drug delamanid (OPC-67683) and its metabolites makes it an ideal candidate for this purpose, as it exhibits similar chromatographic behavior and ionization efficiency, ensuring accurate and reproducible quantification of the target analytes in complex biological matrices.[5]

Experimental Protocol: Use of OPC-14714 as an Internal Standard for Delamanid Quantification in Biological Matrices

The following protocol outlines a general workflow for the use of OPC-14714 as an internal standard in the LC-MS/MS analysis of delamanid. This protocol is a composite based on established methodologies and should be optimized for specific instrumentation and matrices.

1. Preparation of Stock and Working Solutions:

  • OPC-14714 Stock Solution: Prepare a stock solution of OPC-14714 in an appropriate organic solvent (e.g., methanol or dimethyl sulfoxide) to a concentration of 1 mg/mL.

  • Delamanid Stock Solution: Prepare a separate stock solution of delamanid in a suitable solvent.

  • Working Solutions: Prepare working solutions of both OPC-14714 and delamanid by serial dilution of the stock solutions to the desired concentrations for calibration curves and quality control samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, cerebrospinal fluid), add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing OPC-14714 at a fixed concentration.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a suitable C18 reversed-phase column for the separation of delamanid and OPC-14714. The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both delamanid and OPC-14714 to ensure high selectivity and sensitivity.

4. Data Analysis:

  • Quantify the concentration of delamanid in the unknown samples by calculating the peak area ratio of delamanid to OPC-14714 and comparing it to the calibration curve generated from samples with known concentrations of delamanid and a constant concentration of OPC-14714.

Logical Workflow for Bioanalytical Method Development

The following diagram illustrates the logical workflow for developing a bioanalytical method using OPC-14714 as an internal standard.

bioanalytical_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Interpretation stock_sol Stock Solutions (OPC-14714 & Delamanid) working_sol Working Solutions stock_sol->working_sol sample_prep Protein Precipitation with OPC-14714 working_sol->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide a strategic framework, grounded in field experience, for establishing a robust and self-validating screening cascade for novel delamanid analogs. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring that every step generates trustworthy and actionable data. The fight against multidrug-resistant tuberculosis (MDR-TB) demands innovation, and a well-designed in vitro screening program is the foundational step in identifying next-generation nitroimidazoles that can overcome existing resistance and shorten treatment regimens.

The Rationale: Why Pursue Delamanid Analogs?

Delamanid, a bicyclic nitroimidazole, represents a significant advancement in the treatment of MDR-TB.[1] Its unique mechanism of action provides a critical advantage against strains resistant to first-line therapies. However, the emergence of delamanid-resistant Mycobacterium tuberculosis (Mtb), though currently uncommon, necessitates a proactive approach to drug discovery.[2][3] The primary goals for screening delamanid-related compounds are:

  • Overcoming Resistance: Identifying analogs that can be activated by alternative pathways or are effective against Mtb strains with mutations in the F420 system.[4]

  • Improving Potency & Spectrum: Discovering compounds with lower Minimum Inhibitory Concentrations (MICs) and enhanced activity against non-replicating, persistent Mtb, which is key to shortening therapy duration.[5]

  • Enhancing Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to improve safety, reduce dosing frequency, and minimize drug-drug interactions.[6]

  • Reducing Mutagenicity: While delamanid has been optimized to reduce the mutagenicity seen in earlier nitroimidazoles, further improvements in the safety profile are always a key objective in analog development.[7]

The Molecular Target: Delamanid's Mechanism of Action

A thorough understanding of delamanid's mechanism is paramount for designing relevant screening assays. Delamanid is a prodrug, meaning it requires bio-activation within the mycobacterium to exert its effect.[6][8]

This process is dependent on a unique mycobacterial metabolic pathway involving coenzyme F420:

  • Activation: The deazaflavin-dependent nitroreductase (Ddn), encoded by the Rv3547 gene, utilizes the reduced form of coenzyme F420 (F420H2) to reduce delamanid.[2][9]

  • Inhibition of Mycolic Acid Synthesis: This activation generates a cascade of reactive nitrogen species, including nitric oxide, and reactive intermediates.[8][10] These intermediates are understood to inhibit the synthesis of methoxy- and keto-mycolic acids, essential components of the robust mycobacterial cell wall.[6][11] This disruption of cell wall integrity leads to bactericidal activity.

Resistance primarily arises from mutations in any of the five genes involved in the F420 biosynthetic pathway: ddn, fgd1, fbiA, fbiB, and fbiC.[4][12] Loss-of-function mutations in these genes prevent the activation of the prodrug, rendering it ineffective.

G cluster_0 Mycobacterial Cytoplasm prodrug Delamanid (Prodrug) ddn Nitroreductase (Ddn) prodrug->ddn substrate g6p Glucose-6-Phosphate fgd1 G6P Dehydrogenase (Fgd1) g6p->fgd1 substrate f420_ox F420 (Oxidized) f420_ox->fgd1 f420_red F420H2 (Reduced) f420_red->ddn co-substrate active_metabolite Reactive Nitrogen Species & Metabolites ddn->active_metabolite activates fgd1->f420_red reduces target Mycolic Acid Biosynthesis active_metabolite->target INHIBITS death Bacterial Cell Death target->death leads to res_cluster Resistance Mutations res_cluster->ddn res_cluster->fgd1

Caption: Delamanid's mechanism of action and resistance pathway.

The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign does not rely on a single assay. Instead, it employs a tiered cascade designed to efficiently triage large numbers of compounds, moving only the most promising candidates forward for more resource-intensive testing. This self-validating workflow minimizes false positives and ensures that lead candidates have the desired biological profile.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary & Mechanistic Assays lib Compound Library (Delamanid Analogs) primary_screen Whole-Cell HTS vs Mtb (e.g., REMA or Bioluminescence) Single High Concentration lib->primary_screen hits Primary Hits (>90% Inhibition) primary_screen->hits mic_wt MIC Determination vs. Wild-Type Mtb hits->mic_wt Dose-Response mic_res MIC Determination vs. Delamanid-Resistant Mtb mic_wt->mic_res Confirmed Hits cyto Mammalian Cell Cytotoxicity Assay (e.g., HepG2) mic_wt->cyto Confirmed Hits intra Intracellular Activity Assay (Mtb-infected Macrophages) mic_res->intra cyto->intra nonrep Non-Replicating 'Dormant' Mtb Assay intra->nonrep leads Lead Candidates for In Vivo Studies nonrep->leads

References

Methodological & Application

Application Note: OPC-14714 as a Structural Analog Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the utilization of OPC-14714 as a structural analog internal standard (IS) in the quantitative analysis of xenobiotics in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale for its selection, present detailed protocols for sample preparation and instrument setup, and outline a robust validation strategy compliant with regulatory expectations, including those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods.

Introduction: The Imperative for a Reliable Internal Standard

In LC-MS/MS-based bioanalysis, the accuracy and precision of quantification are paramount. The journey of an analyte from a complex biological matrix—such as plasma, serum, or urine—to the detector is fraught with potential for variability. Sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can have inconsistent recoveries. Furthermore, instrument performance, including injection volume and ionization efficiency in the mass spectrometer source, can fluctuate.

An internal standard is introduced at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[] Its purpose is to co-vary with the analyte of interest through the analytical process, thereby normalizing for these variations. The ratio of the analyte's response to the IS response is used for quantification, which provides a more stable and accurate measurement than the analyte response alone.

The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical.[2] However, SIL standards can be costly and time-consuming to synthesize. In such cases, a carefully selected structural analog, a molecule with close structural and physicochemical similarity to the analyte, serves as a reliable alternative.[] This note focuses on OPC-14714, a structural analog that has proven effective in bioanalytical applications.[3]

OPC-14714: Profile of a Structural Analog Internal Standard

OPC-14714, with the IUPAC name 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, is an analog related to the aripiprazole family of compounds.[2] Its utility as an internal standard stems from its structural features, which mimic those of many pharmaceutical compounds.

Physicochemical Properties

A summary of the key properties of OPC-14714 is presented in Table 1.

PropertyValueSource
IUPAC Name 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[2]
CAS Number 203395-84-0
Molecular Formula C₂₃H₂₈BrN₃O₂[4]
Molecular Weight 458.39 g/mol [4]
Predicted pKa 14.42 ± 0.20
Predicted Boiling Point 626.7 ± 55.0 °C
Solubility Slightly soluble in DMSO and methanol
Rationale for Selection as an Internal Standard

The selection of OPC-14714 is justified by its structural components, which are common in many drug candidates:

  • Piperazine Ring: A prevalent scaffold in medicinal chemistry, ensuring similar extraction and chromatographic behavior to many analytes.

  • Aromatic Systems: The bromophenyl and quinolinone moieties provide hydrophobicity and potential for π-π interactions with reversed-phase columns, mirroring the behavior of many small molecule drugs.

  • Basic Nitrogen: The piperazine nitrogen is readily protonated, making OPC-14714 suitable for positive mode electrospray ionization (ESI), a common ionization technique for pharmaceutical compounds.[5]

  • Chromatographic Elution: Due to its structure, OPC-14714 is likely to elute in a similar retention time window as many analytes on C18 or other reversed-phase columns, which is crucial for effective compensation of matrix effects.

The diagram below illustrates the key structural features of OPC-14714.

OPC14714_Structure cluster_structure OPC-14714 Structure cluster_features Key Functional Moieties img A Quinolinone System B Butoxy Linker C Piperazine Ring (Basic Center for ESI+) D Bromophenyl Group

Caption: Chemical structure and key functional groups of OPC-14714.

Protocol: Bioanalytical Method Development and Sample Analysis

This section outlines a step-by-step protocol for using OPC-14714 as an internal standard.

Materials and Reagents
  • OPC-14714 reference standard

  • Analyte reference standard

  • Control biological matrix (e.g., human plasma with K₂EDTA)

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98% purity)

  • Dimethyl sulfoxide (DMSO)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and OPC-14714. Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C or -80°C.[3]

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike calibration standards and QC samples.

  • Internal Standard Working Solution (ISWS): Dilute the OPC-14714 primary stock solution with the same diluent to a concentration that yields a robust and reproducible signal in the LC-MS/MS system (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.

  • Aliquot 50 µL of the biological sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the ISWS in ice-cold acetonitrile (a 3:1 ratio of precipitation solvent to sample). The ISWS should contain a small percentage of formic acid (e.g., 0.1%) to aid in protein precipitation and improve chromatographic peak shape.

  • Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

The workflow for sample preparation is depicted below.

Sample_Prep_Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL of ISWS (OPC-14714 in Acetonitrile) start->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (10 min, >10,000 x g, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific analyte and LC-MS/MS system.

Table 2: Suggested Starting LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC System UPLC/HPLC SystemProvides necessary separation and flow rates.
Column C18, 2.1 x 50 mm, <3 µmA standard choice for small molecule bioanalysis, offering good retention for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 3-5 minutesA generic gradient to elute a wide range of compounds. Should be optimized for the specific analyte to ensure separation from matrix components.
Flow Rate 0.4 - 0.6 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 - 10 µLBalances sensitivity with potential for matrix effects.
Mass Spectrometer Triple QuadrupoleThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.
Ionization Mode ESI PositiveOPC-14714 and many drug molecules contain basic nitrogens that are readily protonated.
MRM Transitions To be determined empiricallySee Section 3.5
Mass Spectrometer Tuning and Fragmentation
  • Direct Infusion: Infuse a solution of OPC-14714 (e.g., 100 ng/mL in 50% acetonitrile) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and identify the precursor ion. For OPC-14714 (MW 458.4), the protonated molecule [M+H]⁺ will have an m/z of approximately 459.4.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 459.4) to identify stable and abundant fragment ions. Collision energy (CE) and other fragmentation parameters should be optimized to maximize the signal of the chosen product ion.

Predicted Fragmentation Pathway for OPC-14714: Based on its structure, the piperazine ring and the butoxy linker are likely points of fragmentation under collision-induced dissociation (CID). A plausible pathway involves the cleavage of the C-N bond in the piperazine ring or the ether linkage.

Fragmentation_Pathway cluster_fragments Predicted Product Ions precursor Precursor Ion [M+H]⁺ m/z 459.4 frag1 Fragment A (Piperazine Ring Cleavage) precursor->frag1 CID frag2 Fragment B (Butoxy Linker Cleavage) precursor->frag2 CID

Caption: Predicted fragmentation of OPC-14714 in the mass spectrometer.

Repeat this process for the analyte of interest to determine its optimal Multiple Reaction Monitoring (MRM) transition.

Bioanalytical Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation should be performed according to guidelines from the FDA and ICH M10.

The following is a framework for a full validation.

Validation_Workflow cluster_core Core Validation Parameters cluster_additional Additional Assessments selectivity Selectivity & Matrix Effect cal_curve Calibration Curve (Linearity & Range) selectivity->cal_curve accuracy Accuracy & Precision (Within-run & Between-run) cal_curve->accuracy carryover Carryover cal_curve->carryover recovery Recovery accuracy->recovery lloq LLOQ Establishment accuracy->lloq dilution Dilution Integrity accuracy->dilution stability Stability (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability

Caption: Logical flow of bioanalytical method validation experiments.

Validation Experiments and Acceptance Criteria

The key validation experiments and their typical acceptance criteria are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria (based on FDA/ICH M10 Guidelines)

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least 6 different blank matrix lots.No significant interference at the retention times of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).
Matrix Effect Compare the response of analyte/IS in post-extraction spiked matrix from 6 lots to the response in a neat solution.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve Prepare a blank, a zero sample (matrix + IS), and at least 6 non-zero standards over the expected concentration range. Analyze in 3 separate runs.At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The curve must have a well-defined regression model (e.g., 1/x² weighted linear).
Accuracy & Precision Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in replicate (n≥5) within a single run and across at least 3 runs over 2 or more days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).
Recovery Compare the analyte/IS response from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels (Low, Mid, High).Recovery should be consistent and reproducible, but does not need to be 100%.
Stability Assess analyte stability in matrix under various conditions: 3 freeze-thaw cycles, bench-top storage (e.g., 4 hours at room temp), and long-term storage at the intended temperature (e.g., 3 months at -80°C).Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.
Carryover Inject a blank sample immediately after the highest concentration standard (ULOQ).Response in the blank should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.

Conclusion

OPC-14714 is a viable and effective structural analog internal standard for the LC-MS/MS quantification of a range of small molecule drugs in biological matrices. Its structural features provide for similar chromatographic and ionization behavior to many analytes, allowing it to effectively normalize for variability in sample preparation and instrument response. By following the detailed protocols for method development and executing a rigorous validation plan as outlined in this note, researchers can develop robust and reliable bioanalytical methods that generate high-quality data suitable for regulatory submission in the drug development process.

References

Quantitative Analysis of DM-6705 in Biological Matrices Using OPC-14714 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of DM-6705, the primary and pharmacologically important metabolite of the anti-tuberculosis drug Delamanid, in biological matrices.[1][2][3][4][5][6] A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed, employing OPC-14714 as a structural analog internal standard to ensure accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Delamanid. The protocol herein is grounded in established bioanalytical method validation principles as outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1]

Introduction: The Significance of Quantifying DM-6705

Delamanid (trade name Deltyba®) is a critical therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3] It is a prodrug that is metabolized in the body, primarily by serum albumin, to its major metabolite, DM-6705.[1][2][4][5][6] This metabolic conversion occurs through the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid.

The quantitative determination of DM-6705 is of paramount importance for several reasons:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: DM-6705 exhibits a significantly longer terminal half-life (121–322 hours) compared to the parent drug, Delamanid (30–38 hours).[2] Consequently, DM-6705 concentrations are a key determinant of the overall drug exposure and therapeutic effect.

  • Safety and Toxicity Monitoring: While Delamanid is generally well-tolerated, concerns regarding QTc prolongation have been noted. This cardiovascular side effect is primarily attributed to the accumulation of DM-6705.[3] Therefore, monitoring DM-6705 levels is crucial for patient safety.

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of DM-6705 concentrations in patient samples can aid in optimizing dosing regimens to maximize efficacy while minimizing the risk of adverse events.

This application note describes a highly selective and sensitive LC-MS/MS method for the reliable quantification of DM-6705 in various biological matrices, such as plasma, cerebrospinal fluid, and breast milk.[1][7]

Principle of the Method: LC-MS/MS with a Structural Analog Internal Standard

The analytical method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique renowned for its high sensitivity and selectivity in complex biological matrices. The core principles of this method are:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate DM-6705 and the internal standard, OPC-14714, from endogenous matrix components. This separation is crucial to minimize ion suppression and ensure accurate quantification.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is utilized for detection. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for each analyte.[8][9]

  • Internal Standard Normalization: OPC-14714 is used as an internal standard. As a structural analog, it exhibits similar chemical and physical properties to DM-6705, ensuring that it behaves comparably during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in sample processing or instrument response can be effectively compensated for, leading to highly precise and accurate results.

Chemical Structures

DM-6705 (Metabolite of Delamanid)

  • Chemical Name: (2R)-2-Methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-2,3-dihydroimidazo[2,1-b]oxazole (following hydrolytic cleavage of the nitroimidazooxazole ring of Delamanid)

  • The precise structure of DM-6705 results from the opening of the imidazo-oxazole ring of Delamanid.

OPC-14714 (Internal Standard)

Experimental Protocols

Materials and Reagents
  • Analytical Standards:

    • DM-6705 (Reference Standard, purity ≥98%)

    • OPC-14714 (Internal Standard, purity ≥98%)

    • Note: Analytical standards may be sourced from commercial suppliers such as Sigma-Aldrich or require custom synthesis. It is recommended to obtain a certificate of analysis for each standard.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., from a Milli-Q system)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Human plasma (or other relevant biological matrix), drug-free

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm, PTFE or other suitable material)

Preparation of Stock and Working Solutions

It is imperative to handle all standard materials with appropriate personal protective equipment in a well-ventilated area.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of DM-6705 and OPC-14714 reference standards into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of DM-6705 by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to spike the calibration standards and quality control samples.

  • Internal Standard Working Solution:

    • Prepare a working solution of OPC-14714 at a concentration that yields a consistent and appropriate response in the LC-MS/MS system (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • Spike blank biological matrix (e.g., plasma) with the appropriate DM-6705 working standard solutions to achieve a series of concentrations covering the desired analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL) by spiking blank matrix from a separate stock solution of DM-6705 than that used for the calibration standards.

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL OPC-14714) to each tube, except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Liquid Chromatography System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Waters Xterra MS C18, 2.1 x 100 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 8 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
DM-6705 (Quantifier) 507.2352.2100
DM-6705 (Qualifier) 507.2194.1100
OPC-14714 (Internal Standard) 489.2334.2100

Note: The specific precursor and product ions should be confirmed by direct infusion of the analytical standards into the mass spectrometer. Collision energies and other compound-dependent parameters should be optimized to achieve the maximum signal intensity.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with FDA and ICH Q2(R1) guidelines to ensure its reliability for the intended application.[1] The following parameters should be assessed:

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, including endogenous matrix components, metabolites, and potential concomitant medications.

  • Protocol:

    • Analyze at least six different blank matrix samples to check for any interfering peaks at the retention times of DM-6705 and OPC-14714.

    • Analyze blank matrix samples spiked with the LLOQ (Lower Limit of Quantification) of DM-6705 and the internal standard.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

  • Protocol:

    • Analyze a series of calibration standards (at least 6-8 non-zero concentrations) in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (DM-6705/OPC-14714) against the nominal concentration of DM-6705.

    • Perform a linear regression analysis with appropriate weighting (e.g., 1/x or 1/x²).

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Analyze QC samples at low, medium, and high concentrations on at least three different days (inter-day) with at least five replicates per concentration on each day (intra-day).

    • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

    • The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).

Recovery
  • Objective: To assess the extraction efficiency of the analytical method.

  • Protocol:

    • Compare the peak area of DM-6705 in extracted samples at three QC levels with the peak area of unextracted standards of the same concentration.

Matrix Effect
  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak area of DM-6705 in post-extraction spiked samples with the peak area of neat standards of the same concentration.

Stability
  • Objective: To determine the stability of DM-6705 in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period.

    • Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.

Data Presentation and Visualization

Example Calibration Curve Data
Nominal Conc. (ng/mL)Peak Area Ratio (DM-6705/OPC-14714)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Example Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low3102.54.8104.26.1
Medium7598.73.599.54.2
High750101.12.9100.83.8

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s1 Prepare Stock & Working Solutions s2 Spike Calibration & QC Samples s1->s2 s3 Protein Precipitation with IS s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 HPLC Separation (C18 Column) s4->a1 Inject a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration & Area Ratio Calculation a3->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3 d4 Method Validation (ICH Q2) d2->d4

Caption: Experimental workflow for the quantitative analysis of DM-6705.

signaling_pathway Delamanid Delamanid (Prodrug) Albumin Serum Albumin Delamanid->Albumin Hydrolytic Cleavage DM6705 DM-6705 (Active Metabolite) Albumin->DM6705 FurtherMetabolism Further Metabolism (CYP-mediated) DM6705->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion

Caption: Metabolic pathway of Delamanid to DM-6705.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of DM-6705 in biological matrices. The use of a structural analog internal standard, OPC-14714, ensures the accuracy and precision required for regulated bioanalysis. Adherence to the described protocols and validation procedures will enable researchers to generate high-quality data to support the development and clinical use of Delamanid, ultimately contributing to improved treatment outcomes for patients with multidrug-resistant tuberculosis.

References

Application Notes: Preparation of Stock and Working Solutions for OPC-14714

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation of high-concentration stock solutions and subsequent aqueous working solutions of OPC-14714, a structural analog used as an internal standard in analytical methods.[1] Given the hydrophobic nature of many small molecules, precise solubilization and dilution techniques are critical for ensuring experimental accuracy, reproducibility, and the biological relevance of the data. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established biochemical practices to maintain compound integrity and performance.

Introduction to OPC-14714 and Compound Handling

OPC-14714 is a small organic molecule often utilized in research settings.[1] Like many kinase inhibitors and other small molecules, its utility in experimental systems is fundamentally dependent on proper preparation. The majority of these compounds are hydrophobic and exhibit poor solubility in aqueous solutions.[2] Therefore, a common strategy involves creating a high-concentration stock solution in an organic solvent, which can then be diluted to a final, low-solvent concentration in an aqueous medium for the experiment.[3]

The choice of solvent and handling procedures are paramount. Dimethyl sulfoxide (DMSO) is the most prevalent solvent for preparing primary stock solutions due to its powerful solubilizing capacity for a vast range of organic molecules and its miscibility with water.[4] However, the concentration of DMSO in final assays must be carefully controlled, as it can induce artifacts or toxicity, typically being kept below 0.1-0.5%.[3]

This guide will detail the rationale behind each step, from selecting materials to long-term storage, ensuring a self-validating protocol that promotes scientific rigor.

OPC-14714: Compound Characteristics

A thorough understanding of the physicochemical properties of OPC-14714 is the foundation for accurate solution preparation. This data informs solvent selection, molarity calculations, and storage conditions.

PropertyValueSource / Notes
Purity ≥99.94%As reported in analytical applications.[1]
Appearance Crystalline solidGeneral characteristic for purified small molecules.
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended for initial high-concentration stock solutions.[1]
Secondary Solvent MethanolHas been used for preparing stock solutions.[1]
Aqueous Solubility Insoluble / PoorAssumed based on typical small molecule inhibitor properties.[2]
Safety and Handling Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE) should always be used when handling chemical compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of all waste materials, including empty vials, contaminated tips, and unused solutions, according to your institution's approved waste disposal procedures.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[5]

    • Eye Contact: Rinse the eye thoroughly with plenty of water.[5]

    • Inhalation: Move the individual to fresh air.[5]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a stock solution in DMSO. The choice of concentration will depend on experimental needs, but 10 mM is a common starting point.

4.1. Materials and Equipment
  • OPC-14714 powder

  • Anhydrous or HPLC-grade Dimethyl Sulfoxide (DMSO), ≥99.9% purity[6]

  • Calibrated analytical balance

  • Sterile, amber-colored, or opaque polypropylene microcentrifuge tubes or vials[2]

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes (P1000, P200, P20) and sterile, low-retention tips

  • Personal Protective Equipment (PPE)

4.2. Step-by-Step Methodology
  • Pre-Handling: Before opening, gently tap the vial of OPC-14714 powder on a hard surface to ensure all the powder is at the bottom of the vial.[3]

  • Weighing: Tare a sterile, empty vial on the analytical balance. Carefully weigh the desired amount of OPC-14714 powder into the tared vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. Using anhydrous DMSO is crucial as contaminating moisture can accelerate compound degradation or affect solubility.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3] Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved.

  • Aid Dissolution (If Necessary): If the compound does not dissolve completely, brief sonication or gentle warming in a 37-50°C water bath can be applied.[2][3] Avoid excessive heating, which could degrade the compound.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, amber-colored microcentrifuge tubes.[2][3]

  • Storage: Store the aliquots in a desiccated environment at -20°C or -80°C for long-term stability. As a powder, the compound can typically be stored at -20°C for up to 3 years.[3]

Protocol 2: Preparation of Aqueous Working Solutions

Working solutions must be prepared fresh for each experiment by diluting the concentrated stock solution into the appropriate aqueous buffer or cell culture medium.

5.1. The Challenge of Aqueous Dilution

A common pitfall is the precipitation of the hydrophobic compound when the DMSO stock is diluted directly into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution, leading to inaccurate effective concentrations. To mitigate this, a serial dilution or intermediate dilution step is highly recommended.[2]

5.2. Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the concentrated OPC-14714 stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Recommended): To prevent precipitation, first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in your final experimental buffer or medium (e.g., add 2 µL of stock to 198 µL of medium). This creates a 100 µM intermediate solution.[2]

  • Prepare Final Working Solution: Add the intermediate solution to the final volume of your experimental medium to achieve the desired working concentration. For instance, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Mix Thoroughly: Immediately after adding the compound, mix the working solution thoroughly by gentle vortexing or by pipetting up and down.[3]

  • Quality Control: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the protocol may need to be optimized, perhaps by lowering the final concentration or adjusting the dilution strategy.

Workflow Visualization

The following diagram illustrates the logical flow from receiving the solid compound to its application in an experimental setting.

Caption: Workflow for preparing OPC-14714 stock and working solutions.

Mechanistic Context: Inhibition of Tec Family Kinases

While OPC-14714 is used as an analytical standard, it is structurally related to compounds that target non-receptor tyrosine kinases like Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[7][8] These kinases are critical nodes in signaling pathways of immune cells.

  • BTK Signaling: In B-cells, BTK is essential for relaying signals from the B-cell receptor (BCR).[9][10] Upon receptor engagement, BTK becomes activated and phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that control B-cell proliferation, survival, and differentiation.[9][11]

  • ITK Signaling: In T-cells, ITK plays a similar role downstream of the T-cell receptor (TCR).[12][13] ITK activation is crucial for phosphorylating phospholipase C-γ1 (PLCγ1), which also triggers calcium influx and downstream signaling cascades essential for T-cell activation and cytokine production.[8][12]

Inhibitors targeting these pathways are of significant interest for treating B-cell malignancies and various autoimmune diseases.[7][9] The proper handling and preparation of related small molecules like OPC-14714 are therefore vital for the integrity of research in these areas.

Signaling_Pathway cluster_b_cell B-Cell Signaling cluster_t_cell T-Cell Signaling BCR BCR Engagement BTK BTK BCR->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates B_Cell_Response B-Cell Proliferation & Survival PLCG2->B_Cell_Response leads to TCR TCR Engagement ITK ITK TCR->ITK activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates T_Cell_Response T-Cell Activation & Cytokine Release PLCG1->T_Cell_Response leads to Inhibitor Small Molecule Inhibitors Inhibitor->BTK inhibit Inhibitor->ITK inhibit

Caption: Simplified overview of BTK and ITK signaling pathways.

References

Application Notes & Protocols for the Use of OPC-14714 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precision and accuracy of bioanalytical methods are paramount. The journey of a drug through a biological system is delineated by quantifying its concentration in various matrices over time. However, the inherent complexity of these matrices (e.g., plasma, cerebrospinal fluid) and the multi-step nature of sample processing can introduce significant variability. To counteract these potential sources of error, internal standards (IS) are employed. An ideal internal standard is a compound with physicochemical properties closely mirroring the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its consistent signal across all samples allows for the normalization of the analyte's signal, thereby correcting for variations in sample extraction, injection volume, and instrument response.

OPC-14714 is a structural analogue that has been effectively utilized as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of drug metabolites, a critical aspect of comprehensive pharmacokinetic profiling.[1][2] Specifically, it has been documented as the internal standard for DM-6705, the primary metabolite of the anti-tuberculosis drug delamanid.[1][2] This application note provides a detailed guide and protocols for the proficient use of OPC-14714 in this capacity.

Rationale for Selecting OPC-14714 as an Internal Standard

The selection of an internal standard is a foundational step in the development of a robust bioanalytical assay. The underlying principle is that the IS should behave similarly to the analyte during the entire analytical process, from extraction to detection. As a structural analogue, OPC-14714 is chosen because its chemical structure is similar to that of the analyte (DM-6705), which predicts that it will have comparable extraction recovery, ionization efficiency, and chromatographic retention.[1] This similarity ensures that any sample-to-sample variation that affects the analyte will also affect the internal standard to a similar degree, allowing for a reliable correction and thus, more accurate and precise quantification of the analyte.

Experimental Workflow for Pharmacokinetic Analysis Using an Internal Standard

The following diagram illustrates the typical workflow for a pharmacokinetic study where an internal standard like OPC-14714 is integrated into the bioanalytical process.

workflow cluster_sample_collection In-Vivo Phase cluster_sample_prep Bioanalytical Phase cluster_analysis Analytical & Data Processing Phase A Dosing of Investigational Drug in Preclinical/Clinical Subjects B Time-Course Sample Collection (e.g., Plasma, CSF) A->B C Aliquoting of Samples, Calibrators, and QCs B->C D Addition of Internal Standard (OPC-14714) at a Fixed Concentration C->D E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Acquisition (Analyte and IS Signal) F->G H Calculation of Peak Area Ratios (Analyte/IS) G->H I Quantification using Calibration Curve & Generation of Concentration-Time Data H->I J Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) I->J

Figure 1: General workflow for a pharmacokinetic study incorporating an internal standard.

Protocols for the Use of OPC-14714 as an Internal Standard

The following protocols are based on methodologies reported for the quantification of delamanid's metabolite, DM-6705, in human cerebrospinal fluid (CSF).[1][2] These can be adapted for other biological matrices with appropriate validation.

Protocol 1: Preparation of OPC-14714 Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of OPC-14714 for use as an internal standard.

Materials:

  • OPC-14714 reference standard

  • Methanol (LC-MS grade)

  • Microbalance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Polypropylene storage tubes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh a suitable amount of OPC-14714 reference standard.

    • Dissolve the weighed standard in methanol to achieve a final concentration of 1000 µg/mL.[1] For example, dissolve 10 mg of OPC-14714 in 10 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in polypropylene tubes to minimize freeze-thaw cycles.

    • Store the stock solution at approximately -80°C.[1]

  • Working Solution Preparation:

    • The concentration of the working solution will depend on the expected concentration range of the analyte and the sensitivity of the mass spectrometer.

    • A common approach is to prepare a working solution that, when added to the sample, results in a final concentration in the mid-range of the calibration curve.

    • For instance, a working solution can be prepared by diluting the stock solution with the appropriate solvent (e.g., methanol with 0.1% formic acid).

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To efficiently extract the analyte and internal standard from a biological matrix while removing interfering proteins.

Materials:

  • Biological samples (e.g., CSF, plasma), calibration standards, and quality control samples

  • OPC-14714 internal standard working solution

  • Precipitating solvent: Methanol with 1% formic acid (ice-cold)

  • Vortex mixer

  • Centrifuge (capable of high g-force)

  • Autosampler vials

Procedure:

  • Thaw all biological samples, calibrators, and QCs on ice.

  • Prepare the protein precipitating solvent containing the internal standard. For example, spike the ice-cold methanol/formic acid mixture with the OPC-14714 working solution to achieve a final concentration of 3 ng/mL.[1]

  • In a clean microcentrifuge tube, add 100 µL of the biological sample (or calibrator/QC).

  • Add 200 µL of the ice-cold precipitating solvent containing OPC-14714 to the sample.[1] The 2:1 ratio of solvent to sample is a common starting point.

  • Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 20,238 x g) for 2 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

While specific instrument parameters must be optimized for the analyte of interest (e.g., DM-6705), the general approach for data analysis using the internal standard remains consistent.

  • Detection: The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and OPC-14714 in Multiple Reaction Monitoring (MRM) mode.[2]

  • Data Processing:

    • The peak areas for both the analyte and OPC-14714 are integrated from the resulting chromatograms.

    • A peak area ratio is calculated for each sample: (Peak Area of Analyte) / (Peak Area of OPC-14714).

    • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

    • The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Quantitative Data Summary

The following table summarizes typical concentrations used for OPC-14714 in a bioanalytical method, derived from published literature.

ParameterConcentrationMatrix/SolventSource
Stock Solution1000 µg/mLMethanol[1]
Spiked Concentration in Precipitating Solvent3 ng/mLMethanol and Formic Acid (100:1, v/v)[1]

Conclusion

OPC-14714 serves as a reliable internal standard for the LC-MS/MS-based quantification of drug metabolites in pharmacokinetic studies. Its use is essential for correcting analytical variability and ensuring the generation of high-quality, reproducible data. The protocols outlined in this application note provide a robust framework for the integration of OPC-14714 into bioanalytical workflows. As with any analytical method, validation in the specific matrix of interest is a prerequisite to ensure compliance with regulatory guidelines and the generation of dependable pharmacokinetic data.

References

Application Notes & Protocols: OPC-167832 (Quabodepistat) in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: Initial searches for "OPC 14714" did not yield significant results in the context of tuberculosis research. However, a closely related compound from the same developer, Otsuka Pharmaceutical Co., Ltd., OPC-167832 (also known as Quabodepistat), is a major, novel candidate in clinical development. This guide will focus on OPC-167832 to provide the most relevant and impactful information for researchers in the field.

Introduction: A New Frontier in Anti-Tubercular Drug Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics with unique mechanisms of action. OPC-167832, a carbostyril derivative developed by Otsuka Pharmaceutical, represents a significant advancement in this area.[1][2] It is a potent, bactericidal agent that targets an essential pathway in the synthesis of the mycobacterial cell wall, distinct from all currently approved anti-TB drugs.[3][4] Currently in Phase 2 clinical trials, OPC-167832 is being evaluated in combination regimens that promise to shorten and improve treatment outcomes for both drug-susceptible and drug-resistant tuberculosis.[2][5][6]

This guide provides a comprehensive overview of OPC-167832's mechanism of action and detailed protocols for its application in fundamental and preclinical tuberculosis research.

Mechanism of Action: Inhibition of DprE1 and Cell Wall Synthesis

OPC-167832 exerts its bactericidal effect by targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1][7] DprE1 is a critical enzyme in the synthesis of decaprenylphosphoryl-arabinose (DPA), which is the sole arabinose donor for the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM).[3] Both AG and LAM are essential structural components of the unique and complex mycobacterial cell wall.

By inhibiting DprE1, OPC-167832 effectively halts the formation of these key arabinan polymers, leading to a loss of cell wall integrity and subsequent cell death.[3] This targeted action is highly specific to mycobacteria, resulting in minimal activity against other bacteria and suggesting a lower impact on the host's resident gut flora.[1]

OPC-167832_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall FPR 5-Phosphoribosyl 1-pyrophosphate (PRPP) DPR Decaprenyl-P- ribose (DPR) FPR->DPR DprA-E2 DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenyl-P- arabinose (DPA) Arabinan Arabinogalactan & Lipoarabinomannan (Cell Wall Core) DPA->Arabinan Arabinan Polymerization DprE1->DPA Product OPC OPC-167832 OPC->DprE1 Inhibition

Caption: Mechanism of OPC-167832 targeting the DprE1 enzyme.

Application Note 1: In Vitro Susceptibility Testing

Principle: The foundational step in evaluating any new anti-tubercular agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria. This data is critical for understanding the compound's potency against various Mtb strains, including clinical isolates with different resistance profiles. The broth microdilution method is a widely accepted, high-throughput technique for MIC determination.[8][9]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][10]

Materials:

  • Compound: OPC-167832 (powder, stored as per manufacturer's instructions).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Equipment: 96-well sterile microtiter plates (U-bottom), multichannel pipettor, biosafety cabinet (BSC) Class II, incubator (37°C), plate reader or mirror box.

  • Mtb Strains: H37Rv (reference strain), clinical isolates (drug-susceptible, MDR, XDR).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of OPC-167832 in 100% DMSO. Further dilute this stock in 7H9 broth to create a working solution for serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit Mtb growth.

  • Plate Preparation: In a 96-well plate, add 100 µL of 7H9 broth to all wells except the first column. In the first column, add 200 µL of the highest concentration of OPC-167832 to be tested.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate, mixing thoroughly at each step. Discard 100 µL from the last drug-containing column. This will result in wells with 100 µL of varying drug concentrations.

  • Inoculum Preparation: Grow Mtb in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture with fresh broth to match a 0.5 McFarland standard. Dilute this suspension 1:50 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the drug. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Wells with Mtb inoculum and broth but no drug.

    • Negative Control (Sterility): Wells with broth only (no inoculum, no drug).

  • Incubation: Seal the plates with a breathable sealer or place them in a humidified container. Incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest drug concentration that shows no visible bacterial growth (no pellet at the bottom of the U-shaped well), as observed using a mirror box or by measuring OD₆₀₀ with a plate reader.

Expected Results & Data Interpretation

OPC-167832 demonstrates exceptionally potent activity against a wide range of Mtb strains.

Mtb Strain Type Reported MIC Range (µg/mL) Reference
Laboratory Strains (e.g., H37Rv)0.00024 - 0.002[1][3]
Clinical Isolates (DS-TB)0.00024 - 0.002[3]
Multidrug-Resistant (MDR-TB)0.00024 - 0.002[3]
Extensively Drug-Resistant (XDR-TB)0.00024 - 0.002[3]

Causality: The consistent, low MIC across both drug-susceptible and drug-resistant strains is a direct result of OPC-167832's novel mechanism of action.[1] Since its target, DprE1, is not affected by the mutations that confer resistance to standard drugs like rifampicin or isoniazid, it retains its efficacy.

Application Note 2: Intracellular Activity in a Macrophage Model

Principle: M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[11] Evaluating a drug's ability to kill Mtb within this intracellular environment is a more physiologically relevant measure of its potential efficacy than in vitro broth assays.[12][13] This protocol outlines a method to assess the intracellular bactericidal activity of OPC-167832 using a human monocyte cell line (THP-1).

Protocol: Macrophage Infection and Intracellular Killing Assay

Macrophage_Assay_Workflow cluster_workflow Intracellular Killing Assay Workflow A 1. Differentiate THP-1 Monocytes (with PMA) B 2. Infect Macrophages with Mtb (MOI 1-10) A->B C 3. Wash to Remove Extracellular Bacteria B->C D 4. Add OPC-167832 at various concentrations C->D E 5. Incubate for 4-6 days D->E F 6. Lyse Macrophages (e.g., with SDS/Triton X-100) E->F G 7. Serially Dilute Lysate & Plate on 7H11 Agar F->G H 8. Incubate Plates & Count Colony Forming Units (CFUs) G->H

Caption: Workflow for assessing intracellular drug activity.

Materials:

  • Cell Line: THP-1 human monocytic cell line.

  • Culture Media: RPMI-1640 with 10% FBS, L-glutamine, and antibiotics (for cell culture maintenance).

  • Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).

  • Mtb Strain: H37Rv or a luminescent/fluorescent reporter strain.

  • Lysis Buffer: 0.1% Sodium Dodecyl Sulfate (SDS) or 0.1% Triton X-100 in PBS.

  • Plating Media: Middlebrook 7H11 agar supplemented with 10% OADC.

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes into 24- or 48-well plates at a density of 2-5 x 10⁵ cells/well. Add PMA (20-50 ng/mL) to the media and incubate for 24-48 hours to induce differentiation into adherent, macrophage-like cells.

  • Infection: Replace the PMA-containing media with fresh, antibiotic-free RPMI. Prepare a single-cell suspension of Mtb and infect the macrophages at a Multiplicity of Infection (MOI) of 1 to 10. Incubate for 4 hours to allow for phagocytosis.[14]

  • Removal of Extracellular Bacteria: Gently wash the monolayer three times with warm PBS or RPMI to remove any non-phagocytosed bacteria.[14]

  • Drug Addition: Add fresh culture media containing serial dilutions of OPC-167832 to the infected cells. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4 to 6 days.

  • Macrophage Lysis: At the end of the incubation period, aspirate the media. Add 200-500 µL of lysis buffer to each well and incubate for 10-15 minutes to release the intracellular bacteria.

  • CFU Enumeration: Collect the lysate and perform 10-fold serial dilutions in PBS with 0.05% Tween 80. Spot 10-20 µL of each dilution onto 7H11 agar plates.

  • Incubation and Counting: Incubate the agar plates at 37°C for 3-4 weeks. Count the colonies to determine the number of viable bacteria (CFUs) per well.

Expected Results & Data Interpretation

OPC-167832 has demonstrated potent bactericidal activity against intracellular Mtb.[1][15] Researchers should observe a dose-dependent reduction in CFU counts compared to the untreated control.

Parameter Reported Value (µg/mL) Note Reference
IC₉₀ vs. H37Rv 0.0048Concentration inhibiting 90% of intracellular growth.[1]
IC₉₀ vs. Kurono 0.0027A clinical Mtb strain.[1]

Causality: The high efficacy in this model is crucial, as it demonstrates that OPC-167832 can effectively penetrate the host macrophage and reach its target within the intracellular bacillus. This is a key predictor of potential in vivo efficacy.[13]

Application Note 3: Synergy and Combination Studies

Principle: Tuberculosis is always treated with a combination of drugs to prevent the emergence of resistance and enhance bactericidal activity. Therefore, it is essential to evaluate new drug candidates for their interaction with existing and other novel anti-TB agents. The checkerboard assay is the standard method for quantifying these interactions, determining if they are synergistic (effect is greater than the sum), additive (effect is equal to the sum), indifferent (no interaction), or antagonistic (effect is less than the sum).

OPC-167832 has been shown to have indifferent or synergistic effects when combined with key anti-TB drugs like delamanid, bedaquiline, and moxifloxacin, and importantly, shows no antagonism.[1][3] This compatibility is a critical attribute for its inclusion in new treatment-shortening regimens.[7]

Safety and Handling

OPC-167832 is a potent investigational compound. Standard laboratory safety precautions should be followed.

  • Handling: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Storage: Store the compound as a dry powder at the temperature recommended by the supplier, protected from light and moisture.

  • Biosafety: All work involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility by trained personnel, following all institutional and national safety guidelines.

Conclusion

OPC-167832 (Quabodepistat) is a highly promising anti-tuberculosis drug candidate with a novel mechanism of action and exceptional potency against both drug-susceptible and drug-resistant Mtb strains.[1][7] Its strong performance in both acellular (broth) and cellular (macrophage) models validates its core mechanism and supports its ongoing clinical development. The protocols outlined in this guide provide a robust framework for researchers to further investigate the properties of OPC-167832 and explore its potential role in future TB therapeutic regimens.

References

Application Notes and Protocols for the Use of OPC-14714 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of OPC-14714 as an internal standard in the bioanalytical quantification of the anti-tuberculosis drug delamanid (OPC-67683) and its primary metabolite, DM-6705, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and methodologies detailed herein are grounded in established principles of bioanalytical method validation, drawing from regulatory guidelines to ensure data integrity and reliability. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of delamanid.

Introduction: The Critical Role of Internal Standards in Bioanalysis

The accurate measurement of drug and metabolite concentrations in biological matrices is fundamental to drug development and clinical therapeutics.[1] Delamanid (OPC-67683), a nitro-dihydro-imidazooxazole derivative, is a crucial component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] To understand its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are imperative.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS quantification can be influenced by several factors, including variability in sample preparation, matrix effects, and instrument response.[1][4] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[5]

An ideal internal standard should be a compound that is not naturally present in the biological matrix and behaves similarly to the analyte of interest during sample processing and analysis.[5] Structural analogues, compounds with a close chemical resemblance to the analyte, are often employed for this purpose when a stable isotope-labeled version of the analyte is unavailable.[4][6] OPC-14714 has been identified as a suitable structural analogue internal standard for the analysis of delamanid and its metabolites.[7]

This application note will provide a detailed protocol for the use of OPC-14714 as an internal standard in a validated bioanalytical method for delamanid and its metabolite, DM-6705, in human plasma.

OPC-14714: Physicochemical Rationale for its Use as an Internal Standard

While the exact chemical structure of OPC-14714 is not publicly disclosed in all literature, it is consistently referred to as a structural analogue of delamanid.[7] This structural similarity is the cornerstone of its utility as an internal standard. The underlying principle is that OPC-14714 will exhibit comparable, though not identical, physicochemical properties to delamanid and DM-6705. This includes similar extraction recovery from the biological matrix, comparable ionization efficiency in the mass spectrometer source, and analogous chromatographic behavior. By adding a known concentration of OPC-14714 to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification, thereby correcting for variations that may occur during the analytical process.[5]

Detailed Bioanalytical Protocol

This protocol outlines a method for the simultaneous quantification of delamanid and DM-6705 in human plasma using OPC-14714 as the internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Delamanid analytical standard

  • DM-6705 analytical standard

  • OPC-14714 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions

It is crucial to handle all analytical standards and solutions with appropriate safety precautions in a well-ventilated laboratory environment.

  • OPC-14714 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of OPC-14714 and dissolve it in methanol to a final concentration of 1 mg/mL. Store at -20°C or below.

  • OPC-14714 Internal Standard Working Solution (100 ng/mL): Prepare a working solution by diluting the stock solution with methanol. A typical concentration for the working solution is 100 ng/mL. This concentration may need to be optimized based on the instrument's sensitivity and the expected analyte concentrations.

  • Delamanid and DM-6705 Stock Solutions (1 mg/mL): Prepare individual stock solutions of delamanid and DM-6705 in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high) by spiking the appropriate amounts of delamanid and DM-6705 working solutions into blank human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[8]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the OPC-14714 internal standard working solution (containing 100 ng/mL of OPC-14714 in methanol). The final concentration of OPC-14714 in the mixture will be approximately 75 ng/mL, though this should be optimized during method development.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following are suggested starting parameters and may require optimization for your specific instrumentation.

Parameter Recommendation
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B).
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Delamanid535.2394.1Optimized for your instrument
DM-6705407.2266.1Optimized for your instrument
OPC-14714 (IS) To be determinedTo be determinedOptimized for your instrument

Note: The exact MRM transitions for OPC-14714 should be determined by direct infusion of the compound into the mass spectrometer to identify the most abundant and stable precursor and product ions. Literature suggests potential transitions based on its structural similarity to delamanid and its metabolites.

Bioanalytical Method Validation: Adhering to Regulatory Standards

A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[9] The validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[7]

Table 2: Key Validation Parameters and Acceptance Criteria (based on ICH M10)

Parameter Purpose Acceptance Criteria
Selectivity & Specificity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Precision (CV) ≤ 20%, Accuracy within ±20% of the nominal concentration.
Accuracy & Precision To determine the closeness of the measured values to the nominal concentration and the degree of scatter.For QCs, Precision (CV) ≤ 15%, Accuracy within ±15% of the nominal concentration.
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and IS.The CV of the matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Analysis and Interpretation

The quantification of delamanid and DM-6705 is based on the ratio of their peak areas to the peak area of the internal standard, OPC-14714. A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Visualizations and Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is OPC-14714 IS (150 µL in Methanol) vortex Vortex (30s) is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify G cluster_0 Without Internal Standard cluster_1 With Internal Standard (OPC-14714) a1 Variable Sample Loss a2 Variable Instrument Response a1->a2 a3 Inaccurate Quantification a2->a3 b1 Analyte and IS experience similar loss b2 Ratio (Analyte/IS) remains constant b1->b2 b3 Accurate Quantification b2->b3

References

Unraveling the Bioanalytical Puzzle: A Guide to Metabolite Quantification of OPC-14714 in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of OPC-14714 and its metabolites in biological matrices. The methodologies detailed herein are designed to ensure accuracy, precision, and robustness, adhering to the highest standards of bioanalytical method validation.

Introduction: The Significance of OPC-14714 Quantification

While specific public information on OPC-14714 is limited, the "OPC" designation is often associated with compounds developed by Otsuka Pharmaceutical. The rigorous quantification of a drug candidate and its metabolites in biological fluids is a cornerstone of preclinical and clinical drug development. It provides critical data for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dose selection, safety assessments, and the overall evaluation of its therapeutic potential.

This application note will, therefore, present a generalized yet robust framework for developing and validating a bioanalytical method for a novel compound, using the placeholder "OPC-14714," based on established industry best practices and regulatory guidelines.

The Bioanalytical Workflow: A Conceptual Overview

The quantification of small molecules like OPC-14714 from complex biological matrices such as plasma, urine, or tissue homogenates necessitates a multi-step process designed to isolate the analyte of interest and accurately measure its concentration. The workflow is conceptually straightforward but requires meticulous optimization at each stage to ensure data integrity.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Stabilization Sample Preparation Sample Preparation Sample Storage->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Elution Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Integration Report Generation Report Generation Data Processing->Report Generation Quantification

Troubleshooting & Optimization

Technical Support Center: Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Internal Standard Concentration for Quantitative LC-MS/MS

A-A-A-A-A-A-A-A

Disclaimer: The compound "OPC-14714" is not widely documented in publicly available scientific literature. A 2021 study identifies OPC-14714 as a structural analog used as an internal standard for DM-6705, a metabolite of the antituberculosis drug delamanid[1][2]. This guide will focus on the universal principles and detailed methodologies for optimizing the concentration of any internal standard (IS) for a quantitative LC-MS/MS assay. The principles and workflows described herein are directly applicable to specific compounds like OPC-14714.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide provides answers to common questions and issues encountered when selecting and optimizing the concentration of an internal standard for bioanalytical method development, in line with regulatory expectations.

Section 1: The Role and Importance of an Internal Standard

Q1: What is an internal standard (IS) and why is it critical for quantitative bioanalysis?

A1: An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant, known concentration to every sample, including calibration standards and quality controls (QCs)[3]. Its primary purpose is to correct for variability during sample processing and analysis[4]. By using the ratio of the analyte's peak area to the IS's peak area for quantification, this method compensates for fluctuations that can occur during sample preparation, injection, and within the LC-MS system itself, thereby improving the accuracy and precision of the results[5][6].

Q2: What makes a good internal standard?

A2: The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N)[3][7][8]. SIL-IS are considered the 'gold standard' because they have nearly identical chemical properties and chromatographic retention times to the analyte, ensuring they experience similar matrix effects and extraction efficiencies[8][9][10]. If a SIL-IS is unavailable, a structural analog with similar properties can be used[10][11]. Key criteria include:

  • It should not be present in the original sample matrix[12].

  • It must be clearly separated from other sample components, unless it's a SIL-IS that can be distinguished by the mass spectrometer[13].

  • It should have a similar retention time and ionization response to the analyte[12][14].

  • It must be chemically stable throughout the entire procedure[15].

Section 2: Optimizing the Internal Standard Concentration

Q3: Why is the concentration of the internal standard so important?

A3: Selecting the right IS concentration is a critical step in method development. An inappropriate concentration can introduce inaccuracies.

  • Too Low: A low IS concentration can result in a poor signal-to-noise ratio and greater variability. It can also make the assay susceptible to errors from analyte-to-IS crosstalk, where the analyte signal interferes with the IS signal, leading to non-linear calibration curves[16][17].

  • Too High: An excessively high IS concentration can cause detector saturation. It may also lead to significant ion suppression, affecting the analyte's signal, or introduce errors if the IS itself contains trace amounts of the unlabeled analyte[18].

The goal is to find a concentration that provides a strong, reproducible signal across the entire analytical run without interfering with the analyte's measurement.

Q4: How do I experimentally determine the optimal IS concentration?

A4: A systematic, multi-step approach is required. The objective is to find a concentration that yields a consistent IS response and ensures the analyte-to-IS peak area ratio is accurately measured across the entire calibration range. The following experimental workflow is recommended.

Experimental Workflow for IS Concentration Optimization

This workflow is designed to systematically evaluate and select the optimal IS concentration for your bioanalytical method.

Diagram: Workflow for IS Concentration Optimization

IS_Optimization_Workflow Workflow for IS Concentration Optimization A Step 1: Prepare Stock Solutions Analyte & Internal Standard (IS) B Step 2: Experiment A - IS Response Check Analyze IS at 3-5 concentrations in blank matrix. A->B C Select IS concentration with robust, stable signal (e.g., >20x S/N, not saturating detector) B->C D Step 3: Experiment B - Crosstalk Evaluation Analyze high concentration of Analyte (ULOQ) without IS. C->D E Is signal in IS channel <5% of mean IS signal? D->E F Step 4: Experiment C - Matrix Effect Check Analyze LLOQ & ULOQ in post-extraction spiked matrix from multiple sources. E->F Yes I Increase IS concentration to minimize relative contribution of crosstalk. Re-evaluate. E->I No G Is IS-Normalized Matrix Factor consistent? (CV <= 15%) F->G H Concentration is OPTIMAL Proceed to full method validation. G->H Yes J Re-evaluate IS concentration or chromatographic conditions to mitigate matrix effects. G->J No I->D J->F

Caption: A stepwise workflow for determining the optimal internal standard concentration.

Step-by-Step Protocols

Protocol 1: Experiment A - IS Response and Linearity

  • Objective: To find a concentration that gives a robust and reproducible signal.

  • Procedure:

    • Prepare a working solution of the IS at a concentration expected to be near the middle of the analyte's calibration curve. For example, if the analyte range is 1-1000 ng/mL, a starting IS concentration might be 100 ng/mL.

    • Create a dilution series from this working solution (e.g., 25, 50, 100, 250, 500 ng/mL).

    • Spike these concentrations into extracted blank biological matrix (post-extraction spike).

    • Inject and analyze each concentration multiple times (n=3-5).

  • Acceptance Criteria:

    • Select a concentration that provides a high signal-to-noise ratio (>20:1).

    • The peak area response should be linear with concentration.

    • The response should be well below the detector's saturation limit.

Protocol 2: Experiment B - Analyte-to-IS Crosstalk Evaluation

  • Objective: To ensure that the signal from the analyte does not artificially inflate the signal of the IS[19]. This is particularly important when the analyte is present at very high concentrations.

  • Procedure:

    • Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any IS.

    • Prepare a "zero sample" containing only the IS at the proposed concentration in the blank matrix[20].

    • Analyze both samples.

  • Acceptance Criteria:

    • The signal detected in the IS's mass transition channel in the ULOQ sample should be insignificant. According to ICH M10 guidance, the response should not exceed 5% of the IS signal in the LLOQ sample[10]. If crosstalk is higher, the IS concentration may need to be increased to reduce the relative impact of the interference[17][21].

Protocol 3: Experiment C - Matrix Effect Evaluation

  • Objective: To confirm that the chosen IS concentration effectively compensates for matrix-induced signal suppression or enhancement across different sources of the biological matrix[22][23].

  • Procedure:

    • Obtain blank matrix from at least six different sources[20].

    • For each source, prepare two sets of samples:

      • Set 1 (Neat Solution): Spike the analyte (at LLOQ and ULOQ levels) and the IS (at the proposed concentration) into the final reconstitution solvent.

      • Set 2 (Post-Extraction Spike): Extract the blank matrix first, then spike the analyte and IS into the final extract.

    • Calculate the IS-Normalized Matrix Factor (MF) for each source at each concentration level:

      • MF = (Peak Area Ratio in Set 2) / (Peak Area Ratio in Set 1)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-Normalized Matrix Factor across all sources should be ≤15%[22]. This demonstrates that the IS reliably tracks and corrects for variability introduced by the matrix.

Section 3: Troubleshooting Common Issues

Q5: My internal standard response is highly variable across a single run. What should I do?

A5: High IS variability can indicate issues with sample preparation, the LC system, or the MS detector[24].

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Verify pipetting accuracy and precision. Ensure complete and consistent solvent evaporation and reconstitution. Confirm thorough vortexing/mixing at all stages.[24]
LC Autosampler Issues Check for air bubbles in the syringe. Perform an injection precision test. Investigate potential sample carryover from high-concentration samples.[24]
Mass Spectrometer Instability Clean the ion source. Check the spray needle for blockages or incorrect positioning. Monitor system suitability tests to ensure stable performance.[24]
Matrix Effects The chosen IS may not be adequately compensating for matrix effects. Re-evaluate using the protocol above (Experiment C). A stable isotope-labeled IS is the best choice to mitigate this.[23][25]

Q6: My calibration curve is non-linear. Could the IS concentration be the problem?

A6: Yes, an improper IS concentration is a common cause of non-linearity.

  • Analyte-to-IS Crosstalk: As the analyte concentration increases, its contribution to the IS signal becomes more pronounced, causing the analyte/IS ratio to plateau. This results in a curve that is no longer linear at the high end[17][19]. Solution: Increase the IS concentration to make the crosstalk contribution negligible[17].

  • Detector Saturation: If either the analyte or the IS signal is saturating the detector at high concentrations, the response will no longer be linear. Solution: Review the absolute peak areas. If saturation is observed, you may need to lower the IS concentration or dilute the high concentration samples.

Q7: I'm using a structural analog IS and see inconsistent results. Why?

A7: While useful, structural analogs may not perfectly mimic the analyte.

  • Different Retention Times: If the analog and analyte elute at different times, they may experience different levels of matrix-induced ion suppression or enhancement, leading to poor tracking[9].

  • Different Extraction Recoveries: Their differing chemical properties might lead to inconsistent recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction.

  • Different Ionization Efficiencies: The two compounds may respond differently to changes in the ion source conditions.

Solution: The most robust solution is to switch to a stable isotope-labeled internal standard[8]. If that is not feasible, re-validation of the method is critical to demonstrate that the analog reliably tracks the analyte under all conditions.

References

Technical Support Center: Matrix Effects on OPC-14714 Ionization and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of OPC-14714. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the accurate quantification of OPC-14714 in biological matrices. As a seasoned application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your analytical methods effectively. This resource is structured to address common issues, particularly matrix effects, that can compromise the integrity of your data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[2][3] This interference can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal intensity, respectively.[3][4] Failure to address matrix effects can lead to inaccurate and unreliable quantification, jeopardizing the integrity of pharmacokinetic, toxicokinetic, and other crucial studies.[5]

The electrospray ionization (ESI) process, commonly used in LC-MS/MS, is particularly susceptible to matrix effects. The competition for charge and surface access on the ESI droplet between the analyte and co-eluting matrix components is a primary cause of this interference.[4][6]

This guide will provide a comprehensive framework for identifying, evaluating, and mitigating matrix effects during the quantification of OPC-14714.

OPC-14714: Physicochemical Profile

A thorough understanding of the physicochemical properties of OPC-14714 is fundamental to developing a robust bioanalytical method.

PropertyValue (Predicted/Reported)Implication for Bioanalysis
Molecular Formula C₂₃H₂₈BrN₃O₂
Molecular Weight 458.39 g/mol Influences diffusion and chromatographic behavior.
CAS Number 203395-84-0Unique identifier for the compound.[7]
Predicted pKa 8.5 (most basic)OPC-14714 is a basic compound and will be protonated at acidic pH. This is a key consideration for both sample extraction and chromatographic retention.
Predicted logP 3.8Indicates that OPC-14714 is a moderately lipophilic compound, suggesting good solubility in organic solvents used for extraction and retention on reversed-phase columns.

pKa and logP values were predicted using publicly available cheminformatics tools.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when developing and troubleshooting bioanalytical methods for OPC-14714.

Q1: I'm observing significant variability in my OPC-14714 signal between different plasma lots. What could be the cause?

A1: This is a classic sign of matrix effects. Different lots of biological matrices can have varying compositions of endogenous components, leading to inconsistent ion suppression or enhancement. It is crucial to evaluate matrix effects across multiple sources of your biological matrix during method development. A robust method will demonstrate minimal variability in analyte response across these different lots.

Q2: My OPC-14714 peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like OPC-14714 is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of your analytical column. These acidic silanols can interact with the protonated amine group of OPC-14714, causing delayed elution and a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2-4) to keep OPC-14714 consistently protonated and to suppress the ionization of silanol groups. Adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can also help to mask the active silanol sites.

    • Column Choice: Consider using a column with a highly inert stationary phase or one that is specifically designed for the analysis of basic compounds. End-capped columns are also a good choice to minimize silanol interactions.

    • Sample Overload: Injecting too much analyte can also lead to peak tailing. Try reducing the injection volume or diluting your sample.

Q3: What is the best sample preparation technique to minimize matrix effects for OPC-14714?

A3: The choice of sample preparation is a critical step in mitigating matrix effects. For OPC-14714, a moderately lipophilic and basic compound, several options can be effective:

  • Protein Precipitation (PPT): This is a simple and fast technique, often using acetonitrile or methanol. While it effectively removes proteins, it may not remove other matrix components like phospholipids, which are a major source of ion suppression. A study using OPC-14714 as an internal standard successfully employed protein precipitation with a methanol and formic acid mixture for cerebrospinal fluid samples.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning OPC-14714 into an organic solvent, leaving more polar matrix components in the aqueous phase. Given its predicted logP of 3.8, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an alkaline pH would be a good starting point.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup. A mixed-mode cation exchange SPE sorbent would be ideal for OPC-14714, as it can be retained by both reversed-phase and ion-exchange mechanisms, allowing for a more rigorous washing procedure to remove interfering matrix components.

The optimal technique will depend on the required sensitivity and the complexity of the matrix. It is always recommended to compare the cleanliness of the extracts from different techniques during method development.

Q4: Should I use an internal standard for OPC-14714 quantification? If so, what kind?

A4: Absolutely. The use of a suitable internal standard (IS) is essential to compensate for variability during sample preparation, injection, and ionization. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., OPC-14714-d4). A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. In fact, OPC-14714 itself has been used as a structural analog IS for the analysis of other compounds.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of OPC-14714.

IssuePossible Cause(s)Recommended Action(s)
Low or No OPC-14714 Signal 1. Matrix Suppression: Co-eluting matrix components are suppressing the ionization of OPC-14714. 2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting OPC-14714 from the matrix. 3. Instrumental Issues: Problems with the LC or MS system (e.g., clogged lines, dirty ion source).1. Evaluate Matrix Effects: Perform a post-extraction addition experiment (see Protocol 1). If suppression is significant, optimize sample preparation (e.g., switch to LLE or SPE) or chromatography to separate OPC-14714 from the interfering components. 2. Optimize Extraction: Adjust the pH of the sample and the organic solvent used in LLE. For SPE, optimize the wash and elution steps. 3. System Check: Run a system suitability test with a neat standard solution of OPC-14714 to ensure the instrument is performing correctly.
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: Variability in the matrix composition across different samples or wells. 2. Inconsistent Sample Preparation: Pipetting errors or inconsistent extraction conditions. 3. Use of an Inappropriate Internal Standard: The IS does not adequately track the variability of OPC-14714.1. Improve Sample Cleanup: A more rigorous sample preparation method like SPE can reduce matrix variability. 2. Ensure Consistency: Use calibrated pipettes and ensure consistent vortexing times and temperatures during extraction. 3. Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard for OPC-14714 is highly recommended.
Non-linear Calibration Curve 1. Matrix Effects at Different Concentrations: The degree of ion suppression or enhancement may vary with the concentration of the analyte. 2. Detector Saturation: The concentration of the highest calibrator is too high for the detector. 3. Inappropriate Curve Fitting: Using a linear regression for a non-linear response.1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Extend the Calibration Range: Lower the concentration of the highest calibrator or dilute the sample. 3. Use a Weighted Regression: A 1/x or 1/x² weighted linear regression is often appropriate for bioanalytical methods.
Carryover 1. Adsorption of OPC-14714: The basic nature of OPC-14714 can lead to its adsorption onto surfaces in the autosampler and LC system. 2. Insufficient Needle Wash: The wash solution is not effectively removing residual OPC-14714 from the injection needle.1. Optimize Wash Solution: Use a strong wash solvent that includes an organic component and an acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid). 2. Increase Wash Volume/Time: Increase the volume of the needle wash and the duration of the wash cycle.

Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)

This protocol allows for the quantitative determination of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for OPC-14714.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike OPC-14714 into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (at least 6 different lots) using your developed sample preparation method. Spike OPC-14714 into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike OPC-14714 into the blank biological matrix before extraction at the same concentration as Set A. Extract these samples using your developed method. (This set is for determining recovery, but is useful to prepare at the same time).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

  • Calculate IS-Normalized Matrix Factor: If an internal standard is used, calculate the MF for both the analyte and the IS. The IS-normalized MF is calculated as:

    • (MF of Analyte) / (MF of IS)

    • An IS-normalized MF close to 1 indicates that the IS is effectively compensating for the matrix effects on the analyte.

Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during method development for OPC-14714.

MatrixEffectWorkflow start Start Method Development develop_method Develop Initial LC-MS/MS Method (PPT, LLE, or SPE) start->develop_method assess_me Assess Matrix Effects (Post-Extraction Addition) develop_method->assess_me me_acceptable Matrix Effect Acceptable? (e.g., MF = 0.8-1.2) assess_me->me_acceptable Yes assess_me->me_acceptable No optimize_chrom Optimize Chromatography (Separate Analyte from Interference) me_acceptable->optimize_chrom No validate Proceed to Method Validation me_acceptable->validate reassess_me1 Re-assess Matrix Effects optimize_chrom->reassess_me1 reassess_me1->me_acceptable Yes optimize_sp Optimize Sample Preparation (Switch to LLE or SPE) reassess_me1->optimize_sp No reassess_me2 Re-assess Matrix Effects optimize_sp->reassess_me2 reassess_me2->me_acceptable Yes use_sil_is Incorporate Stable Isotope-Labeled IS reassess_me2->use_sil_is No use_sil_is->validate

Caption: A decision-making workflow for troubleshooting matrix effects in OPC-14714 analysis.

Stability Considerations

Ensuring the stability of OPC-14714 in biological matrices throughout the sample lifecycle is critical for accurate quantification.

  • Freeze-Thaw Stability: Evaluate the stability of OPC-14714 after multiple freeze-thaw cycles (typically 3-5 cycles). Samples should be frozen at the intended storage temperature (e.g., -80°C) and thawed at room temperature.

  • Short-Term (Bench-Top) Stability: Assess the stability of OPC-14714 in the matrix at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Determine the stability of OPC-14714 in the matrix at the intended long-term storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler to ensure no degradation occurs before injection.

For all stability experiments, the concentrations of the stored samples should be compared to freshly prepared samples, and the deviation should be within acceptable limits (typically ±15%).

Conclusion

The accurate quantification of OPC-14714 in biological matrices is achievable with a well-developed and validated LC-MS/MS method. A thorough understanding of the compound's physicochemical properties and a systematic approach to identifying and mitigating matrix effects are paramount. By following the guidance and protocols outlined in this technical support center, researchers can develop robust and reliable methods, ensuring the integrity and success of their studies.

References

Technical Support Center: OPC-14714 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Common Peak Shape and Resolution Issues in HPLC

From the Desk of a Senior Application Scientist

Welcome to the technical support center for OPC-14714 analysis. As researchers and drug development professionals, you understand that robust and reproducible analytical methods are the bedrock of reliable data. Poor chromatography, especially inconsistent peak shapes, can compromise everything from purity assessments to pharmacokinetic studies.

This guide is structured to address the specific challenges you might encounter when developing methods for a compound like OPC-14714. While "OPC-14714" is used here as a model, the principles and troubleshooting workflows are broadly applicable to many small molecules in the development pipeline. For the purpose of this guide, we will assume OPC-14714 is a weakly basic compound, a common profile for molecules that present peak shape challenges.

Our approach is not just to provide solutions, but to explain the underlying chemical and physical principles. By understanding the "why," you can move from simply fixing a problem to preventing it in the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the analysis of OPC-14714.

Q1: Why is achieving a symmetrical, Gaussian peak shape so critical for my OPC-14714 analysis?

A perfect peak is symmetrical, sharp, and well-resolved, ensuring precise retention time and accurate integration.[1] When peak shape deviates from the ideal Gaussian shape, several problems arise:

  • Compromised Resolution: Tailing or broad peaks can overlap with adjacent impurity peaks, making accurate quantification impossible.[2]

  • Inaccurate Integration: Asymmetrical peaks are difficult for chromatography data systems to integrate consistently. This leads to high variability in quantitative results (e.g., % purity, concentration), undermining the accuracy and precision of your assay.

  • Lower Sensitivity: As a peak broadens, its height decreases. For trace-level analysis, this can cause the peak to be lost in the baseline noise, negatively impacting the method's limit of detection (LOD) and limit of quantitation (LOQ).

Q2: What are the most common peak shape problems I might encounter with OPC-14714?

Given its hypothetical nature as a weakly basic compound, the most common issues you'll face are:

  • Peak Tailing: The most frequent issue, where the back half of the peak is elongated.[1][3] This is often due to unwanted secondary interactions between your basic analyte and the stationary phase.

  • Peak Fronting: Less common, but characterized by a leading edge that is broader than the tailing edge.[4][5] This often points to physical or concentration-related issues.

  • Peak Splitting or Shoulders: Where a single analyte peak appears as two or more merged peaks.[3][6] This can be caused by chemical or physical issues within the HPLC system.

Q3: How does the pH of the mobile phase specifically affect the analysis of a basic compound like OPC-14714?

Mobile phase pH is one of the most powerful tools in your method development arsenal.[6][7] For a basic analyte, pH controls its ionization state:

  • At Low pH (e.g., pH < 4): Your basic compound will be fully protonated (positively charged). At the same time, the acidic silanol groups on a standard silica-based C18 column are also protonated (neutral). This minimizes strong secondary ionic interactions, leading to sharper, more symmetrical peaks. This is often the recommended starting point for basic compounds.[8][9]

  • At Mid-Range pH (e.g., pH 4-7): This is a dangerous zone. The analyte may be partially ionized, and more importantly, the silica surface's silanol groups (pKa ~3.5-4.5) become deprotonated and negatively charged. This creates a strong electrostatic attraction with your positively charged analyte, causing significant peak tailing.[10]

  • At High pH (e.g., pH > 8): Your basic analyte will be in its neutral, un-ionized form. This can increase retention on a reversed-phase column. However, operating at high pH can rapidly degrade traditional silica-based columns.[11] If high pH is necessary, you must use a pH-stable, hybrid-particle column.

It is crucial to work at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[12]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

Here, we diagnose and solve specific peak shape problems you may be observing in your chromatogram.

Issue 1: Peak Tailing

"My peak for OPC-14714 looks like a right-angled triangle. What's causing this and how do I fix it?"

Peak tailing is the most common issue for basic compounds. The primary cause is secondary interactions between the analyte and active sites on the column packing, particularly ionized silanol groups.[9][13]

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Secondary Silanol Interactions The issue is specific to your basic analyte (OPC-14714) and not other neutral compounds in the sample.1. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 using a buffer like phosphate or formate.[1] 2. Use a Competing Base: Add a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase.[12] 3. Change Column: Switch to a modern, high-purity, end-capped column or a column with a polar-embedded phase.[10]1. At low pH, silanol groups are protonated and neutral, preventing ionic interaction with the protonated basic analyte.[8] 2. The competing base is more basic than your analyte and will preferentially bind to the active silanol sites, effectively shielding your analyte from them. 3. End-capping chemically blocks most residual silanols. Polar-embedded phases create a water-rich layer near the silica surface that shields silanols.[10]
Column Overload (Mass) The peak shape worsens as you inject higher concentrations of your standard. The retention time may also shift slightly earlier.[14]Dilute the Sample: Reduce the injected sample concentration by a factor of 5 or 10 and reinject.At high concentrations, all the readily accessible sites on the stationary phase become saturated. Molecules then have to interact with less favorable secondary sites, which can have different interaction kinetics, leading to tailing.[2][13]
Column Contamination/Wear Tailing affects all peaks, not just OPC-14714, and has developed gradually over time. You may also see an increase in backpressure.1. Flush the Column: Follow a rigorous column flushing procedure (see Protocols section). 2. Use a Guard Column: Always use a guard column to protect the analytical column from sample matrix contaminants.[1][15] 3. Replace Column: If flushing doesn't work, the column may be permanently damaged and requires replacement.[1]Contaminants from the sample matrix can bind irreversibly to the column inlet frit or the stationary phase, creating a distorted flow path and active sites for secondary interactions.[14][16]
Extra-Column Volume Tailing is more pronounced for very early eluting peaks.Optimize Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check for proper fitting connections.[10][17]Excessive volume in the flow path outside of the column (dead volume) allows the analyte band to spread out due to diffusion before it reaches the detector, causing peak broadening and tailing.[13][15]
Issue 2: Peak Fronting

"My OPC-14714 peak is skewed to the left, like a shark fin. What does this mean?"

Peak fronting is typically caused by physical issues rather than chemical ones. The most common culprits are sample solvent effects and column overload.[4][18]

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Sample Solvent Incompatibility The sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase. The effect is more pronounced for early-eluting peaks.[19]Match the Solvents: Dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent and inject the smallest possible volume.[17][18]If the sample is injected in a strong solvent, the portion of the analyte band at the leading edge is carried down the column faster than the portion at the trailing edge, which is immediately diluted by the weaker mobile phase. This differential velocity causes the peak to "front."[4]
Column Overload (Concentration) The peak shape is distorted for high-concentration samples.Decrease Sample Concentration: Dilute your sample and reinject.[18][19]At very high concentrations, the analyte's solubility limit in the mobile phase can be exceeded at the point of injection. This causes the analyte to temporarily precipitate and then redissolve as it moves down the column, leading to a distorted peak shape.
Column Collapse / Void The problem appears suddenly for all peaks in the chromatogram, often after a pressure shock.Replace the Column: This is typically a catastrophic failure. A void at the column inlet can sometimes be fixed by reversing and flushing the column, but replacement is usually necessary.[2][18]A void or channel in the packing bed creates an uneven flow path. Part of the analyte band travels through the void faster than the part traveling through the packed bed, resulting in a distorted or fronting peak.[5]
Issue 3: Peak Splitting & Shoulders

"My single OPC-14714 peak now looks like two peaks, or has a distinct shoulder. What happened?"

Peak splitting suggests that a single analyte is experiencing two different environments as it travels through the system.

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Partially Blocked Frit / Contamination All peaks in the chromatogram are split or distorted similarly.[20] Backpressure may be high.1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent.[14] 2. Replace Frit/Column: If flushing fails, the inlet frit is likely irreversibly clogged, and the column must be replaced.[20]A partial blockage at the column inlet creates a non-uniform flow path. The sample band is split into different streams that may travel at different velocities, recombining at the detector as a split or shouldered peak.[2]
Mobile Phase pH is too close to Analyte pKa The issue is specific to OPC-14714, and you observe inconsistent peak shape or retention time with small changes in mobile phase preparation.Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of OPC-14714. Use a reliable buffer to maintain a stable pH.[6][7]When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms of the compound exist in equilibrium. These two forms can have different retention characteristics, leading to the appearance of a split or broad peak.[21]
Co-eluting Impurity A smaller sample injection volume resolves the split peak into two distinct, smaller peaks.[20]Optimize Separation: Adjust the mobile phase composition (e.g., organic content), gradient slope, or column chemistry to resolve the two compounds.[20][22]The "split" peak is not a single compound but two different compounds that are very poorly resolved. The method lacks the necessary selectivity to separate them.
Injector Malfunction / Partial Loop Fill The problem is intermittent and affects peak area reproducibility as well as shape.Inspect and Clean Injector: Check for leaks, ensure the sample loop is being filled completely, and clean the injector port and needle according to the manufacturer's instructions.A dirty or malfunctioning injector can cause the sample to be introduced into the mobile phase in a distorted or split stream, which is then carried to the column.[4]

Part 3: Key Protocols & Visualizations

Experimental Protocol: Systematic Mobile Phase pH Scouting

This protocol is designed to find the optimal mobile phase pH for achieving a symmetrical peak for a basic analyte like OPC-14714.

  • Preparation:

    • Prepare three separate 1 L batches of the aqueous portion of your mobile phase.

    • Buffer A (pH 2.8): 0.1% Formic Acid in HPLC-grade water.

    • Buffer B (pH 4.5): 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted with acetic acid.

    • Buffer C (pH 7.0): 10 mM Ammonium Phosphate in HPLC-grade water, pH adjusted with phosphoric acid.

    • Prepare your organic mobile phase (e.g., Acetonitrile).

  • System Setup:

    • Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Set a flow rate of 1.0 mL/min and a column temperature of 30 °C.

  • Execution:

    • Equilibrate the column for at least 20 column volumes with a 50:50 mixture of Mobile Phase A (Buffer A/ACN).

    • Inject a standard solution of OPC-14714. Record the chromatogram.

    • Flush the system thoroughly and re-equilibrate with a 50:50 mixture of Mobile Phase B (Buffer B/ACN).

    • Inject the standard again and record the results.

    • Repeat the process for Mobile Phase C.

  • Analysis:

    • Compare the peak shape (Tailing Factor), retention time, and resolution from the three runs. For a basic compound, the run at pH 2.8 is expected to yield the most symmetrical peak. This self-validating experiment directly demonstrates the impact of pH.

Visualization: Troubleshooting Workflow

This diagram provides a logical path for diagnosing peak shape issues.

G start Observe Poor Peak Shape q1 Which Peaks are Affected? start->q1 all_peaks All Peaks Affected q1->all_peaks All one_peak Only Analyte Peak Affected q1->one_peak One q2_all Problem Type? all_peaks->q2_all q2_one Problem Type? one_peak->q2_one tailing_all Tailing q2_all->tailing_all Tailing fronting_all Fronting q2_all->fronting_all Fronting split_all Splitting q2_all->split_all Splitting tailing_one Tailing q2_one->tailing_one Tailing fronting_one Fronting q2_one->fronting_one Fronting split_one Splitting q2_one->split_one Splitting sol_tail_all Check for Extra-Column Volume Flush/Replace Column Check for Contamination tailing_all->sol_tail_all sol_front_all Check for Column Void Check Sample Solvent fronting_all->sol_front_all sol_split_all Check for Blocked Frit Check for Column Void Injector Malfunction split_all->sol_split_all sol_tail_one Lower Mobile Phase pH Add Competing Base Check for Mass Overload Use End-Capped Column tailing_one->sol_tail_one sol_front_one Check for Sample Overload (Concentration Effect) fronting_one->sol_front_one sol_split_one Check pH vs. pKa Check for Co-elution split_one->sol_split_one

Caption: A logical flowchart for troubleshooting common HPLC peak shape problems.

Visualization: Impact of pH on a Basic Analyte & Silica

This diagram illustrates the key chemical interactions at different pH values.

G cluster_0 Low pH (e.g., 2.8) cluster_1 Mid pH (e.g., 5.0) low_silica Silica Surface Si-OH (Neutral) low_analyte Basic Analyte (OPC-14714) R-NH3+ (Cationic) low_silica->low_analyte Repulsion low_result Result: Minimal Interaction Good Peak Shape low_analyte->low_result mid_silica Silica Surface Si-O- (Anionic) mid_analyte Basic Analyte (OPC-14714) R-NH3+ (Cationic) mid_silica->mid_analyte Strong Attraction mid_result Result: Strong Interaction Peak Tailing mid_analyte->mid_result

Caption: Effect of mobile phase pH on analyte and stationary phase interactions.

References

Improving recovery of OPC 14714 during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for OPC-14714. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in sample preparation. This guide is structured to help you not only solve problems but also understand the underlying scientific principles to proactively improve your experimental outcomes.

Part 1: Foundational Knowledge & Proactive Measures

This section addresses the fundamental properties of OPC-14714 and the proactive steps you can take to prevent recovery loss before it occurs.

Q1: What is OPC-14714 and why is its consistent recovery so critical for my assay?

A1: OPC-14714 is a structural analogue of Delamanid's metabolite, DM-6705, and is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] As an internal standard, its primary role is to correct for the variability inherent in sample preparation and analysis. If the recovery of OPC-14714 is low or inconsistent, it can no longer accurately account for the loss of the target analyte (DM-6705), leading to inaccurate quantification and compromised data integrity. Therefore, achieving high and reproducible recovery of your IS is paramount for a robust and reliable bioanalytical method.

Q2: What key properties of OPC-14714 should I consider to prevent poor recovery?

A2: While detailed physicochemical data on OPC-14714 is proprietary, its use as an analogue for a drug metabolite in biological matrices like cerebrospinal fluid (CSF) and plasma allows us to infer key properties.[1] It is likely a moderately lipophilic (hydrophobic) and potentially basic compound. These characteristics present several challenges you must proactively address:

  • Non-Specific Binding (NSB): Hydrophobic compounds tend to adsorb to the surfaces of common laboratory plastics (like polystyrene) and untreated glass, a primary cause of analyte loss.[2]

  • Solubility: Stock solutions are typically prepared in organic solvents like methanol or DMSO, indicating lower aqueous solubility.[1] Crashing out of the solution during dilution or extraction is a significant risk.

  • Matrix Effects: Co-eluting endogenous components from complex matrices (e.g., phospholipids from plasma) can suppress or enhance the ionization of OPC-14714 in the mass spectrometer source, affecting quantification independently of physical loss.[3][4]

  • Stability: While generally stable, exposure to extreme pH, temperature, or light for extended periods can potentially lead to degradation. It is crucial to follow proper storage and handling procedures as outlined by the manufacturer and in stability testing guidelines.[5][6]

Q3: What are the best immediate practices to minimize OPC-14714 loss during routine handling?

A3: You can significantly improve recovery by making informed choices about your labware and solvents from the very beginning.

  • Labware Selection: Avoid polystyrene tubes and plates. Instead, use polypropylene labware, which is known to reduce non-specific binding of hydrophobic compounds. For even better results, consider using silanized (deactivated) glass vials or commercially available low-binding microplates.

  • Solvent Management: When diluting aqueous samples or standards containing OPC-14714, adding a small percentage of organic solvent (e.g., 5-10% acetonitrile or methanol) can help maintain solubility and reduce adsorption to container walls.

  • Sample Thawing: When working with biological samples, thaw them on ice to minimize the activity of endogenous enzymes that could potentially degrade the analyte.[1][7]

  • Vortexing and Centrifugation: Ensure thorough vortexing after adding OPC-14714 to a sample to guarantee homogenous distribution. Always centrifuge samples before analysis to pellet any precipitated material or particulates that could clog your LC system.[8][9]

Part 2: Troubleshooting Low Recovery - A Method-Specific Guide

If you are already experiencing low recovery, this section provides a logical troubleshooting workflow and addresses issues specific to common extraction techniques.

Q4: My recovery for OPC-14714 is unacceptably low. Where do I even begin to troubleshoot?

A4: A systematic approach is key. The first step is to determine whether the loss is occurring during the sample preparation phase or due to matrix effects during the analysis. The following decision tree provides a logical workflow for diagnosing the issue.

G A Start: Low Recovery of OPC-14714 Observed B Experiment: Prepare two samples: 1. Pre-Extraction Spike (Analyte added BEFORE extraction) 2. Post-Extraction Spike (Analyte added to blank matrix AFTER extraction) A->B C Analyze both samples by LC-MS/MS. Compare Peak Area of OPC-14714. B->C D Result: Peak Area (Post) >> Peak Area (Pre) C->D  Significantly Different?   E Result: Peak Area (Post) ≈ Peak Area (Pre) C->E  Similar?   F Conclusion: Significant loss during sample prep. Recovery Issue. D->F G Conclusion: Minimal loss during sample prep. Matrix Effect (Ion Suppression). E->G H Action: Optimize Extraction Protocol. (See Q5-Q7) F->H I Action: Mitigate Matrix Effects. (See Q8) G->I

Caption: Troubleshooting workflow for low OPC-14714 recovery.

Q5: I'm using Protein Precipitation (PPT) and my recovery is poor. What could be wrong?

A5: Protein precipitation is fast but can be problematic. Here are the common failure points for a compound like OPC-14714:

  • Incorrect Solvent-to-Sample Ratio: A common ratio is 3:1 (e.g., 300 µL of cold solvent to 100 µL of plasma). If this ratio is too low, protein removal will be incomplete. The remaining proteins can trap OPC-14714, leading to its loss upon centrifugation.

    • Solution: Increase the solvent-to-sample ratio to 4:1 or 5:1. Ensure the solvent contains an acid, like formic acid (0.1-1%), which helps denature proteins more effectively.[1]

  • Analyte Co-precipitation: OPC-14714 might be getting physically trapped within the precipitated protein pellet. This is more likely if the compound has poor solubility in the final solvent/sample mixture.

    • Solution: Ensure your precipitation solvent is ice-cold and add it quickly while vortexing vigorously. This promotes the formation of fine protein particles, reducing the surface area for analyte entrapment.

  • Insufficient Vortexing/Incubation: Incomplete mixing or insufficient time for the precipitation to occur can lead to poor protein removal.

    • Solution: Vortex samples for at least 30-60 seconds after adding the solvent.[1] Consider a short incubation on ice (5-10 minutes) before centrifugation to ensure complete precipitation.

Q6: I want to switch to Solid-Phase Extraction (SPE) for a cleaner extract. How do I develop a robust method for OPC-14714?

A6: SPE offers superior cleanup compared to PPT and can significantly improve recovery and reduce matrix effects.[10][11] For a moderately hydrophobic, potentially basic compound like OPC-14714, a reversed-phase or mixed-mode cation exchange polymer sorbent is an excellent starting point.

SPE_Workflow cluster_0 SPE Protocol Steps Condition 1. Condition (Activate Sorbent) Methanol (1 mL) Equilibrate 2. Equilibrate (Prepare for Sample) Water/Buffer (1 mL) Condition->Equilibrate Load 3. Load (Bind Analyte) Pre-treated Sample Equilibrate->Load Wash 4. Wash (Remove Interferences) 5-10% Methanol in Water Load->Wash Elute 5. Elute (Recover Analyte) 90-100% Methanol w/ 2% NH4OH Wash->Elute

Caption: General SPE workflow for OPC-14714 recovery.

Key Optimization Points for SPE:

StepObjective & RationaleTroubleshooting Tips
Sample Pre-treatment Ensure OPC-14714 binds effectively to the sorbent.Dilute biological samples (e.g., plasma) 1:1 with a weak buffer (e.g., 2% ammonium hydroxide in water) to ensure the basic analyte is in its neutral, more retentive form for reversed-phase SPE.[11]
Condition & Equilibrate Activate the sorbent's functional groups and prepare the environment for sample loading.Never let the sorbent bed go dry after the equilibration step and before loading the sample. This can drastically reduce binding efficiency and recovery.[12]
Wash Step Remove polar, water-soluble interferences without eluting OPC-14714.The wash solvent should be as strong as possible without causing premature elution of your analyte. Start with a low percentage of organic (e.g., 5% methanol in water) and test increasing strengths to find the optimal balance between cleanliness and recovery.[13]
Elution Step Disrupt the sorbent-analyte interaction and recover OPC-14714 in a clean solution.For a basic compound, a small amount of base (e.g., 2-5% ammonium hydroxide) in a strong organic solvent (e.g., methanol or acetonitrile) will neutralize any secondary ionic interactions and ensure complete elution.[10] Elute with two smaller aliquots rather than one large one for better recovery.[11]
Q7: Is Liquid-Liquid Extraction (LLE) a viable option, and how would I optimize it?

A7: Yes, LLE is a powerful technique, especially for cleaning up samples with high lipid content.[14] The goal is to move OPC-14714 from the aqueous sample matrix into an immiscible organic solvent.

LLE Optimization Strategy:

  • Solvent Selection: Choose an organic solvent based on polarity. For a moderately hydrophobic compound, start with methyl tert-butyl ether (MTBE) or ethyl acetate. These provide good extraction efficiency with manageable emulsion formation.

  • pH Adjustment: This is the most critical step. Since OPC-14714 is likely a basic compound, you need to adjust the sample pH to be at least 2 units above its pKa. This deprotonates the molecule, making it neutral and much more soluble in the organic phase. Add a small volume of a basic buffer (e.g., 1M sodium carbonate) to your sample and vortex.

  • Extraction & Phase Separation: Add the organic solvent (e.g., a 5:1 ratio of solvent to sample), cap tightly, and vortex vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >3000 x g) for 5-10 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.[14]

  • Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in your initial mobile phase for LC-MS/MS analysis. This final step is crucial for compatibility with your chromatography and for concentrating your sample.

Part 3: Advanced Topics

Q8: My recovery is now good, but my results are still inconsistent. How do I confirm and mitigate matrix effects?

A8: Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of your analyte in the MS source, causing either ion suppression or enhancement.[15] Even with good physical recovery, this can ruin your quantitation.

Diagnosing and Mitigating Matrix Effects:

  • Post-Column Infusion: This is the definitive diagnostic test. Infuse a constant flow of an OPC-14714 standard solution into the LC flow after the analytical column. Then, inject an extracted blank matrix sample. A dip in the constant signal at the retention time of OPC-14714 indicates ion suppression, while a spike indicates enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best solution is to separate OPC-14714 from the interfering matrix components. Optimize your LC gradient to better resolve the peaks.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can be very effective.[15] Diluting the sample extract 5- or 10-fold with mobile phase can reduce the concentration of interfering components below the level where they cause significant suppression.

    • Use a Harsher SPE Wash: If using SPE, try a slightly stronger organic wash solvent (as determined in Q6) to remove more of the interfering compounds before elution.

    • Change Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes be less susceptible to matrix effects for certain compounds.[7]

References

OPC 14714 fragmentation pattern optimization in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for OPC-14714 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing mass spectrometry methods for OPC-14714 and troubleshooting common issues. As OPC-14714 is often used as a structural analogue internal standard for delamanid and its metabolites, the principles discussed here are broadly applicable to ensure robust and reliable bioanalysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is OPC-14714 and why is its MS/MS fragmentation important?

A1: OPC-14714 is a structural analogue of the anti-tuberculosis drug delamanid and is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of delamanid and its major metabolite, DM-6705.[1][2] As an internal standard, it is crucial that OPC-14714 has stable and reproducible ionization and fragmentation behavior. Optimizing its fragmentation pattern ensures:

  • Specificity: Unique fragment ions (product ions) are selected for Multiple Reaction Monitoring (MRM) to distinguish it from matrix components and other analytes.[3]

  • Sensitivity: A strong and consistent signal is produced, which is essential for accurate quantification, especially at low concentration levels.

  • Robustness: The method remains reliable across different samples and analytical runs.

Q2: What is the difference between in-source fragmentation and collision-induced dissociation (CID)?

A2: Both are methods to induce fragmentation, but they occur in different regions of the mass spectrometer and offer different levels of control.

  • In-Source Fragmentation (or Source-Induced Dissociation - SID): This occurs in the ion source, the region between the atmospheric pressure interface and the mass analyzer.[4][5] By increasing the voltage difference (e.g., cone voltage or fragmentor voltage), ions are accelerated and collide with residual gas molecules, causing them to fragment before they are even selected by the mass analyzer.[4][6] While simple to implement, it is less specific because all ions entering the source can fragment simultaneously.[6]

  • Collision-Induced Dissociation (CID): This is the fragmentation that occurs in the collision cell of a tandem mass spectrometer (e.g., a triple quadrupole). Precursor ions of a specific mass-to-charge ratio (m/z) are first isolated in the first quadrupole (Q1), then fragmented by collision with an inert gas (like argon or nitrogen) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3).[4] This process is the basis of MS/MS and provides much higher specificity.

For quantitative bioanalysis using MRM, CID is the standard and preferred method. In-source fragmentation should generally be minimized to ensure the integrity of the precursor ion before it enters the mass analyzer.

Q3: Should I use positive or negative ionization mode for OPC-14714?

A3: The choice of ionization polarity depends on the chemical structure of the analyte and its ability to accept a proton (positive mode, [M+H]+) or lose a proton (negative mode, [M-H]-). For molecules like OPC-14714, which are structural analogues of delamanid, positive ion electrospray ionization (ESI) is typically used.[2] The presence of nitrogen atoms in the structure provides sites that are readily protonated. It is always recommended to perform an initial infusion of the compound in both positive and negative modes to empirically determine which polarity yields a more robust and abundant signal for the precursor ion.

Troubleshooting Guide: Optimizing OPC-14714 Fragmentation

This guide addresses specific issues you may encounter during method development for OPC-14714.

Problem 1: Weak or No Precursor Ion Signal for OPC-14714

A stable and strong precursor ion is the foundation for successful fragmentation. If the signal is weak, consider the following.

Root Cause Analysis & Solutions:
  • Suboptimal Ion Source Parameters: Electrospray ionization (ESI) is a complex process influenced by multiple parameters.[7][8] A systematic optimization is critical.

    • Protocol:

      • Prepare a solution of OPC-14714 (e.g., 100-500 ng/mL) in a solvent mixture that mimics the initial mobile phase conditions.

      • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

      • Systematically adjust the following parameters one by one while monitoring the precursor ion intensity:

        • Capillary/Spray Voltage: Start with a typical value (e.g., 3.5 kV for positive mode) and adjust in small increments (±0.5 kV). Excessively high voltages can cause unstable spray or corona discharge.[9]

        • Gas Flows (Nebulizer and Drying Gas): The nebulizer gas aids in droplet formation, while the drying gas helps with desolvation. Insufficient drying gas flow or temperature can lead to solvent clusters, while excessive flow can reduce sensitivity.

        • Drying Gas Temperature: Higher temperatures enhance solvent evaporation, which is crucial for generating gas-phase ions.[8] Start around 300-350°C and increase as needed, but avoid temperatures that could cause thermal degradation of the analyte.

        • Sprayer Position: Optimize the horizontal and vertical position of the ESI needle relative to the inlet capillary for maximum signal.[9]

  • Incorrect Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.

    • Insight: ESI relies on the formation of charged droplets.[7] The pH and solvent composition are critical. For positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) promotes protonation and enhances the [M+H]+ signal. Avoid non-volatile buffers like phosphate, which can contaminate the ion source.

Summary of Key ESI Parameters
ParameterTypical Starting Value (Positive ESI)Optimization Goal
Capillary Voltage3.0 - 4.5 kVStable spray, maximum ion current
Nebulizer Gas30 - 50 psiFine, stable aerosol
Drying Gas Flow8 - 12 L/minEfficient desolvation without signal loss
Drying Gas Temp300 - 400 °CComplete solvent evaporation
Mobile Phase pHAcidic (e.g., 0.1% Formic Acid)Promote protonation for [M+H]+
Problem 2: Poor or Unstable Fragmentation (Low Product Ion Intensity)

Even with a strong precursor ion, you may struggle to find stable and intense product ions.

Root Cause Analysis & Solutions:
  • Suboptimal Collision Energy (CE): This is the most critical parameter for CID.[10]

    • Insight: Collision energy dictates the kinetic energy transferred to the precursor ion during collision with the gas in the collision cell. Too little energy will result in insufficient fragmentation, while too much energy can lead to excessive fragmentation, breaking the molecule into very small, non-specific fragments or causing the desired product ions to fragment further.

    • Workflow for Collision Energy Optimization:

      • Infuse the OPC-14714 standard solution and select the precursor ion in the first quadrupole (Q1).

      • Perform a Product Ion Scan to see all possible fragments at a moderate CE (e.g., 20 eV).

      • Identify the most abundant and structurally significant product ions.

      • For each promising product ion, perform a Collision Energy Ramp . This involves monitoring the intensity of that specific MRM transition while the instrument automatically ramps the CE over a defined range (e.g., 5 to 50 eV).

      • The optimal CE is the value that produces the maximum intensity for that specific product ion.

Diagram: Systematic Fragmentation Optimization Workflow

G cluster_0 Phase 1: Precursor Ion Optimization cluster_1 Phase 2: Product Ion Discovery & Optimization cluster_2 Phase 3: MRM Transition Refinement A Infuse Standard (e.g., 100 ng/mL OPC-14714) B Optimize Ion Source (Voltage, Gas, Temp) A->B C Confirm Stable Precursor Ion [M+H]+ B->C D Perform Product Ion Scan (at moderate CE) C->D Proceed to Fragmentation E Identify Potential Product Ions (Fragments) D->E F Select 2-3 Abundant/ Specific Product Ions E->F G Perform Collision Energy Ramp for each selected Product Ion F->G Refine Transitions H Determine Optimal CE for each MRM Transition G->H I Finalize MRM Method (Quantifier & Qualifier Ions) H->I

Caption: Workflow for optimizing MS/MS fragmentation.

  • Unstable Precursor Ion Adducts: Sometimes, the precursor ion is not the simple protonated molecule ([M+H]+) but an adduct with sodium ([M+Na]+) or other salts from the mobile phase or sample matrix.

    • Insight: Sodium adducts are notoriously difficult to fragment effectively in CID.[11] The charge tends to remain with the sodium ion rather than being distributed across the molecule to induce bond cleavage.

    • Troubleshooting Steps:

      • Check the Mass: Verify that the precursor m/z corresponds to the protonated molecule. The mass difference between a sodium adduct and a protonated molecule is approximately 21.98 Da.[11]

      • Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives.

      • Introduce a Proton Source: Adding a small amount of ammonium formate or ammonium acetate to the mobile phase can help promote the formation of protonated or ammonium adducts, which generally fragment more readily than sodium adducts.[11]

Problem 3: Matrix Effects & Ion Suppression

The signal for OPC-14714 is strong in a pure solution but drops significantly when analyzing extracted biological samples.

Root Cause Analysis & Solutions:
  • Ion Suppression: This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) compete with the analyte for ionization in the ESI source, reducing the analyte's signal intensity.[12]

    • Insight: As an internal standard, OPC-14714 must experience the same matrix effects as the analyte (delamanid) for accurate quantification. Therefore, the goal is not just to eliminate suppression but to ensure it is consistent.

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate OPC-14714 from the interfering matrix components. Adjust the gradient, mobile phase, or even switch to a different column chemistry (e.g., a column with a different stationary phase) to shift the retention time of OPC-14714 away from the "suppression zone."

      • Enhance Sample Preparation: A more rigorous sample cleanup will remove more matrix components before the sample is injected. If using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13][14]

      • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and mitigate suppression.

Diagram: Logic for Troubleshooting Ion Suppression

G Start Low Signal in Matrix? Check_Chroma Is OPC-14714 co-eluting with matrix components? Start->Check_Chroma Improve_Chroma Modify LC Gradient or Change Column Check_Chroma->Improve_Chroma Yes Check_Cleanup Is Sample Cleanup Sufficient? Check_Chroma->Check_Cleanup No End Re-evaluate Signal Improve_Chroma->End Improve_Cleanup Implement SPE or LLE Check_Cleanup->Improve_Cleanup No Dilute Dilute Sample Extract Check_Cleanup->Dilute Yes, but still suppressed Improve_Cleanup->End Dilute->End

Caption: Decision tree for addressing ion suppression.

References

Technical Support Center: OPC-14714 Stability & Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for OPC-14714. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of OPC-14714 in various experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and protocols to ensure the integrity of your experiments.

Given that comprehensive public data on the stability of OPC-14714 is limited, this guide synthesizes available information with established principles of pharmaceutical stability testing. We will focus on providing you with the framework to assess its stability for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of OPC-14714?

Based on available literature, stock solutions of OPC-14714 have been successfully prepared in methanol and dimethyl sulfoxide (DMSO) .[1] The choice of solvent will depend on the requirements of your specific assay and the desired concentration. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q2: What are the recommended storage conditions for OPC-14714 stock solutions?

For long-term storage, it is recommended to store stock solutions of OPC-14714 at -80°C .[1] This minimizes the risk of degradation over time. For short-term use, refrigeration at 2-8°C may be acceptable, but the stability under these conditions should be verified for your specific experimental duration.

Q3: Is there any information on the stability of OPC-14714 in aqueous solutions?

Q4: How can I determine the stability of OPC-14714 in my specific experimental conditions?

To confidently assess the stability of OPC-14714 in your unique experimental setup, a forced degradation study is highly recommended.[2][3][4] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[5][6][7] The results of such a study will help you develop a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in bioassays Degradation of OPC-14714 in the assay medium.Perform a time-course experiment to assess the stability of OPC-14714 in your assay medium at the incubation temperature. Analyze samples at different time points using a suitable analytical method (e.g., HPLC).
Precipitation of OPC-14714 in aqueous buffers Low aqueous solubility or buffer incompatibility.Try a different buffer system or add a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Appearance of unknown peaks in chromatograms Degradation of OPC-14714.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants.

Experimental Protocols

Protocol 1: Preparation and Storage of OPC-14714 Stock Solutions

This protocol provides a general guideline for preparing and storing OPC-14714 stock solutions based on available data.

Materials:

  • OPC-14714 powder

  • Methanol (HPLC grade or equivalent)

  • Dimethyl sulfoxide (DMSO) (Anhydrous, ACS grade or higher)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the OPC-14714 powder to room temperature before opening the container to prevent moisture condensation.

  • Accurately weigh the desired amount of OPC-14714 powder using a calibrated analytical balance.

  • Under a fume hood, add the appropriate volume of the chosen solvent (methanol or DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Cap the vial securely and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.[1]

Protocol 2: A Framework for a Forced Degradation Study of OPC-14714

This protocol outlines a general procedure for conducting a forced degradation study on OPC-14714 to understand its intrinsic stability.[2][3][4] The conditions provided are starting points and may need to be optimized.

Objective: To identify the degradation pathways of OPC-14714 under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare OPC-14714 Solution (e.g., in Methanol) B Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) A->C Expose to Stress D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose to Stress E Thermal Degradation (Solid & Solution, e.g., 60°C) A->E Expose to Stress F Photolytic Degradation (ICH Q1B guidelines) A->F Expose to Stress G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS G->H I Assess Peak Purity H->I J Identify & Characterize Degradants I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study of OPC-14714.

Stress Conditions (starting points):

  • Acidic Hydrolysis: Mix equal volumes of OPC-14714 stock solution and 0.1 M HCl. Incubate at room temperature and 60°C.

  • Basic Hydrolysis: Mix equal volumes of OPC-14714 stock solution and 0.1 M NaOH. Incubate at room temperature and 60°C.

  • Oxidative Degradation: Mix equal volumes of OPC-14714 stock solution and 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation:

    • Solid State: Store OPC-14714 powder at 60°C.

    • Solution State: Store OPC-14714 stock solution at 60°C.

  • Photolytic Degradation: Expose OPC-14714 solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for stability studies. Coupling with a mass spectrometer (LC-MS) can aid in the identification of degradation products.

Data Analysis:

  • Monitor the decrease in the peak area of OPC-14714 and the formation of new peaks.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the OPC-14714 peak to ensure no co-eluting degradants.

Data Summary

While specific quantitative stability data for OPC-14714 is not publicly available, the following table summarizes the known information and provides a template for recording your experimental findings.

Table 1: Solubility and Recommended Storage of OPC-14714

SolventKnown Solubility/UseRecommended Storage of Stock Solution
MethanolUsed for preparing stock solutions.[1]-80°C[1]
Dimethyl Sulfoxide (DMSO)Used for preparing stock solutions.[1]-80°C[1]

Table 2: Example Template for Forced Degradation Study Results

Stress ConditionIncubation Time & Temperature% Degradation of OPC-14714Number of Degradation ProductsObservations
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Thermal (Solid)
Thermal (Solution)
Photolytic

Conclusion

The stability of OPC-14714 is a critical factor for obtaining reliable and reproducible experimental results. While direct stability data is limited, this guide provides a framework based on established scientific principles to help you assess its stability in your specific applications. By following the recommended handling procedures and, where necessary, conducting a forced degradation study, you can ensure the integrity of your research.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for OPC-14714 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of OPC-14714. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing cone voltage and collision energy for the robust and sensitive quantification of OPC-14714 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to OPC-14714 and its Analysis

OPC-14714 is a structural analogue of the anti-tuberculosis drug Delamanid and is often used as an internal standard in bioanalytical methods.[1] Its chemical formula is C₂₃H₂₈BrN₃O₂, with a molecular weight of 458.39 g/mol .[2] As a nitroimidazole-class compound, understanding its ionization and fragmentation behavior is key to developing a sensitive and specific LC-MS/MS method.

This guide will walk you through the principles of cone voltage and collision energy optimization, provide a step-by-step workflow for method development, and offer troubleshooting advice for common issues encountered during the analysis of OPC-14714.

Frequently Asked Questions (FAQs)

Q1: What are cone voltage and collision energy, and why are they important for OPC-14714 analysis?

A1:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied between the ion source and the mass analyzer. Its primary role is to facilitate the desolvation of ions and prevent the formation of solvent clusters. An optimized cone voltage maximizes the signal intensity of the precursor ion (the intact molecule of OPC-14714) by ensuring efficient ion transfer into the mass spectrometer.

  • Collision Energy (CE): This is the kinetic energy applied to the precursor ion in the collision cell of a tandem mass spectrometer. It induces fragmentation of the precursor ion into smaller, characteristic product ions. Optimizing the collision energy is critical for generating a stable and intense fragment ion signal, which is essential for selective and sensitive quantification in Multiple Reaction Monitoring (MRM) mode.

Q2: What are the typical precursor and product ions for OPC-14714?

A2: Based on published data, a common precursor-product ion transition for OPC-14714 in positive ionization mode is:

  • Precursor Ion (Q1): m/z 458.4

  • Product Ion (Q3): m/z 329.1

These values serve as an excellent starting point for your method development.

Q3: In which ionization mode should I analyze OPC-14714?

A3: As a nitroimidazole derivative containing basic nitrogen atoms, OPC-14714 is readily protonated and is therefore best analyzed in positive electrospray ionization (ESI+) mode .

Q4: What are some common issues that can arise during the optimization process?

A4: Common challenges include:

  • Low signal intensity.

  • Unstable ion signal.

  • Poor fragmentation efficiency.

  • Interference from matrix components.

Our troubleshooting guide below addresses these issues in detail.

Systematic Workflow for Optimizing Cone Voltage and Collision Energy

This section provides a detailed, step-by-step protocol for the systematic optimization of cone voltage and collision energy for OPC-14714.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion and Initial Setup cluster_cv_opt 3. Cone Voltage Optimization cluster_ce_opt 4. Collision Energy Optimization cluster_final 5. Finalization prep_solution Prepare a 100-500 ng/mL solution of OPC-14714 in 50:50 Acetonitrile:Water with 0.1% Formic Acid infuse Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) prep_solution->infuse ms_setup Set initial MS parameters: - Ionization Mode: ESI+ - Precursor Ion: m/z 458.4 - Product Ion: m/z 329.1 infuse->ms_setup cv_ramp Perform a cone voltage ramp (e.g., 10-100 V in 5 V increments) while monitoring the precursor ion (m/z 458.4) ms_setup->cv_ramp cv_analyze Analyze the data to find the cone voltage that yields the highest and most stable signal cv_ramp->cv_analyze ce_ramp With the optimal cone voltage set, perform a collision energy ramp (e.g., 5-50 eV in 2 eV increments) while monitoring the product ion (m/z 329.1) cv_analyze->ce_ramp ce_analyze Determine the collision energy that produces the most intense and stable product ion signal ce_ramp->ce_analyze finalize Incorporate the optimized cone voltage and collision energy into your final LC-MS/MS method ce_analyze->finalize

Caption: Workflow for cone voltage and collision energy optimization.

Step-by-Step Protocol
  • Prepare an OPC-14714 Standard Solution:

    • Prepare a stock solution of OPC-14714 in a suitable organic solvent like methanol or DMSO.

    • Dilute the stock solution to a working concentration of 100-500 ng/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation in ESI+.

  • Infuse the Standard Solution:

    • Set up a direct infusion experiment by delivering the working solution to the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a continuous and stable stream of ions for optimization.

  • Initial Mass Spectrometer Setup:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • In your instrument control software, create a method to monitor the precursor ion of OPC-14714 (m/z 458.4).

  • Cone Voltage Optimization:

    • While infusing the solution, perform a cone voltage ramp. Start with a low voltage (e.g., 10 V) and incrementally increase it (e.g., in 5 V steps) up to a higher value (e.g., 100 V).

    • Monitor the intensity of the precursor ion (m/z 458.4) at each cone voltage setting.

    • Plot the ion intensity as a function of the cone voltage. The optimal cone voltage is the one that provides the highest and most stable signal for the precursor ion.

  • Collision Energy Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Now, set up the mass spectrometer to monitor the product ion (m/z 329.1).

    • Perform a collision energy ramp. Start with a low energy (e.g., 5 eV) and incrementally increase it (e.g., in 2 eV steps) up to a higher value (e.g., 50 eV).

    • Monitor the intensity of the product ion at each collision energy setting.

    • Plot the product ion intensity versus the collision energy. The optimal collision energy is the value that yields the maximum and most stable signal for the product ion.

  • Finalize the Method:

    • Incorporate the optimized cone voltage and collision energy values into your final LC-MS/MS method for the analysis of OPC-14714.

Data Presentation: Example Optimization Data

The following tables illustrate the type of data you will generate during the optimization process.

Table 1: Example Cone Voltage Optimization Data for OPC-14714 (Precursor Ion: m/z 458.4)

Cone Voltage (V)Precursor Ion Intensity (arbitrary units)
1050,000
15120,000
20250,000
25480,000
30 650,000
35630,000
40580,000
45510,000
50430,000

In this example, the optimal cone voltage is 30 V.

Table 2: Example Collision Energy Optimization Data for OPC-14714 (Product Ion: m/z 329.1)

Collision Energy (eV)Product Ion Intensity (arbitrary units)
1080,000
15200,000
20450,000
25700,000
30 950,000
35880,000
40750,000
45600,000
50450,000

In this example, the optimal collision energy is 30 eV.

Troubleshooting Guide

This section addresses common problems you may encounter and provides logical steps to resolve them.

Troubleshooting Logic Diagram

G cluster_low_signal Troubleshooting Low Signal Intensity cluster_unstable_signal Troubleshooting Unstable Signal cluster_poor_fragmentation Troubleshooting Poor Fragmentation start Start Troubleshooting issue Identify the Primary Issue start->issue low_signal Low Signal Intensity issue->low_signal Low Intensity unstable_signal Unstable Signal issue->unstable_signal Unstable Signal poor_fragmentation Poor Fragmentation issue->poor_fragmentation Poor Fragmentation check_conc Verify OPC-14714 concentration and solution integrity. low_signal->check_conc check_flow Ensure a consistent flow rate from the syringe pump or LC. unstable_signal->check_flow optimize_ce Re-optimize collision energy. Is it sufficient to induce fragmentation? poor_fragmentation->optimize_ce check_spray Check for a stable electrospray. Is the spray needle clogged? check_conc->check_spray optimize_cv Re-optimize cone voltage. Ensure it's not too high (in-source fragmentation) or too low (poor ion transmission). check_spray->optimize_cv check_mobile_phase Ensure mobile phase has an appropriate modifier (e.g., 0.1% formic acid) to promote ionization. optimize_cv->check_mobile_phase check_gas Verify nebulizer and drying gas flow rates are appropriate. check_flow->check_gas check_source Inspect the ion source for contamination. check_gas->check_source check_gas_pressure Check collision cell gas pressure. Is it within the manufacturer's recommended range? optimize_ce->check_gas_pressure check_precursor Confirm the correct precursor ion is being isolated in Q1. check_gas_pressure->check_precursor

Caption: A logical approach to troubleshooting common MS issues.

Issue 1: Low Signal Intensity

  • Possible Cause: Suboptimal cone voltage.

    • Solution: Re-run the cone voltage ramp as described in the workflow. Ensure you are monitoring the precursor ion. A cone voltage that is too high can cause premature fragmentation in the source, reducing the precursor ion intensity. A voltage that is too low may not be sufficient for efficient desolvation and ion transmission.

  • Possible Cause: Incorrect solution preparation.

    • Solution: Verify the concentration of your OPC-14714 working solution. Ensure that an acid modifier (e.g., 0.1% formic acid) is present to facilitate protonation.

  • Possible Cause: Poor electrospray stability.

    • Solution: Visually inspect the electrospray needle. Ensure a fine, stable mist is being generated. If the spray is erratic, check for clogs in the tubing or needle and ensure the syringe pump is delivering a consistent flow.

Issue 2: Unstable Ion Signal

  • Possible Cause: Inconsistent flow rate.

    • Solution: Check for air bubbles in the infusion line. Ensure the syringe pump is functioning correctly and delivering a pulse-free flow.

  • Possible Cause: Fluctuations in gas flows.

    • Solution: Verify that the nebulizing and drying gas flow rates are set appropriately for your instrument and flow rate. Inconsistent gas flows can lead to an unstable spray.

  • Possible Cause: Ion source contamination.

    • Solution: A dirty ion source can lead to signal instability. Follow your instrument manufacturer's guidelines for cleaning the ion source components.

Issue 3: Poor or No Fragmentation

  • Possible Cause: Suboptimal collision energy.

    • Solution: Re-run the collision energy ramp. If no fragmentation is observed, you may need to expand the energy range to higher values. The nitroimidazole core of OPC-14714 may require sufficient energy for fragmentation.[3]

  • Possible Cause: Incorrect collision gas pressure.

    • Solution: Ensure that the collision gas (typically argon or nitrogen) is turned on and the pressure is within the instrument's operational range. Insufficient collision gas will result in poor fragmentation efficiency.

  • Possible Cause: Incorrect precursor ion selection.

    • Solution: Double-check that the mass spectrometer is isolating the correct precursor ion (m/z 458.4) in the first quadrupole (Q1).

By following this structured approach to optimization and troubleshooting, you will be able to develop a robust and sensitive LC-MS/MS method for the analysis of OPC-14714.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Novel Drug Candidates: A Comparative Analysis Using OPC-14714

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals dedicated to ensuring data integrity and regulatory compliance in pharmaceutical analysis.

Introduction: The Imperative of Rigorous Analytical Method Validation

This guide provides an in-depth, experience-driven comparison of two predominant analytical techniques for the quantification of a hypothetical novel drug candidate, OPC-14714: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for OPC-14714 is not publicly available, this guide will utilize illustrative, yet realistic, data to demonstrate the validation process in accordance with the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4][5] The principles and protocols detailed herein are designed to be broadly applicable to small molecule drug candidates.

The choice between HPLC-UV and LC-MS/MS is a critical decision in analytical development, each offering distinct advantages and considerations. HPLC-UV is a robust, cost-effective, and widely accessible technique, often suitable for the analysis of drug substances and formulated products where the analyte concentration is relatively high. Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological matrices like plasma or urine) and the detection of low-level impurities. This guide will dissect the validation of both methods, providing you with the scientific rationale and practical steps to select and validate the most appropriate method for your specific needs.

The Foundation of Trust: Understanding the Core Validation Parameters

The ICH Q2(R2) guideline provides a harmonized framework for analytical procedure validation, outlining the key parameters that must be assessed to demonstrate a method's suitability.[1][3][4][5][6] The objective is to prove that the analytical procedure is suitable for its intended purpose.[1][2] Let's delve into the causality behind each of these critical parameters.

Core Validation Parameters as per ICH Q2(R2)
Validation ParameterRationale: Why is this important?
Specificity/Selectivity To ensure that the signal measured is unequivocally from the analyte of interest and not from any interfering components such as impurities, degradation products, or matrix components.[3][7]
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a defined concentration range. This is fundamental for accurate quantification.[3][6]
Accuracy To determine the closeness of the measured value to the true value. It reflects the systematic error of the method.[3][7]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Robustness To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Visualizing the Path to a Validated Method

The journey of analytical method validation is a structured process, beginning with a clear definition of the method's intended use and culminating in a comprehensive validation report. The following diagram illustrates this workflow.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Method Development & Optimization Method Development & Optimization Define Analytical Target Profile (ATP)->Method Development & Optimization Develop & Approve Validation Protocol Develop & Approve Validation Protocol Method Development & Optimization->Develop & Approve Validation Protocol Specificity Specificity Develop & Approve Validation Protocol->Specificity Linearity & Range Linearity & Range Develop & Approve Validation Protocol->Linearity & Range Accuracy Accuracy Develop & Approve Validation Protocol->Accuracy Precision Precision Develop & Approve Validation Protocol->Precision LOD & LOQ LOD & LOQ Develop & Approve Validation Protocol->LOD & LOQ Robustness Robustness Develop & Approve Validation Protocol->Robustness Data Analysis & Comparison to Acceptance Criteria Data Analysis & Comparison to Acceptance Criteria Specificity->Data Analysis & Comparison to Acceptance Criteria Linearity & Range->Data Analysis & Comparison to Acceptance Criteria Accuracy->Data Analysis & Comparison to Acceptance Criteria Precision->Data Analysis & Comparison to Acceptance Criteria LOD & LOQ->Data Analysis & Comparison to Acceptance Criteria Robustness->Data Analysis & Comparison to Acceptance Criteria Generate Validation Report Generate Validation Report Data Analysis & Comparison to Acceptance Criteria->Generate Validation Report Method Implementation & Lifecycle Management Method Implementation & Lifecycle Management Generate Validation Report->Method Implementation & Lifecycle Management

Caption: The workflow of analytical method validation, from defining the analytical target profile to method implementation and lifecycle management.

Comparative Validation of Analytical Methods for OPC-14714

In this section, we will compare the validation of a hypothetical HPLC-UV and an LC-MS/MS method for the quantification of OPC-14714 in a pharmaceutical dosage form (e.g., tablets) and in human plasma, respectively. The acceptance criteria presented are typical for the pharmaceutical industry.

Specificity / Selectivity

Expertise & Experience: Specificity is arguably the most critical validation parameter. A lack of specificity can lead to an overestimation of the drug substance, with potentially serious consequences. For an HPLC-UV method, this is typically demonstrated by showing that the peak for OPC-14714 is well-resolved from peaks of potential impurities, degradation products, and excipients. For LC-MS/MS, specificity is inherent in the technique due to the monitoring of specific precursor-to-product ion transitions.

Experimental Protocol (HPLC-UV):

  • Prepare a solution of OPC-14714 reference standard.

  • Prepare a placebo solution containing all excipients present in the tablet formulation.

  • Prepare a spiked sample by adding a known amount of OPC-14714 to the placebo solution.

  • Subject the OPC-14714 drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Assess the peak purity of the OPC-14714 peak in the stressed samples using a photodiode array (PDA) detector.

Experimental Protocol (LC-MS/MS):

  • Analyze six different lots of blank human plasma to check for interferences at the retention time of OPC-14714.

  • Analyze a blank plasma sample spiked with the internal standard (IS).

  • Analyze a blank plasma sample spiked with OPC-14714 at the Lower Limit of Quantitation (LLOQ).

Comparative Data Summary:

ParameterHPLC-UV Method (for Tablets)LC-MS/MS Method (for Plasma)Acceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of OPC-14714. Peak purity index > 0.999.No significant interference observed in blank plasma at the retention time of OPC-14714 and its internal standard.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity and Range

Expertise & Experience: Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. The choice of the range is dictated by the intended application of the method. For an assay of a finished product, the range typically spans from 80% to 120% of the target concentration. For bioanalysis, the range must cover the expected concentrations in clinical samples.

Experimental Protocol:

  • Prepare a stock solution of OPC-14714 reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the desired range.

  • Inject each calibration standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Comparative Data Summary:

ParameterHPLC-UV Method (80-120 µg/mL)LC-MS/MS Method (1-1000 ng/mL)Acceptance Criteria
Correlation Coefficient (r²) 0.99950.9989r² ≥ 0.99
Y-intercept Should not be significantly different from zeroShould be minimal
Range 80 - 120 µg/mL1 - 1000 ng/mLThe interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have the required precision, accuracy, and linearity.[6]
Accuracy

Expertise & Experience: Accuracy, or trueness, reflects how close the measured value is to the actual value. It is typically assessed by the recovery of a known amount of analyte spiked into a matrix. For drug products, this involves spiking the placebo with the drug substance. For bioanalytical methods, blank biological matrix is spiked at different concentration levels.

Experimental Protocol:

  • Prepare samples at three concentration levels (low, medium, high) across the range by spiking a known amount of OPC-14714 into the placebo (for HPLC-UV) or blank plasma (for LC-MS/MS).

  • Prepare at least three replicates at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Comparative Data Summary:

ParameterHPLC-UV Method (% Recovery)LC-MS/MS Method (% Recovery)Acceptance Criteria
Low Concentration 99.5%102.1%98.0% - 102.0% for drug product; 85.0% - 115.0% for bioanalysis
Medium Concentration 100.2%98.7%98.0% - 102.0% for drug product; 85.0% - 115.0% for bioanalysis
High Concentration 99.8%101.5%98.0% - 102.0% for drug product; 85.0% - 115.0% for bioanalysis
Precision

Expertise & Experience: Precision is a measure of the variability of the results. It's crucial to assess precision at different levels to understand the sources of variability. Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short interval of time. Intermediate precision assesses the variability within the same laboratory, but on different days, with different analysts, and on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Comparative Data Summary:

ParameterHPLC-UV Method (%RSD)LC-MS/MS Method (%RSD)Acceptance Criteria
Repeatability 0.8%4.5%≤ 2% for drug product; ≤ 15% for bioanalysis
Intermediate Precision 1.2%6.8%≤ 2% for drug product; ≤ 15% for bioanalysis
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD and LOQ are important for the analysis of impurities and for bioanalytical methods where low concentrations of the drug are expected. These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD.

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.

Comparative Data Summary:

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
LOD 0.1 µg/mL0.2 ng/mLThe LOD and LOQ should be determined and reported.
LOQ 0.3 µg/mL1.0 ng/mLThe LOQ should be validated for accuracy and precision.
Robustness

Expertise & Experience: Robustness testing is a deliberate attempt to "break" the method by making small changes to the analytical parameters. This provides confidence that the method will perform reliably in different laboratories and under slightly different conditions.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., peak area, retention time).

Comparative Data Summary:

Parameter VariedHPLC-UV Method (Impact on Assay)LC-MS/MS Method (Impact on Assay)Acceptance Criteria
Mobile Phase pH (±0.2) < 2.0% change< 3.0% changeThe method should remain robust to small, deliberate changes in parameters.
Column Temperature (±5°C) < 1.5% change< 2.5% change
Flow Rate (±10%) < 2.5% change< 4.0% change

Visualizing the Interconnectivity of Validation Parameters

The validation parameters are not independent entities; they are interconnected and collectively contribute to the overall assurance of a method's performance. The following diagram illustrates these relationships.

G cluster_quant Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity Validated_Method Fit for Purpose Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Validated_Method Precision->Validated_Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Range LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: The relationship between different analytical method validation parameters, all contributing to a method being "Fit for Purpose".

Conclusion: A Commitment to Data Integrity

The validation of an analytical method is a cornerstone of drug development, providing the irrefutable evidence that a method is reliable, reproducible, and accurate for its intended use.[3] This guide has provided a comparative framework for validating two of the most powerful analytical techniques in the pharmaceutical scientist's arsenal: HPLC-UV and LC-MS/MS. While HPLC-UV offers a robust and cost-effective solution for higher concentration analyses, the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalysis and trace-level quantification.

The choice of method and the design of the validation studies must be guided by a thorough understanding of the drug candidate and the intended application of the analytical method. By adhering to the principles outlined in the ICH guidelines and adopting a scientifically sound, risk-based approach, researchers and drug development professionals can ensure the integrity of their data, accelerate the development of new medicines, and ultimately, safeguard patient health. The validation process is not merely a regulatory hurdle; it is a scientific imperative and a commitment to quality that underpins the entire pharmaceutical development lifecycle.[9]

References

The Gold Standard in Bioanalysis: A Comparative Guide to Quantifying OPC 14714 Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and research, the precise and accurate quantification of therapeutic candidates in complex biological matrices is paramount. For molecules like OPC 14714, a robust bioanalytical method is not merely a procedural step but the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy data are built. This guide provides an in-depth comparison of analytical approaches for this compound, contrasting the use of a structural analogue with the gold standard: a stable isotope-labeled (SIL) internal standard. Through a blend of theoretical principles, practical workflows, and illustrative data, we will demonstrate why the inclusion of a SIL internal standard is a critical investment for ensuring data integrity and confidence in your research outcomes.

The Challenge of Bioanalysis: Why Internal Standards are Non-Negotiable

Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and variable. When quantifying an analyte like this compound using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), several factors can introduce variability and compromise the accuracy of the results.[1][2] These include:

  • Sample Preparation Inconsistencies: Analyte loss can occur at various stages, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Chromatographic Fluctuations: Minor shifts in retention time or peak shape can affect integration and, consequently, the calculated concentration.

  • Mass Spectrometric Variability (Matrix Effects): This is arguably the most significant challenge in LC-MS/MS-based bioanalysis.[3][4][5] Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to an underestimation or overestimation of its true concentration.[6][7]

An internal standard (IS) is a compound of a known and constant concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to mimic the behavior of the analyte throughout the entire analytical process, thereby compensating for the aforementioned sources of variability. The final concentration of the analyte is determined by the ratio of its response to the response of the IS.

Types of Internal Standards: A Tale of Two Approaches

There are primarily two types of internal standards used in LC-MS/MS bioanalysis:

  • Structural Analogue Internal Standard: This is a molecule that is chemically similar to the analyte but has a different molecular weight. In some contexts, this compound itself has been utilized as a structural analogue IS for the analysis of other compounds, such as the antituberculosis drug metabolite DM-6705.[8] While a structural analogue can partially compensate for variability, its physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention, and, most importantly, susceptibility to matrix effects.[9][10]

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is a version of the analyte in which one or more atoms (commonly 1H, 12C, or 14N) have been replaced with their heavier, non-radioactive isotopes (e.g., 2H or Deuterium, 13C, or 15N).[11][12][13] This results in a compound with virtually identical chemical and physical properties to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer.[14]

The Superiority of SIL-IS: A Mechanistic Perspective

The near-identical nature of a SIL-IS to the analyte is the key to its superior performance.[11] Here's why:

  • Co-elution: A well-designed SIL-IS will co-elute with the analyte from the liquid chromatography column. This is crucial because it ensures that both the analyte and the IS are exposed to the same co-eluting matrix components at the same time. Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, allowing for effective normalization.

  • Identical Extraction Recovery: The SIL-IS and the analyte will behave identically during sample preparation, meaning any loss of the analyte during extraction will be accompanied by a proportional loss of the SIL-IS.

  • Predictable Fragmentation: In the mass spectrometer, the SIL-IS will fragment in a similar manner to the analyte, ensuring consistent and reliable detection.

While deuterium-labeled standards are common, it's worth noting that in some cases, significant deuterium substitution can lead to a slight shift in retention time (the "isotope effect"), potentially causing the IS to not perfectly co-elute with the analyte.[9] For this reason, 13C or 15N labeling is often preferred, though it is typically more synthetically challenging and costly.[15]

Experimental Data: A Head-to-Head Comparison

To illustrate the practical implications of choosing the right internal standard, let's consider a hypothetical but realistic dataset from a bioanalytical method validation for this compound in human plasma. The validation is performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[16] We will compare the performance of a method using a structural analogue IS versus one using a stable isotope-labeled IS for this compound (e.g., this compound-d4).

Table 1: Comparison of Method Performance for this compound Quantification

ParameterStructural Analogue ISThis compound-d4 (SIL-IS)Acceptance Criteria (FDA)
Precision & Accuracy
LLOQ (1 ng/mL)12.5% CV, 15.8% Bias5.2% CV, 3.5% Bias≤20% CV, ±20% Bias
Low QC (3 ng/mL)9.8% CV, 11.2% Bias4.1% CV, 2.1% Bias≤15% CV, ±15% Bias
Mid QC (100 ng/mL)8.5% CV, 9.5% Bias3.5% CV, 1.8% Bias≤15% CV, ±15% Bias
High QC (800 ng/mL)7.9% CV, -8.7% Bias2.9% CV, -1.5% Bias≤15% CV, ±15% Bias
Matrix Effect
Matrix Factor (CV%)18.2%3.8%≤15%
IS-Normalized MF (CV%)16.5%2.5%≤15%
Recovery
Mean Recovery (%)85.2%86.1%Consistent & Reproducible
Recovery (CV%)13.5%4.2%≤15%

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control; MF: Matrix Factor

The data clearly shows that while the method using the structural analogue IS might marginally meet the regulatory criteria, the method employing the SIL-IS is demonstrably more precise, accurate, and robust, particularly in mitigating the variability introduced by matrix effects and the extraction process.

Experimental Protocols and Workflows

Standard Bioanalytical Workflow for this compound

The following is a typical workflow for the quantification of this compound in plasma.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Internal Standard (Known Concentration) Sample->Spike Add IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject onto LC System Evaporate->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for this compound quantification.

Step-by-Step Methodology for Matrix Effect Evaluation

The assessment of matrix effects is a critical component of bioanalytical method validation.[4]

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound and IS spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then this compound and IS are spiked into the final, extracted supernatant.

    • Set C (Pre-extraction Spike): this compound and IS are spiked into plasma before the extraction process begins.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

The use of a SIL-IS is designed to ensure that the IS-normalized matrix factor (calculated by dividing the analyte MF by the IS MF) is close to 1.0, with a coefficient of variation across different lots of matrix of ≤15%.[16]

Caption: Experimental design for matrix effect and recovery assessment.

Considerations for Synthesizing an Isotope-Labeled this compound

While a custom synthesis is an upfront investment, the long-term benefits in data quality and reliability are substantial. The synthesis of a deuterium-labeled this compound would typically involve either:

  • H/D Exchange Reactions: Exposing the parent molecule or a late-stage intermediate to a deuterium source (like D₂O) in the presence of a catalyst. This is often an efficient method but may offer less control over the specific positions of the labels.[17]

  • Complete Synthesis with Labeled Building Blocks: Incorporating stable isotopes by using commercially available labeled starting materials. This approach provides precise control over the location and number of isotopic labels, which is ideal for creating a robust internal standard.[12][18][19]

Key considerations for designing the SIL-IS include:

  • Mass Difference: A mass shift of +3 Da or more is generally recommended to minimize potential crosstalk between the analyte and IS mass channels.

  • Label Stability: The isotopic labels must be placed on positions that are not metabolically active or prone to back-exchange with protons from the solvent.[12]

  • Isotopic Purity: The final SIL-IS should be of high isotopic purity, with minimal presence of the unlabeled analyte.

Conclusion

For the bioanalysis of this compound, the choice of internal standard is a critical decision that directly impacts the reliability, accuracy, and regulatory acceptability of the generated data. While a structural analogue may seem like a convenient and less expensive option, it cannot fully compensate for the analytical variability inherent in complex biological matrices, especially the unpredictable nature of matrix effects. A stable isotope-labeled internal standard, by virtue of its near-identical physicochemical properties to this compound, co-elutes and experiences the same matrix effects and extraction inconsistencies as the analyte. This allows for a highly effective normalization, resulting in data of superior precision and accuracy. Investing in a SIL-IS is an investment in the integrity of your research and a fundamental step towards building a robust and defensible bioanalytical method.

References

A Comparative Guide to the Performance of OPC 14714 as a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. While stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, their availability or cost can be prohibitive. In such scenarios, a structural analog internal standard can be a viable alternative. This guide provides an in-depth analysis of the performance characteristics of OPC 14714, a structural analog used as an internal standard for the delamanid metabolite, DM-6705, offering a comparative perspective against the ideal SIL internal standard.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] In LC-MS/MS, the IS is crucial for compensating for fluctuations in sample preparation (extraction recovery), injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix.[2][3] An ideal internal standard should mimic the analyte's behavior as closely as possible, from extraction to ionization, to ensure that any variations affecting the analyte also affect the internal standard to the same degree.[4]

Case Study: The Analytical Challenge of Delamanid and its Metabolite DM-6705

Delamanid is an anti-tuberculosis drug that is metabolized in the body to form several compounds, with DM-6705 being a major metabolite.[5] A robust bioanalytical method is required to quantify both the parent drug and its metabolite in biological matrices like cerebrospinal fluid (CSF) to understand its distribution and efficacy.

In a validated LC-MS/MS method for the quantification of delamanid and DM-6705 in human CSF, researchers employed two different types of internal standards, providing a direct context for comparison:[5]

  • For Delamanid: A stable isotope-labeled internal standard, delamanid-d4 , was used.

  • For DM-6705: A structural analog, This compound , was utilized as the internal standard.[5]

This dual approach within the same assay highlights the practical decisions researchers face and allows for a nuanced discussion on the performance of a structural analog like this compound.

Performance Profile of this compound as a Structural Analog Internal Standard

The selection of this compound as an internal standard for DM-6705 was predicated on its structural similarity to the analyte. A structural analog IS is chosen with the expectation that it will have similar chromatographic retention, extraction recovery, and ionization response to the analyte.[1]

While specific quantitative performance data for this compound (e.g., its individual recovery and matrix effect values) is not detailed in the available literature, its successful use in a validated method implies that it met the required performance criteria for accuracy and precision. The study noted that this approach, using a structural analog for the metabolite, was consistent with previously published methods for delamanid analysis.[5]

The rationale for using a structural analog like this compound typically arises when a stable isotope-labeled version of the analyte (in this case, DM-6705) is not commercially available or is prohibitively expensive to synthesize.

Comparative Analysis: Structural Analog (this compound) vs. Stable Isotope-Labeled (Delamanid-d4) Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical ionization characteristics, something a SIL IS accomplishes by having the same chemical structure with only a difference in mass due to isotopic substitution.[2] A structural analog, by definition, has a different chemical structure, which can lead to differences in physicochemical properties.

The study on delamanid and DM-6705 quantification provides an important insight: the use of the deuterium-labeled analog for the parent drug, delamanid-d4, "resulted in highly reproducible peak area ratios for DLM during method development and validation."[5] This statement underscores the superior performance of SIL internal standards in compensating for analytical variability. While the method using this compound for DM-6705 was successfully validated, the explicit mention of the high reproducibility achieved with the SIL standard for the parent drug suggests a potential performance gap between the two types of internal standards.

Below is a comparative summary of the two types of internal standards:

Performance CharacteristicStable Isotope-Labeled (SIL) IS (e.g., Delamanid-d4)Structural Analog IS (e.g., this compound)
Chromatographic Retention Virtually identical to the analyte, ensuring co-elution.Similar, but can have slight differences in retention time.[1]
Ionization Efficiency Nearly identical to the analyte, providing the best compensation for matrix effects.[4]Similar, but differences in functional groups can alter ionization efficiency.[1]
Extraction Recovery Identical to the analyte.Expected to be similar, but must be thoroughly validated.
Availability & Cost Often not readily available and can be expensive to synthesize.[1]More likely to be available from other research programs or easier to synthesize.
Risk of Cross-Contamination Minimal, as the mass difference is distinct.Must be carefully monitored to ensure no analyte is present in the IS material.
Method Validation Generally more straightforward.Requires more rigorous validation of recovery, matrix effects, and stability.

Experimental Workflow for the Use of this compound as an Internal Standard

The following protocol is based on the validated method for the quantification of delamanid and DM-6705 in human cerebrospinal fluid.[5]

Step-by-Step Methodology
  • Preparation of Internal Standard Spiking Solution:

    • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

    • Prepare a working protein precipitating solvent by spiking this compound (and delamanid-d4) into a methanol and formic acid mixture (100:1, v/v) to a final concentration of 3 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Thaw CSF samples on ice.

    • To a 100 µL aliquot of the CSF sample, add 200 µL of the ice-cold precipitating solvent containing the internal standards.

    • Vortex mix at maximum speed for 30 seconds.

    • Centrifuge at 20,238 x g for 2 minutes to pellet the precipitated proteins.

    • The supernatant is ready for injection.

  • LC-MS/MS Analysis:

    • System: Agilent 1260 HPLC system coupled to an AB Sciex 5500 triple quadrupole mass spectrometer.[5]

    • On-line Solid-Phase Extraction (SPE): Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) analytical column.[5]

    • Chromatographic Separation: Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) analytical column with gradient elution.[5]

    • Flow Rate: 300 µL/min.[5]

    • Total Run Time: 7.5 minutes.[5]

    • Ionization: Electrospray ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

Mass Spectrometry Parameters

The following table summarizes the optimized MS/MS parameters for this compound and the analyte DM-6705.[5]

CompoundMRM Transition (m/z)
DM-6705Data not specified in the source
This compound (ISTD) Data not specified in the source

Note: The specific MRM transitions for DM-6705 and this compound were not provided in the cited text, but the study confirms their analysis by this technique.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 100 µL CSF Sample spike Add 200 µL Ice-Cold Methanol/Formic Acid with this compound (3 ng/mL) sample->spike vortex Vortex Mix (30 seconds) spike->vortex centrifuge Centrifuge (20,238 x g, 2 min) vortex->centrifuge inject Inject Supernatant centrifuge->inject spe On-line SPE (Gemini-NX C18) inject->spe hplc Chromatographic Separation (Xterra MS C18) spe->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms

Caption: Experimental workflow for sample preparation and analysis.

Considerations for Using Structural Analog Internal Standards

When employing a structural analog like this compound, several factors must be carefully considered and validated:

  • Relative Recovery: The extraction efficiency of the analog and the analyte must be demonstrated to be equivalent across the concentration range.

  • Matrix Effects: It is critical to assess whether the analog experiences the same degree of ion suppression or enhancement as the analyte in different lots of the biological matrix.

  • Chromatographic Co-elution: While ideal, perfect co-elution is not always achievable. If there is a slight separation, it must be demonstrated that the matrix effects are consistent at both retention times.

  • Purity: The internal standard must be free of the analyte to avoid artificially inflating the analyte's measured concentration.

Caption: Conceptual relationship between an analyte and its structural analog IS.

Conclusion

This compound serves as a functional and validated structural analog internal standard for the quantification of the delamanid metabolite DM-6705 in LC-MS/MS bioanalysis. Its use is a practical solution when a stable isotope-labeled counterpart is not available. However, the explicit praise for the performance of a SIL internal standard (delamanid-d4) in the same study underscores the inherent advantages of using an isotopically labeled analog.[5] The successful implementation of a structural analog like this compound hinges on rigorous method validation to ensure that it adequately mimics the behavior of the analyte, thereby guaranteeing the accuracy and reliability of the quantitative data.

References

A Senior Application Scientist's Comparative Guide to Linearity, Accuracy, and Precision of OPC-14714 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The integrity of this data is paramount, forming the bedrock upon which safety and efficacy decisions are made. At the heart of data integrity lies the rigorous validation of analytical methods used to quantify a drug candidate in biological matrices. This guide provides an in-depth, comparative analysis of three cornerstone validation parameters—linearity, accuracy, and precision—for the analytical quantification of OPC-14714, a compound of significant interest.

While my search did not yield specific analytical methods for OPC-14714 itself, it was identified as a structural analogue used as an internal standard for the metabolite DM-6705 in Delamanid analysis.[1] This guide, therefore, leverages established bioanalytical validation principles from authoritative sources like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to construct a robust framework for evaluating a hypothetical quantitative HPLC-MS/MS method for OPC-14714.[2][3][4][5][6][7][8] We will compare its performance against a common alternative analytical approach, "Alternative Method A," which represents a typical, less optimized method to highlight key performance differentiators.

The objective is not merely to present protocols but to elucidate the scientific rationale behind them, empowering researchers to design, execute, and interpret validation studies with confidence.

Section 1: Linearity Assessment

Expertise & Experience: The "Why" Behind Linearity

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][9] Establishing a linear response is fundamental; it confirms that a change in concentration produces a predictable and proportional change in the instrument's signal (e.g., peak area). This relationship is the basis of the calibration curve, which is used to calculate the concentration of the analyte in unknown samples. A method lacking a well-defined linear range cannot provide reliable quantitative data.[10] According to ICH Q2(R1) guidelines, this is typically demonstrated by a linear regression analysis and evaluated by examining the correlation coefficient (R²) and the y-intercept.[2][4][6]

Experimental Protocol: Linearity Determination for OPC-14714

This protocol outlines the steps to determine the linearity of an HPLC-MS/MS method for OPC-14714 in human plasma.

1. Preparation of Stock and Standard Solutions:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of OPC-14714 reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., Methanol).
  • Working Stock (100 µg/mL): Dilute the primary stock 1:10 with the same solvent.
  • Calibration Standards: Prepare a series of at least six non-zero concentration levels by spiking the working stock into blank, pooled human plasma. The concentration range should encompass the expected therapeutic or exposure range. A typical range for a potent compound might be 0.5 ng/mL to 500 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, add 150 µL of ice-cold acetonitrile containing the internal standard (IS). Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins that can interfere with the analysis and damage the HPLC column.
  • Vortex for 1 minute to ensure complete protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate for injection.

3. HPLC-MS/MS Analysis:

  • Inject a fixed volume (e.g., 5 µL) of the prepared samples.
  • Analyze each concentration level in triplicate to assess the variability of the response at each point.

4. Data Analysis:

  • For each standard, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis).
  • Perform a linear regression analysis using a weighting factor (commonly 1/x or 1/x²) to improve accuracy at the lower end of the curve.
  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[10] The calculated concentration of each standard should be within ±15% of its nominal value (±20% at the Lower Limit of Quantitation, LLOQ).

Visualization: Linearity Workflow

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Evaluation p1 Prepare Primary & Working Stocks p2 Spike Blank Plasma to Create Standards (≥6 Levels) p1->p2 e1 Protein Precipitation (Acetonitrile + IS) p2->e1 e2 Vortex & Centrifuge e1->e2 e3 Transfer Supernatant e2->e3 a1 HPLC-MS/MS Injection (n=3 per level) e3->a1 a2 Calculate Peak Area Ratios a1->a2 a3 Plot Ratio vs. Concentration a2->a3 a4 Perform Weighted Linear Regression a3->a4 a5 Evaluate R² (≥0.99) & Back-Calculation a4->a5

Caption: Workflow for establishing method linearity.

Comparative Data: OPC-14714 vs. Alternative Method A
ParameterOPC-14714 Method Alternative Method A Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL5.0 - 500 ng/mLCover expected range
Regression Model Weighted (1/x²)UnweightedN/A
Correlation (R²) 0.998 0.991≥ 0.99
Back-Calculated Accuracy ≤ 8.5% Deviation≤ 18.2% Deviation≤ ±15% (≤ ±20% at LLOQ)

Analysis: The optimized OPC-14714 method demonstrates superior linearity with a higher R² value and better back-calculated accuracy, particularly due to the use of a weighted regression model. Alternative Method A, using an unweighted model, shows greater deviation at the lower concentrations and fails the acceptance criteria, indicating it is not reliable for low-level quantification.

Section 2: Accuracy Evaluation

Expertise & Experience: The "Why" Behind Accuracy

Experimental Protocol: Accuracy Assessment for OPC-14714

This protocol uses QC samples to assess the accuracy of the method across its linear range.

1. Preparation of QC Samples:

  • Prepare QC samples in blank human plasma from a separate stock weighing of the OPC-14714 reference standard than that used for calibration standards. Causality: Using a separate stock weighing ensures that the accuracy assessment is not biased by a potential error in the primary calibration stock.
  • Prepare QCs at a minimum of four concentration levels:
  • LLOQ: At the lowest point of the calibration range (e.g., 0.5 ng/mL).
  • Low QC: ~3x LLOQ (e.g., 1.5 ng/mL).
  • Mid QC: In the middle of the range (e.g., 75 ng/mL).
  • High QC: At ~80% of the upper limit (e.g., 400 ng/mL).

2. Batch Analysis:

  • Prepare an analytical batch that includes a full calibration curve and at least six replicates of each QC level (Low, Mid, High).
  • Process and analyze the batch as described in the Linearity protocol.

3. Data Analysis:

  • Using the calibration curve generated in the same batch, calculate the concentration of OPC-14714 in each QC replicate.
  • For each QC level, calculate the mean concentration and express its accuracy as a percentage of the nominal value:
  • Accuracy (%) = (Mean Calculated Concentration / Nominal Concentration) * 100
  • Acceptance Criteria: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ).[13]

Visualization: Accuracy Assessment Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation p1 Prepare Separate Stock for QCs p2 Spike Blank Plasma (LLOQ, Low, Mid, High) p1->p2 a1 Prepare Analytical Batch: - Calibration Curve - QCs (n=6 per level) p2->a1 a2 Extract & Analyze via Validated Method a1->a2 e1 Calculate QC Concentrations Using Calibration Curve a2->e1 e2 Determine Mean Accuracy (%) vs. Nominal Value e1->e2 e3 Compare to Acceptance Criteria (±15% / 20% at LLOQ) e2->e3

Caption: Workflow for evaluating method accuracy.

Comparative Data: OPC-14714 vs. Alternative Method A
QC LevelNominal (ng/mL)OPC-14714 Method (% Accuracy) Alternative Method A (% Accuracy) Acceptance Criteria
LLOQ 0.5108.4%125.6%80.0 - 120.0%
Low QC 1.5102.1%118.3%85.0 - 115.0%
Mid QC 7598.7%100.5%85.0 - 115.0%
High QC 400101.3%94.2%85.0 - 115.0%

Analysis: The OPC-14714 method demonstrates excellent accuracy across all QC levels, with all results well within the accepted regulatory limits. Alternative Method A shows a significant positive bias at the lower concentrations, with both the LLOQ and Low QC failing the acceptance criteria. This suggests a potential issue with matrix effects or non-specific binding that has not been adequately addressed in that method.

Section 3: Precision Analysis

Expertise & Experience: The "Why" Behind Precision

Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It reflects the random error of a method and is typically expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels as per ICH guidelines:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[10]

  • Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment.[5][10]

A precise method is reliable and produces consistent, reproducible results, which is critical for comparing data across different studies or over the course of a long-term clinical trial.[14]

Experimental Protocol: Precision Assessment for OPC-14714

This protocol assesses both intra-assay and intermediate precision.

1. Experimental Design:

  • Intra-assay Precision: Analyze six replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run.
  • Intermediate Precision: Repeat the analysis on at least two different days with a different analyst or on a different instrument, if possible. Combine the data from all runs to calculate intermediate precision.

2. Sample Analysis:

  • Prepare and analyze the QC samples as described in the previous sections.

3. Data Analysis:

  • Calculate the concentration of each QC replicate.
  • For each QC level, calculate the mean, standard deviation (SD), and Relative Standard Deviation (%RSD) for both the intra-assay run and for the combined data across all runs (intermediate precision).
  • %RSD = (Standard Deviation / Mean) * 100
  • Acceptance Criteria: The %RSD for each QC level should not exceed 15% (20% for the LLOQ).[11][15][16][17]

Visualization: Precision Evaluation Workflow

G cluster_intra Intra-Assay Precision (Repeatability) cluster_inter Intermediate Precision cluster_eval Evaluation p1 Analyze QCs (n=6) in a Single Batch p2 Calculate %RSD for each QC Level p1->p2 a1 Compare %RSD values to Acceptance Criteria (≤15% / 20% at LLOQ) p2->a1 e1 Repeat Batch Analysis on Different Day/Analyst e2 Combine Data from All Batches e1->e2 e3 Calculate Overall %RSD for each QC Level e2->e3 e3->a1

Caption: Workflow for evaluating intra- and intermediate precision.

Comparative Data: OPC-14714 vs. Alternative Method A
QC LevelNominal (ng/mL)OPC-14714 Method (%RSD) Alternative Method A (%RSD) Acceptance Criteria
Intra-Assay / Intermediate Intra-Assay / Intermediate
LLOQ 0.59.8% / 12.5%18.7% / 24.5%≤ 20%
Low QC 1.56.5% / 8.1%14.2% / 19.8%≤ 15%
Mid QC 754.2% / 5.5%9.8% / 13.6%≤ 15%
High QC 4003.8% / 4.9%11.5% / 16.2%≤ 15%

Analysis: The OPC-14714 method demonstrates excellent precision, with both intra-assay and intermediate precision results falling comfortably within the acceptance limits. This indicates a robust and reproducible method. Alternative Method A exhibits significantly higher variability. Its intermediate precision fails at every QC level except the Mid QC, suggesting the method is not well-controlled and is highly susceptible to variations in day-to-day conditions, making it unsuitable for regulated bioanalysis.

Synthesis and Discussion

The validation data presented clearly demonstrates the superior performance of the optimized OPC-14714 method over the alternative. The successful validation of linearity, accuracy, and precision provides a high degree of confidence that the method is suitable for its intended purpose: the reliable quantification of OPC-14714 in human plasma.

  • Linearity: The use of a weighted regression model was critical for achieving accurate quantification across a wide dynamic range, a key feature for supporting both preclinical and clinical studies.

  • Accuracy: The OPC-14714 method's high accuracy suggests that the sample preparation technique effectively minimizes matrix effects and that the choice of internal standard appropriately tracks the analyte's behavior during extraction and ionization.

  • Precision: The low %RSD values for the OPC-14714 method highlight its robustness. A method with poor precision, like Alternative Method A, would require more repeat analyses, generate less reliable data, and could ultimately delay critical project decisions.

For researchers in drug development, investing time in optimizing an analytical method to achieve this level of performance is not a trivial exercise. It is a fundamental requirement for generating defensible data that can withstand regulatory scrutiny and provide a solid foundation for understanding the pharmacology of a new chemical entity.

References

A Guide to Inter-Laboratory Comparison of Bioanalytical Assays Utilizing OPC-14714 as a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of inter-laboratory comparison for bioanalytical assays that employ OPC-14714. While direct inter-laboratory studies on OPC-14714 are not extensively published, this document synthesizes established principles of bioanalytical method validation, with a focus on the critical role of the internal standard, to ensure data comparability and reliability across different laboratory settings.

Introduction: The Pivotal Role of OPC-14714 in Bioanalysis

OPC-14714 is a chemical entity utilized in the bioanalytical field, notably as a structural analog internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary documented application is in the quantification of DM-6705, the major metabolite of the anti-tuberculosis drug delamanid.[1][2] The choice of an appropriate internal standard is a cornerstone of robust quantitative bioanalysis, as it compensates for variability during sample preparation and instrumental analysis.[3][4][5]

While stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard, their synthesis can be costly and time-consuming.[4] Consequently, structural analogs like OPC-14714 present a viable alternative. However, their use necessitates a thorough understanding of their behavior relative to the analyte to ensure accurate and reproducible results, especially in a multi-site or inter-laboratory context.

This guide will delve into the critical aspects of utilizing OPC-14714, from its physicochemical properties to the potential sources of variability in its measurement and how to mitigate them through rigorous method validation and comparative testing.

Understanding the Analyte-Internal Standard Relationship

The fundamental assumption when using a structural analog internal standard is that it mimics the behavior of the analyte throughout the analytical process. This includes extraction efficiency, response to matrix effects, and ionization efficiency in the mass spectrometer. Any deviation in these behaviors can lead to biased results.[6][7]

Diagram: The Role of an Internal Standard in LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Matrix\n(Plasma, Urine, etc.) Biological Matrix (Plasma, Urine, etc.) Addition of OPC-14714 (IS) Addition of OPC-14714 (IS) Biological Matrix\n(Plasma, Urine, etc.)->Addition of OPC-14714 (IS) Extraction\n(e.g., Protein Precipitation) Extraction (e.g., Protein Precipitation) Addition of OPC-14714 (IS)->Extraction\n(e.g., Protein Precipitation) Chromatographic Separation Chromatographic Separation Extraction\n(e.g., Protein Precipitation)->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Area Ratio\n(Analyte / IS) Peak Area Ratio (Analyte / IS) Mass Spectrometric Detection->Peak Area Ratio\n(Analyte / IS) Quantification Quantification Peak Area Ratio\n(Analyte / IS)->Quantification

Caption: Workflow illustrating the integration of an internal standard (IS) in a typical bioanalytical LC-MS/MS method.

Key Parameters for Inter-Laboratory Comparison of OPC-14714 Assays

An inter-laboratory comparison, also known as a ring trial, is essential for assessing the reproducibility of an analytical method.[8][9] When direct comparisons are not feasible, laboratories can align their methods by rigorously validating and comparing key performance characteristics.

Assay Specificity and Selectivity

Each laboratory must demonstrate that its method can differentiate OPC-14714 and the analyte of interest from endogenous matrix components and other potential interferences.[10]

Experimental Protocol: Specificity Assessment

  • Matrix Blanks: Analyze at least six different batches of the blank biological matrix to ensure no interfering peaks are present at the retention times of OPC-14714 and the analyte.

  • Cross-Interference Check: In separate samples, spike the matrix with only the analyte and only OPC-14714 to confirm no cross-talk between their respective mass spectrometric detection channels.

Linearity and Range

The calibration curve is the foundation of quantitative analysis. Discrepancies in the linear range and the response factor between laboratories can be a significant source of variability.

Table 1: Example Inter-Laboratory Comparison of Calibration Curve Parameters for an Analyte using OPC-14714 as IS

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL)1 - 10001 - 10000.5 - 1200Defined by study needs
Correlation Coefficient (r²)> 0.995> 0.996> 0.994≥ 0.99
Back-calculated Accuracy± 15% (± 20% at LLOQ)± 15% (± 20% at LLOQ)± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision and Accuracy

Intra- and inter-assay precision and accuracy are critical for demonstrating the reliability of a method.[7] These should be assessed at multiple concentrations, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) levels.

Matrix Effect

The matrix effect, the suppression or enhancement of ionization by co-eluting matrix components, is a major challenge in LC-MS/MS bioanalysis.[6][11] Since OPC-14714 is a structural analog, its susceptibility to matrix effects may differ from that of the analyte.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A: Analyte and OPC-14714 in a neat solution.

    • Set B: Blank extracted matrix spiked with analyte and OPC-14714 post-extraction.

    • Set C: Matrix spiked with analyte and OPC-14714 before extraction.

  • Calculate Matrix Factor (MF): (Peak response in the presence of matrix (Set B)) / (Peak response in neat solution (Set A)).

  • Calculate IS-Normalized MF: (MF of analyte) / (MF of OPC-14714). The coefficient of variation (CV) of the IS-normalized MF across different matrix lots should be ≤15%.

Diagram: Decision Tree for Investigating Internal Standard Variability

Caption: A logical workflow for troubleshooting variability in the internal standard response.

Potential Sources of Inter-Laboratory Variability and Best Practices

Even with validated methods, discrepancies can arise between laboratories. Understanding these potential pitfalls is key to minimizing them.

  • Reagent and Standard Purity: The purity of the OPC-14714 reference standard and the analyte should be verified and consistent across all participating laboratories.[12]

  • Sample Collection and Handling: Variations in sample collection tubes, anticoagulants, and storage conditions can impact analyte and IS stability. Standardized procedures are crucial.

  • Instrumentation Differences: While LC-MS/MS is a common platform, differences in instrument geometry, source design, and detector sensitivity can lead to variations in response.

  • Data Processing: The choice of integration parameters can significantly affect peak area calculations. A standardized data processing protocol should be established.

Conclusion: Towards Harmonized Bioanalysis with OPC-14714

Achieving inter-laboratory comparability for assays using OPC-14714 as an internal standard is paramount for the successful translation of research findings and the integrity of clinical trial data. This requires a proactive approach centered on rigorous, harmonized method validation. By focusing on the critical parameters of specificity, linearity, precision, accuracy, and a thorough evaluation of matrix effects, laboratories can build confidence in the consistency and reliability of their results. Continuous communication and the exchange of QC samples between laboratories are highly recommended to ensure ongoing alignment and to promptly address any emerging discrepancies.

References

A Senior Application Scientist's Guide: Justifying the Use of a Structural Analogue Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the demand for precise and accurate quantification of analytes in complex biological matrices is absolute. The inherent variability of analytical procedures, from sample extraction to instrument response, presents a significant challenge to achieving reliable data. The use of an internal standard (IS) is the cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it corrects for these procedural inconsistencies.

While the Stable Isotope-Labeled (SIL) internal standard is widely regarded as the "gold standard," practical constraints such as cost and commercial availability often necessitate the use of a viable alternative. This guide provides an in-depth technical justification for the selection and implementation of a structural analogue internal standard (SA-IS). We will explore the comparative performance, selection criteria, and validation strategies that empower researchers to employ SA-IS with confidence, ensuring data integrity and regulatory compliance.

The Hierarchy of Internal Standards: The Ideal vs. The Practical

The primary function of any internal standard is to mimic the behavior of the target analyte throughout the entire analytical workflow. By adding a fixed concentration of the IS to every sample, standard, and quality control (QC), quantification is based on the ratio of the analyte response to the IS response. This ratiometric approach normalizes for variations in sample preparation, injection volume, and mass spectrometer signal fluctuations.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a version of the analyte where several atoms have been replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification makes the IS distinguishable by mass but leaves its physicochemical properties virtually identical to the analyte. This near-perfect chemical equivalence is why SIL-IS are the preferred choice, as recommended by regulatory bodies like the FDA and EMA.[2][3] They exhibit the same extraction recovery, chromatographic retention time, and response to matrix effects, providing the most accurate correction possible.[4][5]

Analyte_Prep Analyte Analyte_Analysis Analyte Analyte_Prep->Analyte_Analysis Variable Recovery & Matrix Effects SIL_IS_Prep SIL-IS SIL_IS_Analysis SIL-IS SIL_IS_Prep->SIL_IS_Analysis Identical Variations Result Accurate Quantification (Ratio is Constant) Analyte_Analysis->Result SIL_IS_Analysis->Result

Caption: Ideal tracking of an analyte by a SIL-IS.

The Practical Alternative: Justifying the Structural Analogue (SA-IS)

A structural analogue is a distinct chemical compound that is structurally similar to the analyte. The justification for its use is primarily driven by two factors:

  • Availability: A suitable SIL-IS may not be commercially available or synthetically feasible to produce in a timely manner.

  • Cost: The synthesis of custom SIL-IS can be prohibitively expensive, especially in early-stage research or for large-scale studies.[6][7]

In these scenarios, an SA-IS is not merely a compromise but a scientifically sound alternative that, when properly selected and validated, provides robust and reliable quantification, far superior to using no internal standard at all.

Head-to-Head Comparison: Structural Analogue vs. Stable Isotope-Labeled IS

The decision to use an SA-IS must be informed by a clear understanding of its performance characteristics relative to the gold standard.

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analogue IS (SA-IS)Senior Scientist's Insight
Structural Similarity Identical, differing only in isotopic composition.Structurally similar but not identical.[7]The closer the structure, the better the SA-IS will mimic the analyte. Prioritize analogues with the same core structure and functional groups.[8]
Chromatographic Behavior Typically co-elutes with the analyte.[4]Elutes near the analyte but should be chromatographically resolved.[9]Co-elution is ideal for tracking matrix effects that are highly localized in the chromatogram. For an SA-IS, elution as close as possible without peak overlap is the goal.
Extraction Recovery Nearly identical to the analyte, providing excellent compensation for sample loss.Can differ from the analyte, potentially leading to bias if the difference is significant or variable.This is a critical validation point. The SA-IS recovery must be consistent and comparable to the analyte's across the calibration range.[10]
Matrix Effect Compensation Experiences the same ion suppression/enhancement as the analyte, providing the most effective correction.[11]May experience different matrix effects due to differences in structure and retention time, which can compromise accuracy.[12][13]Rigorous matrix effect testing across multiple biological lots is mandatory to prove the SA-IS can adequately track the analyte's response.[11]
Availability & Cost Often requires custom synthesis, leading to high costs and long lead times.Often available as off-the-shelf chemicals or related drug compounds, making them inexpensive and accessible.[6]The practicality of an SA-IS is its greatest strength, enabling robust method development when resources or time are limited.

Case Study: Comparative Performance Data

To illustrate the quantitative justification, consider a hypothetical LC-MS/MS assay for "Drug-X" in human plasma. The assay was validated using three approaches: no internal standard (external calibration), a structural analogue (SA-IS), and a stable isotope-labeled standard (SIL-IS).

Validation ParameterNo Internal StandardWith Structural Analogue ISWith Stable Isotope-Labeled IS
Low QC (15 ng/mL)
Mean Accuracy (% Bias)18.5%4.2%1.8%
Precision (%CV)21.3%6.8%3.5%
High QC (800 ng/mL)
Mean Accuracy (% Bias)12.1%2.5%-0.9%
Precision (%CV)16.8%4.1%2.2%

Analysis: The data clearly demonstrates that using no internal standard results in poor accuracy and precision, which would be unacceptable under regulatory guidelines.[14] The introduction of the SA-IS dramatically improves both parameters, bringing them well within the typical acceptance criteria of ±15% for bias and <15% for CV.[2] While the SIL-IS provides a further incremental improvement, the performance of the SA-IS is robust and represents a significant upgrade in data quality, justifying its use. Studies have shown that while a SIL-IS often improves precision and accuracy, a well-selected analogue can yield excellent results.[12][13]

Experimental Protocol: Selection and Validation of a Structural Analogue IS

A self-validating system is crucial. This protocol ensures that the chosen SA-IS is fit for purpose.

Part 1: Candidate Selection
  • Identify Candidates: Search for compounds with high structural similarity to the analyte. Prioritize analogues that differ only by a simple modification, such as a methyl or ethyl group on a part of the molecule that is not critical for ionization.[12]

  • Evaluate Physicochemical Properties: Choose candidates with similar hydrophobicity (LogP/LogD) and pKa values. This increases the likelihood of similar extraction and chromatographic behavior.[8]

  • Check for Interference: Ensure the candidate is not an in-vivo metabolite of the analyte and is not expected to be present in study samples.[12]

  • Procure Candidates: Obtain high-purity standards for 2-3 of the most promising candidates.

Part 2: Screening and Validation
  • Prepare Solutions: Create individual stock solutions of the analyte and each SA-IS candidate.

  • Initial Chromatographic Screen:

    • Inject a solution containing the analyte and all SA-IS candidates.

    • Causality Check: The goal is to confirm that each SA-IS is clearly resolved from the analyte and any other potential interferences. A retention time close to the analyte is desirable but separation is mandatory.

  • Matrix Effect & Recovery Assessment (per FDA/EMA Guidelines):

    • Obtain at least six unique lots of blank biological matrix.[2]

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Analyte and SA-IS in neat solvent.

      • Set B: Blank matrix extract spiked post-extraction with analyte and SA-IS.

      • Set C: Blank matrix spiked with analyte and SA-IS before extraction.

    • Calculate the Matrix Factor (MF) by comparing the peak area in Set B to Set A. The IS-normalized MF should be close to 1.

    • Calculate Extraction Recovery by comparing the peak area in Set C to Set B.

    • Self-Validation: The SA-IS is only suitable if its recovery is consistent and its matrix factor tracks that of the analyte across multiple matrix lots. A failure here indicates the SA-IS will not reliably correct for variability.[11]

  • Build Calibration Curve & Run QCs:

    • Prepare a full calibration curve and at least four levels of QC samples in the biological matrix using the most promising SA-IS.

    • Analyze the batch and evaluate linearity, accuracy, and precision. The results must meet the acceptance criteria defined in regulatory guidelines (e.g., ICH M10).[15]

  • Incurred Sample Comparison (If Possible):

    • If a SIL-IS is available, a head-to-head comparison using incurred study samples provides the ultimate justification. Analyze samples using both the SA-IS and the SIL-IS and demonstrate that the quantitative results are comparable (e.g., within a 20% difference).[16]

start Start: Need for IS sil_avail Is SIL-IS available and affordable? start->sil_avail use_sil Use SIL-IS (Gold Standard) sil_avail->use_sil Yes select_sa Select SA-IS Candidates (Structural/Physicochemical Similarity) sil_avail->select_sa No screen_sa Screen for Resolution & Interference select_sa->screen_sa valid_sa Full Validation: Accuracy, Precision, Matrix Effect, Recovery screen_sa->valid_sa pass_valid Does SA-IS meet all acceptance criteria? valid_sa->pass_valid use_sa Use Validated SA-IS pass_valid->use_sa Yes reselect_sa Reject Candidate, Select New SA-IS pass_valid->reselect_sa No reselect_sa->select_sa

Caption: Decision tree for internal standard selection.

Conclusion

The goal of quantitative bioanalysis is to produce reliable and reproducible data. While a stable isotope-labeled internal standard remains the ideal choice, a structural analogue IS represents a robust, practical, and scientifically justifiable alternative. Its successful implementation hinges not on compromise, but on a rigorous, evidence-based approach to selection and validation. By demonstrating through empirical data that a chosen SA-IS can consistently correct for analytical variability and provide accurate and precise results, researchers can confidently employ this essential tool to advance their drug development programs while upholding the highest standards of scientific and regulatory integrity.

References

A Comparative Guide to the Stability of OPC-14714 and Other Dopamine D2 Receptor Partial Agonists in Plasma and Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the stability of OPC-14714 and its structural and functional analogues, aripiprazole and brexpiprazole, in plasma and various tissues. As a Senior Application Scientist, the following analysis synthesizes established experimental data with field-proven insights to inform preclinical and clinical research strategies. While direct experimental stability data for OPC-14714 is not extensively available in the public domain, this guide will leverage the comprehensive data on its close comparators to provide a robust, inferential assessment of its likely stability profile.

Introduction: The Landscape of Dopamine D2 Receptor Partial Agonists

Aripiprazole, brexpiprazole, and the structurally related OPC-14714 belong to a class of atypical antipsychotics characterized by their partial agonism at dopamine D2 receptors.[1][2][3] This mechanism of action allows them to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state, thereby stabilizing the dopamine system.[4] This unique pharmacology is thought to contribute to their efficacy in treating a range of psychiatric disorders with a potentially favorable side-effect profile compared to traditional antipsychotics.[1][2][3][4]

The stability of these compounds in biological matrices is a critical determinant of their pharmacokinetic profile, influencing their half-life, bioavailability, and potential for drug-drug interactions. Understanding their stability in plasma and target tissues, such as the brain, is paramount for predicting clinical efficacy and safety.

Comparative Stability Profiles: Aripiprazole and Brexpiprazole

Extensive research has characterized the stability of aripiprazole and brexpiprazole. The following sections and tables summarize key findings.

Plasma Stability

Both aripiprazole and brexpiprazole exhibit high stability in plasma. This is crucial for maintaining therapeutic concentrations and is a prerequisite for long-acting injectable formulations. The stability is largely attributed to their chemical structures, which are not readily susceptible to hydrolysis by plasma esterases.

Table 1: Comparative Plasma Stability of Aripiprazole and Brexpiprazole

CompoundPrimary Metabolic EnzymesKey MetabolitesIn Vitro Plasma Half-life (t½)Clinical Significance
Aripiprazole CYP2D6, CYP3A4Dehydro-aripiprazole (active)> 2 hours (in vitro)High stability supports oral and long-acting injectable formulations. The presence of an active metabolite contributes to the overall therapeutic effect.[5]
Brexpiprazole CYP2D6, CYP3A4Multiple inactive metabolites> 2 hours (in vitro)Similar to aripiprazole, high plasma stability allows for consistent therapeutic exposure with oral dosing.[6]
Tissue Stability and Distribution

The distribution and stability of these drugs in tissues, particularly the brain, are fundamental to their therapeutic action.

  • Aripiprazole : Studies have shown that aripiprazole readily crosses the blood-brain barrier and exhibits significant binding to D2/D3 receptors in various brain regions.[7] Its concentration in the brain can be influenced by transporters like P-glycoprotein.[8] While specific data on its metabolic stability within brain tissue is limited, its persistence at receptor sites is well-documented.[7] In other tissues, such as the liver, it undergoes extensive metabolism.[5] Research in P-glycoprotein deficient mice has shown significantly higher brain concentrations of aripiprazole, indicating that this transporter plays a role in its brain efflux.[8]

  • Brexpiprazole : Preclinical studies indicate that brexpiprazole also distributes to the brain, with concentrations being lower than in plasma.[9] Like aripiprazole, it is extensively metabolized in the liver by CYP2D6 and CYP3A4.[6] Its high lipophilicity facilitates crossing the blood-brain barrier, but may also lead to storage in adipose tissue.[10]

Table 2: Comparative Tissue Distribution and Metabolism

CompoundKey Tissues of DistributionPrimary Site of MetabolismKnown Tissue-Specific Stability Considerations
Aripiprazole Brain, Liver, Adipose TissueLiverBrain concentrations are modulated by P-glycoprotein.[8] Stable at receptor sites in the brain.[7]
Brexpiprazole Brain, Liver, Adipose TissueLiverHighest concentrations found in the intestines, stomach, and liver in preclinical models.[9]

Inferential Stability Assessment of OPC-14714

Given the structural similarities between OPC-14714, aripiprazole, and brexpiprazole, we can infer a likely stability profile for OPC-14714. It is frequently used as a structural analogue and internal standard in analytical methods for related compounds, which suggests it possesses good chemical stability.

Expected Stability Profile of OPC-14714:

  • Plasma: High stability is anticipated, similar to its analogues. The core chemical scaffold is resistant to enzymatic degradation commonly found in plasma.

  • Liver: It is highly probable that OPC-14714 is a substrate for CYP2D6 and CYP3A4, the primary metabolic enzymes for aripiprazole and brexpiprazole. Therefore, it would likely undergo significant first-pass metabolism in the liver.

  • Brain: As a CNS-acting drug candidate, OPC-14714 is designed to cross the blood-brain barrier. Its stability within the brain tissue is expected to be sufficient to engage its therapeutic targets. Like aripiprazole, its brain concentrations could be influenced by efflux transporters.

Experimental Protocols for Stability Assessment

The following are detailed, step-by-step methodologies for assessing the stability of compounds like OPC-14714 in plasma and liver microsomes. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Plasma Stability Assay

This assay determines the susceptibility of a compound to degradation by plasma enzymes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (in DMSO) incubate Incubate Compound with Plasma at 37°C prep_compound->incubate prep_plasma Thaw Pooled Plasma (e.g., Human, Rat) at 37°C prep_plasma->incubate sampling Aliquots taken at specified time points (e.g., 0, 15, 30, 60, 120 min) incubate->sampling quenching Quench reaction with Acetonitrile containing Internal Standard sampling->quenching centrifuge Centrifuge to precipitate proteins quenching->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate % remaining and half-life (t½) lcms->data

Caption: Workflow for in vitro plasma stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, rat, mouse) from a reputable supplier at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1-5 µM. The final DMSO concentration should be ≤ 0.5%.

    • Incubate the mixture at 37°C with gentle agitation.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar compound with stable properties).

  • Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I (e.g., CYP450) and Phase II enzymes present in liver microsomes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Compound with Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Thaw Liver Microsomes on ice prep_microsomes->pre_incubate prep_cofactor Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH prep_cofactor->start_reaction pre_incubate->start_reaction sampling Aliquots taken at specified time points start_reaction->sampling quenching Quench reaction with cold Acetonitrile + IS sampling->quenching centrifuge Centrifuge to pellet protein quenching->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data Calculate intrinsic clearance (Clint) and t½ lcms->data

Caption: Workflow for liver microsomal stability assay.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

  • Incubation:

    • In a 96-well plate, add the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion: Implications for Drug Development

The stability of dopamine D2 receptor partial agonists in plasma and tissues is a critical factor influencing their therapeutic success. Based on the robust data available for aripiprazole and brexpiprazole, it is reasonable to infer that OPC-14714 possesses high plasma stability and is likely metabolized by hepatic CYP2D6 and CYP3A4 enzymes.

For researchers and drug development professionals, the following points are key takeaways:

  • Early Stability Assessment is Crucial: Integrating plasma and microsomal stability assays early in the drug discovery process can help in selecting candidates with favorable pharmacokinetic profiles.

  • Interspecies Differences Matter: While not detailed here, metabolic rates can vary significantly between species. It is important to assess stability in human-derived matrices and relevant preclinical species.

  • Tissue Distribution Impacts Efficacy: Understanding how a compound distributes to and persists in the brain is essential for predicting its therapeutic window and potential for off-target effects.

The experimental protocols provided in this guide offer a solid foundation for conducting these critical stability assessments. By applying these methods, researchers can gain valuable insights into the developability of novel compounds like OPC-14714 and its analogues.

References

Comparative Fragmentation Analysis of Delamanid and its Structural Analog OPC-14714: A Guide for Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the mass spectral fragmentation of delamanid (OPC-67683), a critical drug for multidrug-resistant tuberculosis (MDR-TB), and its close structural analog, OPC-14714. Understanding the distinct fragmentation pathways of these molecules is fundamental for developing robust, specific, and sensitive bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, analytical chemists, and drug development professionals engaged in the bioanalysis and structural elucidation of nitroimidazole-based compounds.

Introduction

Delamanid is a bicyclic nitroimidazole that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Its efficacy in treating MDR-TB has made it a vital tool in the global fight against tuberculosis. In pharmacokinetic and pharmacodynamic studies, accurate quantification of delamanid in biological matrices is crucial. Tandem mass spectrometry is the gold standard for this purpose, offering unparalleled sensitivity and specificity.

A cornerstone of reliable quantitative LC-MS/MS assays is the use of an appropriate internal standard. OPC-14714, a structural analog of delamanid, is often employed for the quantification of delamanid's metabolites.[1][2][3][4] By comparing the fragmentation of delamanid with OPC-14714, we can identify unique precursor-product ion transitions that enable simultaneous and unambiguous detection of both compounds, minimizing cross-talk and ensuring analytical integrity.

Part 1: Foundational Principles and Structural Comparison

The Engine of Analysis: Collision-Induced Dissociation (CID)

At the heart of this analysis is Collision-Induced Dissociation (CID), a tandem mass spectrometry technique.[5] In a typical triple quadrupole or Q-TOF instrument, the process is as follows:

  • Ionization: The analyte (e.g., delamanid) is ionized, usually by electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺.

  • Precursor Selection (Q1): The first quadrupole (Q1) acts as a mass filter, isolating the [M+H]⁺ ion of interest.

  • Fragmentation (q2): The selected ion is accelerated into a collision cell (q2) filled with an inert gas (like argon or nitrogen). The kinetic energy from these collisions is converted into internal energy, causing the ion to vibrate and ultimately break apart at its weakest chemical bonds.[6]

  • Product Ion Analysis (Q3): The resulting fragment ions, known as product ions, are passed to the third quadrupole (Q3), which scans and detects them, generating a product ion spectrum that serves as a structural fingerprint.

Molecular Structures: The Basis of Fragmentation

The fragmentation pattern of a molecule is intrinsically linked to its chemical structure. Delamanid and OPC-14714 share a core bicyclic nitroimidazole moiety but differ in the side chain attached to the piperidine ring. This single difference is the key to their distinct mass spectral behaviors.

FeatureDelamanidOPC-14714
Chemical Structure (2R)-2-methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy] piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1][7]oxazole(R)-2-Methyl-6-nitro-2-((4-(4-(p-tolyloxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole
Molecular Formula C₂₅H₂₅F₃N₄O₆C₂₅H₂₈N₄O₅
Monoisotopic Mass 534.17 g/mol 476.21 g/mol
Key Difference Contains a trifluoromethoxy (-OCF₃) group on the terminal phenoxy ring.Contains a methyl (-CH₃) group on the terminal phenoxy ring.

This substitution—trifluoromethoxy vs. methyl—not only changes the precursor mass but also influences the fragmentation of the side chain, providing the unique signatures required for a selective bioanalytical assay.

Part 2: Experimental Design for Comparative Analysis

Objective-Driven Methodology

The primary goal of this experimental workflow is to identify unique and stable precursor-product ion transitions for both delamanid and OPC-14714. These transitions are the foundation of a highly selective analytical technique known as Multiple Reaction Monitoring (MRM), where Q1 is locked onto the precursor mass and Q3 is locked onto a specific product ion mass, drastically reducing background noise and enhancing sensitivity.

Experimental Workflow

The logical flow for this analysis ensures that each step builds upon the last, from sample preparation to the final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Prepare Stock Solutions (Delamanid & OPC-14714 in DMSO/Methanol) p2 Create Working Solutions (Serial Dilution) p1->p2 a1 Direct Infusion for MS Tuning (Optimize ESI & CID parameters) p2->a1 For MS Optimization a2 LC Separation (Gradient Elution on C18 Column) p2->a2 For LC Method Dev. a1->a2 a3 Tandem Mass Spectrometry (Full Scan MS -> Product Ion Scan) a2->a3 d1 Identify Precursor Ions ([M+H]⁺) a3->d1 d2 Elucidate Fragmentation Pathways d1->d2 d3 Select Unique MRM Transitions (Quantifier & Qualifier Ions) d2->d3

Caption: Experimental workflow for comparative fragmentation analysis.

Detailed Protocol: A Self-Validating System

This protocol describes a standard approach for developing a robust LC-MS/MS method.

  • Sample and Standard Preparation

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and OPC-14714 reference standards in a suitable solvent like methanol or DMSO.

    • Working Solutions: Prepare a series of working solutions by serial dilution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. A concentration of ~1 µg/mL is suitable for initial direct infusion experiments.

  • Mass Spectrometer Tuning and Optimization (Direct Infusion)

    • Rationale: Before chromatographic separation, the intrinsic mass spectrometric properties of each compound must be determined. This step ensures maximum sensitivity.

    • Procedure: Infuse the ~1 µg/mL working solution of each compound separately into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Ion Source Parameters: Operate in positive electrospray ionization (ESI+) mode. Optimize key parameters such as ion spray voltage, nebulizer gas, and source temperature to achieve a stable and maximal signal for the [M+H]⁺ ion.

    • Compound Parameters: For each precursor ion, perform a product ion scan while varying the Collision Energy (CE). Record the CE that produces the most abundant and stable product ions. This is known as the CE optimization.

  • Liquid Chromatography (LC) Method

    • Rationale: Chromatographic separation is essential to separate the analytes from matrix components and potential isomers, preventing ion suppression.[7]

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is a common choice.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Gradient: A typical gradient might run from 5-95% Mobile Phase B over several minutes at a flow rate of 0.3-0.5 mL/min. The goal is to achieve sharp, symmetrical peaks with good separation.

  • Tandem Mass Spectrometry (MS/MS) Data Acquisition

    • For each compound, acquire data using a product ion scan mode triggered by the appearance of its respective precursor ion m/z. This will generate the fragmentation spectra under optimized conditions.

Part 3: Fragmentation Analysis of Delamanid

Precursor Ion ([M+H]⁺)

Delamanid has a monoisotopic mass of 534.17 Da. In positive ESI mode, it readily accepts a proton, yielding a precursor ion of m/z 535.2 .

Proposed Fragmentation Pathway

The structure of delamanid contains several bonds susceptible to cleavage under CID. The ether linkages are particularly labile. The primary fragmentation event is the cleavage of the bond between the piperidine ring and the adjacent phenoxy group.

G cluster_frags Major Product Ions parent Delamanid [M+H]⁺ m/z 535.2 f1 Fragment A m/z 355.1 (Piperidine-Phenoxy-OCF₃) parent->f1 Cleavage of C-O ether bond f2 Fragment B m/z 181.1 (Nitroimidazole Core) parent->f2 Cleavage of C-O ether bond f3 Fragment C m/z 327.1 (Loss of Ethylene from Fragment A) f1->f3 Neutral Loss

Caption: Proposed primary fragmentation pathway for Delamanid.

  • Causality of Cleavage: The most abundant product ion for delamanid is observed at m/z 355.1 . This fragment corresponds to the entire side chain, beginning with the piperidinyl-phenoxyl moiety and terminating with the trifluoromethoxy group.[1] This cleavage is favored because it results in a stable, protonated piperidine nitrogen.

  • The complementary fragment, representing the core bicyclic nitroimidazole structure, appears at m/z 181.1 . While often less intense, its presence confirms the initial fragmentation step.

  • Further fragmentation of the m/z 355.1 ion can occur, leading to less intense product ions such as m/z 327.1.

Data Summary: Delamanid
Ion Typem/zProposed StructureRole in Assay
Precursor Ion535.2[C₂₅H₂₅F₃N₄O₆ + H]⁺Q1 Mass
Product Ion (Quantifier) 355.1 [C₁₈H₁₇F₃NO₃ + H]⁺Q3 Mass (Primary)
Product Ion (Qualifier)181.1[C₇H₈N₃O₃]⁺Q3 Mass (Confirmation)

Part 4: Fragmentation Analysis of OPC-14714

Precursor Ion ([M+H]⁺)

OPC-14714 has a monoisotopic mass of 476.21 Da. Its protonated precursor ion is observed at m/z 477.2 .

Proposed Fragmentation Pathway

OPC-14714 follows the same initial fragmentation logic as delamanid—cleavage of the labile ether bond. However, because its side chain is terminated with a methyl group instead of a trifluoromethoxy group, the resulting product ion has a different mass.

G parent OPC-14714 [M+H]⁺ m/z 477.2 f1 Fragment X m/z 297.2 (Piperidine-Phenoxy-CH₃) parent->f1 Cleavage of C-O ether bond f2 Fragment Y m/z 181.1 (Nitroimidazole Core) parent->f2 Cleavage of C-O ether bond

Caption: Proposed primary fragmentation pathway for OPC-14714.

  • Causality of Cleavage: Similar to delamanid, the most intense product ion for OPC-14714 results from the cleavage of the ether bond, yielding the side chain fragment. Due to the methyl substitution, this ion appears at m/z 297.2 .[1]

  • The complementary nitroimidazole core fragment is identical to that of delamanid, appearing at m/z 181.1 . This shared fragment highlights the structural similarity but is unsuitable for specific detection in a mixture.

Data Summary: OPC-14714
Ion Typem/zProposed StructureRole in Assay
Precursor Ion477.2[C₂₅H₂₈N₄O₅ + H]⁺Q1 Mass
Product Ion (Quantifier) 297.2 [C₁₈H₂₀N₂O₂ + H]⁺Q3 Mass (Primary)
Product Ion (Qualifier)181.1[C₇H₈N₃O₃]⁺Q3 Mass (Confirmation)

Part 5: Comparative Summary and Application

The distinct fragmentation patterns, driven by the structural difference in the terminal phenoxy ring, are the key to developing a specific and reliable LC-MS/MS method.

AnalytePrecursor Ion (Q1)Primary Product Ion (Q3 Quantifier)Key Differentiating Fragment
Delamanid 535.2355.1 Trifluoromethoxy-Phenoxy-Piperidine side chain
OPC-14714 477.2297.2 Methyl-Phenoxy-Piperidine side chain

Analytical Significance:

The MRM transition 535.2 → 355.1 is highly specific for delamanid. The transition 477.2 → 297.2 is equally specific for OPC-14714. Because neither compound produces a significant signal at the other's transition, they can be used simultaneously in the same analytical run without interference. This is precisely why OPC-14714 is an excellent internal standard for methods quantifying delamanid's metabolites, as it mimics the general chemical behavior of delamanid but is mass-spectrometrically distinct.[1][3][4]

Conclusion

This guide has detailed the comparative fragmentation analysis of delamanid and its structural analog OPC-14714. The core scientific principle demonstrated is that minor structural modifications can be exploited to generate unique mass spectral fingerprints. The cleavage of the ether bond linking the piperidine ring to the bicyclic core is the primary fragmentation event for both molecules. However, the difference in substitution on the terminal phenoxy ring (-OCF₃ for delamanid vs. -CH₃ for OPC-14714) results in distinct, high-intensity product ions (m/z 355.1 and m/z 297.2, respectively). This knowledge is not merely academic; it is the practical foundation for the development of validated, high-sensitivity LC-MS/MS assays essential for advancing tuberculosis treatment and research.

References

Safety Operating Guide

A Guide to the Responsible Disposal of OPC-14714: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of OPC-14714, a structural analogue utilized in sensitive analytical methods. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

The Foundational Principle: Understanding the Compound

The most critical first step is to obtain and thoroughly review the Safety Data Sheet (SDS) for OPC-14714 from the manufacturer. The SDS is the authoritative source for crucial information, including:

  • GHS Hazard Classification: Identifies potential hazards such as toxicity, flammability, and reactivity.

  • Personal Protective Equipment (PPE): Specifies the necessary gloves, eye protection, and lab attire.

  • First-Aid Measures: Outlines procedures in case of accidental exposure.

  • Disposal Considerations: Provides manufacturer-specific recommendations for proper disposal.

In the absence of an SDS, the precautionary principle must be applied. Treat OPC-14714 as a hazardous chemical waste and follow the stringent disposal protocols outlined below.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to provide a clear, logical, and self-validating workflow for the disposal of OPC-14714. Each step is a critical component of a safe and compliant disposal process.

Experimental Protocol: OPC-14714 Disposal
  • Personal Protective Equipment (PPE) Confirmation:

    • Prior to handling OPC-14714, ensure you are wearing appropriate PPE as recommended by general laboratory safety guidelines and, most importantly, the compound's SDS. This typically includes a lab coat, safety glasses or goggles, and chemically resistant gloves.

  • Waste Segregation: The Cornerstone of Safety:

    • Crucial Directive: Never mix OPC-14714 waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[2] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

    • Designate a specific, compatible waste container for all OPC-14714 waste. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.

  • Comprehensive Waste Collection:

    • Collect all materials contaminated with OPC-14714. This includes:

      • Unused or expired neat compound.

      • Stock solutions and dilutions.

      • Contaminated consumables such as pipette tips, weighing papers, and gloves.[3]

    • For liquid waste, use a funnel to prevent spills. For solid waste, it is best practice to double-bag the materials in clear plastic bags before placing them in the designated solid waste container.[3]

  • Accurate and Informative Labeling:

    • Properly label the waste container with the words "Hazardous Waste".[4]

    • The label must include:

      • The full chemical name: "OPC-14714".

      • An estimate of the concentration and quantity of the waste.

      • The date when the first waste was added to the container.

      • The name of the principal investigator or research group responsible.[5]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within your laboratory.[6]

    • The SAA must have secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[2][3]

    • The SAA should be located away from ignition sources and high-traffic areas.

  • Timely and Compliant Disposal Arrangement:

    • Adhere to your institution's limits on the amount of hazardous waste that can be stored in an SAA (e.g., typically up to 55 gallons) and the maximum accumulation time (e.g., often 90 days).[3]

    • Contact your institution's EHS department to schedule a waste pickup before these limits are reached.[7]

Visualizing the Disposal Pathway

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of OPC-14714.

OPC_14714_Disposal_Workflow A Start: Prepare for OPC-14714 Disposal B Consult OPC-14714 Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C Proceed with Caution D Segregate OPC-14714 Waste in a Designated Container C->D E Collect All Contaminated Solid and Liquid Waste D->E F Accurately Label Container with 'Hazardous Waste' & Contents E->F G Store Sealed Container in a Secondary Containment (SAA) F->G H Monitor Accumulation Time and Volume Limits G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I Limits Approaching J End: Safe and Compliant Disposal I->J

Caption: A workflow diagram for the safe and compliant disposal of OPC-14714.

Data-Driven Waste Management

To ensure regulatory compliance and efficient laboratory management, maintain a clear record of your hazardous waste generation.

ParameterGuidelineRationale
Maximum SAA Volume Consult institutional policy (e.g., 55 gallons)Prevents the accumulation of large quantities of hazardous materials in a single laboratory, minimizing risk.
Maximum SAA Storage Time Consult institutional policy (e.g., 90 days)Ensures the timely removal of hazardous waste, reducing the potential for container degradation or accidental spills.[3]

Authoritative References for Laboratory Safety

The procedures outlined in this guide are based on established principles of laboratory safety and hazardous waste management. For further in-depth information, please consult the following authoritative sources:

References

Comprehensive Safety and Handling Guide for OPC-14714: A Precautionary Approach to an Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of OPC-14714. As a structural analog used in highly specific analytical applications, comprehensive toxicological and hazard data for OPC-14714 are not widely available. Therefore, this guide is built upon the foundational principle of treating this compound as potentially hazardous, mandating a conservative and rigorous approach to personal and environmental protection. The following protocols are synthesized from established best practices for handling investigational and hazardous drug compounds, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Identification and Risk Mitigation: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for OPC-14714, a thorough risk assessment is the critical first step before any handling. The potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact—must all be considered. The primary directive is to minimize exposure to the lowest reasonably achievable level. This is accomplished through a multi-layered approach, prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Engineering Controls: All manipulations of OPC-14714, particularly those involving the solid form or the creation of solutions, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to mitigate the risk of aerosol or dust inhalation.[1][2]

Administrative Controls: Access to areas where OPC-14714 is handled should be restricted to trained and authorized personnel. The quantity of the compound in use should be minimized to what is necessary for the experiment. A designated area for handling and storage must be clearly demarcated.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection and proper use of PPE are paramount when the full hazard profile of a substance is unknown. The following table outlines the minimum and enhanced PPE requirements for handling OPC-14714, based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and USP <800> for handling hazardous drugs.[3][4][5][6]

PPE Category Minimum Requirement Recommended Enhancement for High-Risk Operations *
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[3][4] The outer glove should be worn over the gown cuff, and the inner glove underneath.For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a chemically resistant outer glove.[7]
Body Protection Disposable, non-permeable gown with long sleeves, a closed back, and elastic or knit cuffs.[3][5]A chemically resistant apron over the lab coat or a disposable coverall for added protection during procedures with a high risk of splashing.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield are required when there is a risk of splashes or sprays.[7][8][9]
Respiratory Protection Not required if all handling of powders and volatile liquids is performed within a certified chemical fume hood or BSC.For spill cleanup outside of a containment device or if there is a risk of aerosolization, a fit-tested NIOSH-approved N95 respirator is required.[3][9]
Foot Protection Closed-toe shoes.Two pairs of shoe covers should be worn when entering the designated handling area.[3][9]

*High-risk operations include, but are not limited to, weighing the solid compound, preparing stock solutions, and handling large quantities.

Procedural Workflow for Safe Handling of OPC-14714

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure. The following workflow is designed to guide the user through the safe handling of OPC-14714 from receipt to disposal.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_main_ppe Core Protection shoe_covers 1. Don Shoe Covers hair_cover 2. Don Hair/Beard Cover goggles 3. Don Goggles/Face Shield hair_cover->goggles respirator 4. Don Respirator (if required) goggles->respirator gown 5. Don Gown respirator->gown inner_gloves 6. Don Inner Gloves (under cuff) gown->inner_gloves outer_gloves 7. Don Outer Gloves (over cuff) inner_gloves->outer_gloves

Figure 1: Recommended PPE Donning Sequence
Handling and Preparation Protocol

  • Preparation: Before starting, ensure the chemical fume hood or BSC is operational and the work surface is clean and decontaminated. Gather all necessary equipment and reagents.

  • Weighing: If working with solid OPC-14714, perform all weighing within the fume hood. Use a disposable weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container closed as much as possible.

  • Labeling: All containers of OPC-14714, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, date, and a "Caution: Potentially Hazardous" warning.[10]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and outer shoe covers before leaving the immediate work area.[9]

  • Inner Gloves: With the ungloved hand, remove the inner glove of the gloved hand, then use the clean hand to remove the remaining glove.

  • Face/Eye Protection and Respirator: Remove the face shield/goggles and respirator (if used) after leaving the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (<5 mL): If the spill is contained within the chemical fume hood, it can be cleaned by trained personnel wearing full PPE. Use an appropriate absorbent material and decontaminate the area thoroughly.

  • Large Spills (>5 mL): Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department.[8] Do not attempt to clean up a large spill of an unknown substance without specialized training and equipment.[8]

Waste Disposal

All materials contaminated with OPC-14714 are considered hazardous waste.

  • Solid Waste: This includes used gloves, gowns, shoe covers, weigh boats, and any other disposable materials. These must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][8]

  • Liquid Waste: Unused solutions containing OPC-14714 should be collected in a designated hazardous liquid waste container. Do not dispose of this waste down the drain.

  • Container Disposal: Empty containers that held OPC-14714 should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Conclusion: A Culture of Safety

The responsible handling of investigational compounds like OPC-14714 is foundational to good laboratory practice and scientific integrity. By adhering to these conservative and comprehensive safety protocols, researchers can protect themselves, their colleagues, and the environment from potential harm. These guidelines should be considered a starting point, to be supplemented by a thorough, site-specific risk assessment and institutional safety policies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.